4-iodo-1-methyl-1H-pyrazol-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN3/c1-8-2-3(5)4(6)7-8/h2H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQVNSOBIFKMSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301298338 | |
| Record name | 4-Iodo-1-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301298338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150187-16-9 | |
| Record name | 4-Iodo-1-methyl-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150187-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-1-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301298338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-iodo-1-methyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-iodo-1-methyl-1H-pyrazol-3-amine chemical properties
An In-depth Technical Guide to 4-iodo-1-methyl-1H-pyrazol-3-amine
Introduction
This compound is a substituted pyrazole compound. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a common scaffold in medicinal chemistry.[1][2] Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][3][4] This document provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. While experimental data for properties such as melting and boiling points are not widely published, key identifiers and computed data are available.
| Property | Value | Source |
| Molecular Formula | C₄H₆IN₃ | PubChemLite[5] |
| Molecular Weight | 222.96 g/mol | PubChemLite[5] |
| Monoisotopic Mass | 222.96065 Da | PubChemLite[5] |
| CAS Number | 150187-16-9 | BLDpharm[6] |
| IUPAC Name | This compound | |
| Canonical SMILES | CN1C=C(C(=N1)N)I | PubChemLite[5] |
| InChI Key | JBQVNSOBIFKMSX-UHFFFAOYSA-N | PubChemLite[5] |
| Physical State | Solid (inferred from related compounds) | |
| Predicted XlogP | 0.5 | PubChemLite[5] |
Spectroscopic and Analytical Data
Characterization of this compound relies on standard spectroscopic techniques. While specific spectra are proprietary to chemical suppliers, the availability of such data is confirmed.
| Data Type | Description | Source |
| Mass Spectrometry | Predicted m/z values for various adducts are available, such as [M+H]⁺ at 223.96793. | PubChemLite[5] |
| NMR Spectroscopy | ¹H NMR and ¹³C NMR data are available from commercial suppliers for identity and purity confirmation. | BLDpharm[6] |
| Chromatography | HPLC and LC-MS data are used to assess purity. | BLDpharm[6] |
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of aminopyrazoles involves the reduction of a corresponding nitro-pyrazole precursor. The synthesis of 1-Methyl-1H-pyrazol-3-amine can be achieved from 4-Iodo-1-methyl-3-nitro-1H-pyrazole.[7] This suggests a viable pathway for the target compound.
Reaction Scheme:
-
Starting Material: 4-iodo-1-methyl-3-nitro-1H-pyrazole (CAS: 75092-34-1)[8]
-
Reaction: Reduction of the nitro group (-NO₂) to an amino group (-NH₂).
-
Reagents: Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas (H₂).
Detailed Protocol (Example using SnCl₂):
-
Dissolution: Dissolve 4-iodo-1-methyl-3-nitro-1H-pyrazole in a suitable solvent, such as ethanol or ethyl acetate.
-
Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.
-
Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Basification: Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (pH > 8). This will precipitate tin salts.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography or recrystallization to yield the final product.
Caption: Synthetic workflow for this compound.
Reactivity and Safety
-
Reactivity: The amino group on the pyrazole ring can undergo typical reactions of an aromatic amine, such as acylation, alkylation, and diazotization. The iodine atom allows for participation in cross-coupling reactions (e.g., Suzuki, Sonogashira), making it a versatile intermediate for further chemical modifications.[9][10]
-
Stability: The compound should be stored in a cool, dry, and well-ventilated place, protected from light.[11]
-
Safety: Safety data for the exact compound is not available, but related iodo-pyrazoles are classified as irritants. 1-Methyl-4-iodo-1H-pyrazole is known to cause skin and eye irritation and may cause respiratory irritation.[11][12] Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[11][13] Handling should occur in a well-ventilated area or a chemical fume hood.[11]
Biological Context and Potential Applications
The pyrazole nucleus is a key structural motif in numerous pharmaceuticals. Its derivatives have been investigated for a wide range of therapeutic applications.
-
Anti-inflammatory Activity: Many pyrazole derivatives have shown significant anti-inflammatory properties.[3]
-
Antimicrobial and Antifungal Activity: The pyrazole scaffold is present in compounds with demonstrated antibacterial and antifungal effects.
-
Anticancer Activity: Certain substituted pyrazoles have been synthesized and evaluated as potential anticancer agents, some acting as inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2).[4]
The structure of this compound, featuring both an amine group for further derivatization and an iodine atom for cross-coupling reactions, makes it a valuable building block for creating libraries of novel compounds for drug discovery and screening.
Caption: Logical relationship of the pyrazole core to potential bio-activities.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C4H6IN3) [pubchemlite.lcsb.uni.lu]
- 6. 150187-16-9|this compound|BLD Pharm [bldpharm.com]
- 7. 1-Methyl-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. fishersci.com [fishersci.com]
- 12. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 13. chemicalbook.com [chemicalbook.com]
Technical Guide: 4-Iodo-1-methyl-1H-pyrazol-3-amine (CAS No. 150187-16-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-iodo-1-methyl-1H-pyrazol-3-amine, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details its chemical properties, a plausible synthetic route, and its applications, with a focus on its role as a precursor in the development of kinase inhibitors.
Chemical and Physical Properties
This compound is a substituted pyrazole characterized by the presence of an iodo, a methyl, and an amino group attached to the pyrazole core. These functional groups provide multiple reaction sites, making it a versatile intermediate for the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 150187-16-9 | [1] |
| Molecular Formula | C₄H₆IN₃ | [1] |
| Molecular Weight | 223.02 g/mol | [1] |
| Appearance | Solid (predicted) | |
| SMILES | CN1C=C(I)C(=N1)N | [2] |
| InChI | InChI=1S/C4H6IN3/c1-8-2-3(5)4(6)7-8/h2H,1H3,(H2,6,7) | [2] |
| Predicted XlogP | 0.5 | [2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis can be envisioned to start from a suitable precursor, such as 1-methyl-1H-pyrazol-3-amine, which is commercially available. The key step would then be the regioselective iodination of this precursor.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a composite of procedures described for similar transformations and should be optimized for specific laboratory conditions.
Step 1: Iodination of 1-Methyl-1H-pyrazol-3-amine
-
Materials:
-
1-Methyl-1H-pyrazol-3-amine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Acetonitrile (solvent)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
To a solution of 1-methyl-1H-pyrazol-3-amine in acetonitrile, add N-iodosuccinimide portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable building block, primarily due to the reactivity of the C-I bond, which allows for the introduction of various substituents through cross-coupling reactions. The 3-amino-pyrazole scaffold is a recognized pharmacophore in many kinase inhibitors.
Role in Kinase Inhibitor Synthesis
The 3-aminopyrazole moiety is a privileged scaffold in the development of kinase inhibitors.[3] It can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.[4] The "N-(1H-pyrazol-3-yl)pyrimidin-4-amine" core, which can be synthesized from precursors like this compound, is found in inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs).[3]
Cross-Coupling Reactions
The presence of the iodine atom at the 4-position of the pyrazole ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling (General)
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., Dioxane, Toluene, DMF/water mixture)
-
-
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid/ester, and the base.
-
Degas the solvent and add it to the reaction vessel under an inert atmosphere.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
-
Signaling Pathway Relevance
While direct studies on the interaction of this compound with specific signaling pathways are limited, its derivatives are known to target various kinase-mediated pathways implicated in diseases such as cancer and neurodegenerative disorders. For instance, pyrazole-based inhibitors have been developed to target kinases like JNK, p38 MAP kinase, and various CDKs, which are crucial components of signaling cascades regulating cell cycle, inflammation, and apoptosis.[5][6] The synthesis of libraries of compounds derived from this compound can, therefore, be a viable strategy for discovering novel modulators of these critical cellular pathways.
References
- 1. 150187-16-9|this compound|BLD Pharm [bldpharm.com]
- 2. PubChemLite - this compound (C4H6IN3) [pubchemlite.lcsb.uni.lu]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
4-iodo-1-methyl-1H-pyrazol-3-amine molecular weight
An In-Depth Technical Guide to 4-iodo-1-methyl-1H-pyrazol-3-amine
This guide provides a comprehensive overview of the chemical properties, characterization, and potential applications of this compound, with a focus on its molecular weight and related analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Properties
The fundamental identifying characteristic of a molecule is its molecular weight, derived from its elemental composition.
Molecular Formula
The molecular formula for this compound is determined to be C₄H₆IN₃ . This is based on the structure of a 1-methyl-1H-pyrazol-3-amine (C₄H₇N₃)[1][2] with the substitution of a hydrogen atom at the 4-position of the pyrazole ring with an iodine atom.
Molecular Weight Calculation
The molecular weight is the sum of the atomic weights of all constituent atoms in the molecule. The calculation is based on the standard atomic weights of Carbon, Hydrogen, Iodine, and Nitrogen.[3][4][5]
| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 4 | 12.011 | 48.044 |
| Hydrogen | H | 6 | 1.008 | 6.048 |
| Iodine | I | 1 | 126.904 | 126.904 |
| Nitrogen | N | 3 | 14.007 | 42.021 |
| Total | 223.017 |
The calculated molecular weight of this compound is 223.017 g/mol .
Experimental Protocols
The synthesis and characterization of this compound would typically follow established organic chemistry methodologies. The following are representative protocols.
Synthesis Protocol: Iodination of 1-methyl-1H-pyrazol-3-amine
This protocol describes a potential method for the synthesis of the title compound.
-
Dissolution : Dissolve 1-methyl-1H-pyrazol-3-amine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Addition of Iodinating Agent : Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution portion-wise at 0 °C.
-
Reaction : Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction : Extract the product with an organic solvent such as ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography.
Characterization Protocol: Mass Spectrometry
Mass spectrometry is a key analytical technique to confirm the molecular weight of a synthesized compound.
-
Sample Preparation : Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization : Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common method for this type of molecule.
-
Mass Analysis : The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection : The detector records the abundance of each ion at a specific m/z.
-
Data Analysis : The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at approximately m/z 224.025.
Potential Biological Activity and Signaling Pathways
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds designed to modulate the activity of protein kinases. While the specific biological activity of this compound is not established, it can be hypothesized to interact with kinase signaling pathways.
Hypothetical Kinase Inhibition Pathway
Many pyrazole-containing drugs function as ATP-competitive kinase inhibitors. They bind to the ATP-binding pocket of a kinase, preventing the phosphorylation of downstream substrate proteins and thereby inhibiting the signaling cascade.
References
- 1. 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1H-pyrazol-3-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. quora.com [quora.com]
- 4. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]
- 5. Iodine | I (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-iodo-1-methyl-1H-pyrazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 4-iodo-1-methyl-1H-pyrazol-3-amine. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted mass spectrometry data alongside a thorough analysis of expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics. These estimations are derived from the analysis of structurally similar compounds and foundational spectroscopic principles. This guide also includes detailed experimental protocols for acquiring such data.
Compound Information
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₄H₆IN₃ |
| Molecular Weight | 222.96 g/mol |
| Structure |
|
Mass Spectrometry (MS) Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 223.96793 |
| [M+Na]⁺ | 245.94987 |
| [M-H]⁻ | 221.95337 |
| [M+NH₄]⁺ | 240.99447 |
| [M+K]⁺ | 261.92381 |
| [M]⁺ | 222.96010 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit three distinct signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | Singlet | 1H | H-5 (pyrazole ring) |
| ~3.5-4.0 | Singlet | 3H | N-CH₃ (methyl group) |
| ~4.0-5.0 | Broad Singlet | 2H | -NH₂ (amino group) |
-
H-5 Proton: The proton at the 5th position of the pyrazole ring is expected to appear as a singlet in the aromatic region.
-
N-CH₃ Protons: The three protons of the methyl group attached to the nitrogen atom will give a singlet, typically in the range of 3.5-4.0 ppm.
-
-NH₂ Protons: The two protons of the primary amine group will likely appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will provide information on the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~150-160 | C-3 (C-NH₂) |
| ~60-70 | C-4 (C-I) |
| ~130-140 | C-5 (C-H) |
| ~35-40 | N-CH₃ |
-
C-3 and C-5: These are the carbon atoms of the pyrazole ring. The carbon attached to the amino group (C-3) is expected to be significantly downfield.
-
C-4: The carbon atom bonded to the iodine atom (C-4) is expected to be shielded, appearing at a lower chemical shift.
-
N-CH₃: The methyl carbon will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The expected characteristic absorption bands for this compound are as follows:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3250 | N-H Stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 1650-1580 | N-H Bend | Primary Amine (-NH₂) |
| 1550-1450 | C=C and C=N Stretch | Pyrazole Ring |
| 1335-1250 | C-N Stretch (aromatic amine) | C-NH₂ |
| 3000-2850 | C-H Stretch | Methyl Group (-CH₃) |
| 1450-1375 | C-H Bend | Methyl Group (-CH₃) |
| 600-500 | C-I Stretch | Carbon-Iodine Bond |
The presence of two distinct bands in the 3400-3250 cm⁻¹ region would be characteristic of the primary amine.[2] The various stretches and bends associated with the pyrazole ring and the C-I bond will also provide a unique fingerprint for the compound.
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical and can affect the chemical shifts, particularly of the amine protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
-
Set the mass range to cover the expected molecular ion and potential fragments.
-
The high-resolution data will allow for the determination of the exact mass and subsequent calculation of the elemental composition.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a novel chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Solubility of 4-iodo-1-methyl-1H-pyrazol-3-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 4-iodo-1-methyl-1H-pyrazol-3-amine
This compound is a substituted pyrazole derivative. The pyrazole ring is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications. Understanding the physicochemical properties of this compound, particularly its solubility, is a fundamental step in preformulation studies and is crucial for developing viable dosage forms.[3] Low solubility can lead to challenges such as poor absorption, underestimated toxicity, and unreliable outcomes in in vitro assays, ultimately hindering drug development.[1][2]
Compound Structure:
-
Molecular Formula: C₄H₆IN₃
-
Molecular Weight: 222.96 g/mol
-
Key Features: The structure contains a polar amine group (-NH₂) and a pyrazole ring, which can participate in hydrogen bonding. The presence of an iodine atom and a methyl group adds to its molecular size and can influence its interaction with different solvents.
Based on the "like dissolves like" principle, the amine and pyrazole nitrogen atoms suggest potential solubility in polar solvents.[4] However, the overall solubility will be a balance between these polar features and the less polar contributions of the iodinated carbon and the methyl group.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound in common organic solvents. The absence of this data highlights the need for experimental determination to support drug development activities. The following sections provide detailed methodologies for researchers to generate this critical data.
Experimental Protocol for Thermodynamic Solubility Determination
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium, at a given temperature and pressure.[5] The most common and established method for its determination is the saturation shake-flask method.[6][7] This method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC), provides accurate and reliable solubility data.[8][9]
3.1. Principle
An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached.[7] After equilibration, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.[7]
3.2. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, etc.)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
3.3. Detailed Methodology: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure a solid phase remains after equilibration.[6]
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[4][6][9]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solids sediment.[6] To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes.[6]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For further purification, the collected supernatant can be filtered through a syringe filter.[1]
-
Dilution: Accurately dilute the supernatant with a suitable solvent (often the mobile phase used for HPLC) to bring the concentration within the linear range of the HPLC calibration curve.[10]
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
The workflow for this experimental protocol is illustrated in the diagram below.
Caption: Workflow for Thermodynamic Solubility Determination.
3.4. HPLC Analysis
A reverse-phase HPLC method with UV detection is commonly used for the quantification of small organic molecules.[11]
-
Column: A C18 column is typically suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The specific composition should be optimized to achieve good peak shape and retention time for the analyte.[11]
-
Detection: The UV detection wavelength should be set to the absorbance maximum (λmax) of this compound to ensure maximum sensitivity.[6]
-
Calibration: Prepare a series of standard solutions of the compound with known concentrations.[8] Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.[8] The concentration of the unknown sample can then be determined from this curve.[8]
Factors Influencing Solubility
Several factors can influence the solubility of a compound. Understanding these is crucial for both experimental design and formulation development.
Caption: Key Factors Affecting Compound Solubility.
-
Temperature: For most solid solutes, solubility increases with temperature.[4] Therefore, solubility experiments must be conducted under strict temperature control.
-
Polarity of the Solvent: The principle of "like dissolves like" is the primary guide.[4] Polar solvents are better at dissolving polar solutes, and non-polar solvents are better for non-polar solutes. A range of solvents with varying polarities should be tested to build a comprehensive solubility profile.
-
pH (in aqueous media): The amine group in this compound is basic and can be protonated at acidic pH. The resulting salt form is typically much more soluble in aqueous media than the free base.
-
Solid-State Properties: The crystalline form (polymorphism) of the compound can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently published, this guide provides the theoretical and practical framework necessary for its determination. By employing standardized methodologies such as the shake-flask method coupled with HPLC analysis, researchers can generate the reliable and accurate solubility data essential for advancing drug discovery and development projects involving this compound. A systematic evaluation across a range of solvents and conditions will provide the comprehensive solubility profile needed for informed decision-making in formulation, toxicology, and clinical studies.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. enamine.net [enamine.net]
- 3. solubility experimental methods.pptx [slideshare.net]
- 4. m.youtube.com [m.youtube.com]
- 5. sciforum.net [sciforum.net]
- 6. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. pharmaguru.co [pharmaguru.co]
- 9. pubs.acs.org [pubs.acs.org]
- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Pyrazole Amines
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal and agricultural chemistry. Its unique structural features and synthetic accessibility have led to the discovery of a remarkable array of biologically active molecules. This in-depth technical guide explores the discovery and history of a particularly important class of these compounds: substituted pyrazole amines. We will delve into their synthesis, key milestones in their development, their mechanisms of action, and the experimental protocols used to evaluate their efficacy.
A Historical Journey: From Obscure Heterocycle to Blockbuster Drugs
The story of pyrazoles begins in 1883, when German chemist Ludwig Knorr first synthesized the parent pyrazole ring.[1] For many years, pyrazoles remained a curiosity of organic chemistry. A significant milestone was the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959.[1] However, the true potential of substituted pyrazoles, particularly those bearing amino functionalities, began to be realized in the late 20th and early 21st centuries with the advent of high-throughput screening and rational drug design.
A condensed timeline of key discoveries highlights the rapid progression of this field:
-
1993: The discovery of the cyclooxygenase-2 (COX-2) enzyme paved the way for the development of selective anti-inflammatory drugs.[2] This led to the synthesis and patenting of Celecoxib , a diaryl-substituted pyrazole, in the same year.[3]
-
1998: Celecoxib (marketed as Celebrex) received FDA approval for the treatment of arthritis, becoming the first commercially successful COX-2 inhibitor and a blockbuster drug.[2][4]
-
2007: The discovery of anaplastic lymphoma kinase (ALK) gene rearrangements in non-small cell lung cancer (NSCLC) identified a new therapeutic target.[5][6]
-
2008: The insecticide Chlorantraniliprole , a pyrazole-based anthranilic diamide, was first registered for use.[7] Its novel mode of action targeting insect ryanodine receptors offered a new tool for pest management.
-
2011: In a remarkable example of targeted drug development, Crizotinib (Xalkori), a substituted pyrazole amine, received FDA approval for the treatment of ALK-positive NSCLC, just four years after the discovery of the genetic target.[8][9][10]
This timeline underscores the versatility of the substituted pyrazole amine scaffold in addressing diverse biological targets, from enzymes involved in inflammation to critical signaling proteins in cancer and unique receptors in insects.
Synthetic Strategies: Building the Pyrazole Core
The synthesis of substituted pyrazole amines relies on a few robust and versatile chemical transformations. The most common approach is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Variations of this method, along with other strategies, allow for the introduction of diverse substituents on the pyrazole ring.
General Synthesis of a 1,5-Diaryl-3-trifluoromethyl-1H-pyrazole (Celecoxib Analog)
This protocol outlines the fundamental steps for synthesizing a celecoxib-like structure, a common motif for COX-2 inhibitors.
Experimental Protocol:
-
Claisen Condensation: A substituted acetophenone is reacted with an excess of ethyl trifluoroacetate in the presence of a strong base, such as sodium methoxide, in a suitable solvent like methanol. The reaction mixture is typically refluxed for several hours. After cooling, the reaction is quenched with an acid, and the resulting 1,3-diketone is extracted with an organic solvent.
-
Cyclization with Hydrazine: The purified 1,3-diketone is then dissolved in a solvent such as ethanol or acetic acid. A substituted phenylhydrazine hydrochloride is added, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 1,5-diaryl-3-trifluoromethyl-1H-pyrazole.
Therapeutic and Agrochemical Applications: A Diverse Portfolio
The true value of substituted pyrazole amines lies in their broad spectrum of biological activities. By modifying the substituents on the pyrazole ring and the amine functionality, chemists have been able to develop potent and selective agents for a variety of applications.
Anti-inflammatory Agents: Selective COX-2 Inhibition
Celecoxib is the archetypal example of a pyrazole-based anti-inflammatory drug. It selectively inhibits the COX-2 enzyme, which is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling. This selectivity spares the COX-1 isoform, which is involved in maintaining the integrity of the stomach lining, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Signaling Pathway: COX-2 Inhibition
Caption: Mechanism of action of Celecoxib.
Quantitative Data: COX-2 Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >1000 | 0.5 | >2000 |
| Indomethacin | 0.1 | 5.5 | 0.018 |
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
A common method to assess COX-2 inhibitory activity is a fluorometric assay.[11][12]
-
Reagent Preparation: Prepare a reaction buffer, a heme cofactor solution, a solution of human recombinant COX-2 enzyme, and the test inhibitor at various concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well. Then, add the test inhibitor or a vehicle control. Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid, the substrate for COX enzymes.
-
Fluorometric Detection: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes. The fluorescence is generated by a probe that reacts with the prostaglandin G2 product of the COX reaction.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the reaction rates against the inhibitor concentrations.
Anticancer Agents: Targeting Kinase Signaling
Substituted pyrazole amines have proven to be highly effective as kinase inhibitors in cancer therapy. Kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
Crizotinib , an aminopyrazole derivative, is a potent inhibitor of ALK and MET receptor tyrosine kinases.[10] In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein that drives tumor growth. Crizotinib effectively blocks the activity of this fusion protein.
Signaling Pathway: ALK Inhibition
Caption: Crizotinib inhibits the ALK fusion protein.
Another important class of pyrazole-based kinase inhibitors targets Bruton's tyrosine kinase (BTK) , a key component of the B-cell receptor signaling pathway.[13] Overactivation of this pathway is implicated in various B-cell malignancies.
Signaling Pathway: BTK Inhibition
Caption: Pyrazole-based inhibitors block BTK signaling.
Quantitative Data: Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| Crizotinib | ALK | 24 |
| Crizotinib | MET | 1.6 |
| Compound 18 (Pyrazolopyrimidine) | BTK | 1 |
| Compound 18 (Pyrazolopyrimidine) | PI3Kδ | 14 |
| BIRB 796 (p38 inhibitor) | p38α | 38 |
Experimental Protocol: ALK Kinase Inhibition Assay
Kinase inhibition is often measured using in vitro assays that quantify the phosphorylation of a substrate.[14][15][16]
-
Reagents: Recombinant ALK enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test inhibitor.
-
Reaction Setup: In a microplate, the ALK enzyme is incubated with the test inhibitor at various concentrations in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP and the substrate. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Using an antibody that specifically recognizes the phosphorylated substrate, coupled with a luminescent reporter.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody-based detection system.
-
-
Data Analysis: The amount of phosphorylation is plotted against the inhibitor concentration to determine the IC50 value.
Insecticides: Modulating Ryanodine Receptors
Chlorantraniliprole represents a major advancement in insecticide chemistry. It belongs to the class of anthranilic diamides and features a substituted pyrazole ring. Its unique mode of action involves the activation of insect ryanodine receptors, which are calcium channels crucial for muscle contraction.[17] Chlorantraniliprole causes an uncontrolled release of calcium from internal stores, leading to muscle paralysis and death in susceptible insects. Notably, it exhibits high selectivity for insect ryanodine receptors over their mammalian counterparts, contributing to its favorable safety profile for non-target organisms.
Signaling Pathway: Ryanodine Receptor Activation
Caption: Chlorantraniliprole activates insect ryanodine receptors.
Quantitative Data: Insecticidal Activity
| Compound | Target Pest | LC50 |
| Chlorantraniliprole | Plutella xylostella | 0.0028 mg/L |
| Compound 7g (N-pyridylpyrazole) | Plutella xylostella | 5.32 mg/L |
| Compound 7g (N-pyridylpyrazole) | Spodoptera exigua | 6.75 mg/L |
| Fipronil | Termites | 0.038 µg/mL |
| Compound 3f (Schiff base pyrazole) | Termites | 0.001 µg/mL |
Experimental Protocol: Ryanodine Receptor Binding Assay
A common method to study the interaction of insecticides with ryanodine receptors is a radioligand binding assay using [³H]ryanodine.[18][19][20][21][22]
-
Membrane Preparation: Prepare microsomes containing ryanodine receptors from a suitable insect tissue source (e.g., muscle).
-
Binding Reaction: Incubate the insect microsomes with a low concentration of [³H]ryanodine in a binding buffer. Include the test compound at various concentrations.
-
Incubation: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., 37°C) for a set period.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound [³H]ryanodine from the unbound radioligand.
-
Quantification: Wash the filters to remove non-specifically bound radioactivity. The amount of radioactivity retained on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled ryanodine) from the total binding. The data is then analyzed to determine the affinity (e.g., Kd or Ki) and potency (IC50) of the test compound.
Conclusion and Future Perspectives
The discovery and development of substituted pyrazole amines represent a remarkable success story in modern chemistry. From their humble beginnings as a synthetic curiosity, these compounds have evolved into a versatile and highly valuable class of molecules with profound impacts on human health and agriculture. The ability to fine-tune their biological activity through targeted chemical modifications has led to the creation of life-saving medicines and environmentally safer crop protection agents.
The future of substituted pyrazole amines remains bright. Ongoing research continues to explore new therapeutic areas, such as neurodegenerative diseases and viral infections. The development of novel synthetic methodologies will undoubtedly lead to even greater structural diversity and the discovery of compounds with improved efficacy and safety profiles. As our understanding of complex biological pathways deepens, the "privileged" pyrazole scaffold will undoubtedly continue to provide a fertile ground for the discovery of the next generation of innovative drugs and agrochemicals.
References
- 1. Pyrazole - Wikipedia [en.wikipedia.org]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Chlorantraniliprole Fact Sheet [npic.orst.edu]
- 8. researchgate.net [researchgate.net]
- 9. U.S. Food And Drug Administration Approves Pfizer’s XALKORI® (crizotinib) As First And Only Therapy Specifically For Patients With Locally Advanced Or Metastatic ALK-Positive Non-Small Cell Lung Cancer | Pfizer [pfizer.com]
- 10. Crizotinib - Wikipedia [en.wikipedia.org]
- 11. assaygenie.com [assaygenie.com]
- 12. abcam.com [abcam.com]
- 13. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinase Inhibitor Screening Displayed ALK as a Possible Therapeutic Biomarker for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. News - What is Chlorantraniliprole Insecticide? [bigpesticides.com]
- 18. [3H]Ryanodine binding assays. [bio-protocol.org]
- 19. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [3H]Ryanodine ([3H]Ry) binding analysis [bio-protocol.org]
- 21. researchmap.jp [researchmap.jp]
- 22. Cryo-EM analysis of scorpion toxin binding to Ryanodine Receptors reveals subconductance that is abolished by PKA phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
The Ascending Trajectory of Iodinated Pyrazoles in Biological Applications: A Technical Overview
For Immediate Release
[City, State] – November 7, 2025 – The scientific community is witnessing a surge of interest in iodinated pyrazole compounds, a class of heterocyclic molecules demonstrating significant potential across a spectrum of biological activities. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the burgeoning role of these compounds in anticancer, antimicrobial, and enzyme inhibitory applications. Through a comprehensive review of current literature, this document consolidates quantitative data, outlines detailed experimental protocols, and visualizes key biological pathways to facilitate further research and development in this promising field.
The strategic incorporation of an iodine atom onto the pyrazole scaffold has been shown to modulate the physicochemical properties of these molecules, often enhancing their lipophilicity and ability to form halogen bonds with biological targets. These modifications can lead to improved potency and selectivity, making iodinated pyrazoles attractive candidates for novel therapeutic agents.
Anticancer Activity: A Multi-pronged Attack on Malignancies
Iodinated pyrazoles have emerged as a noteworthy class of compounds in the quest for new anticancer therapies. Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways to the induction of programmed cell death.
Table 1: Anticancer Activity of Iodinated and Halogenated Pyrazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 5d (Iodo) | Not Specified | Not Specified | 26.61 | Dioscin | 14.65 |
| Compound 4a (Radioiodinated) | HepG2 | MTT | 0.15 ± 0.03 | Erlotinib | 0.73 ± 0.04 |
| Halogenated Pyrazole 1 | MCF-7 | Not Specified | 5.8 | - | - |
| Halogenated Pyrazole 1 | A549 | Not Specified | 8.0 | - | - |
| Halogenated Pyrazole 1 | HeLa | Not Specified | 9.8 | - | - |
Note: Data for other halogenated pyrazoles are included to provide a broader context of the potential of halogen substitution.
The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular processes. One of the key mechanisms is the induction of apoptosis, or programmed cell death.
Figure 1: Apoptosis induction by iodinated pyrazoles.
Studies have shown that certain pyrazole derivatives can modulate the balance of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, leading to the activation of the caspase cascade and subsequent cell death.[1]
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of antibiotic-resistant bacteria poses a significant global health threat. Iodinated pyrazoles are being investigated as a potential new class of antimicrobial agents with novel mechanisms of action.
Table 2: Antimicrobial Activity of Halogenated Pyrazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Halogenated Pyrazole 4a (Fluoro) | Staphylococcus aureus ATCC25923 | 230 | Metronidazole | - |
| Halogenated Pyrazole 4b (Chloro) | Staphylococcus aureus ATCC25923 | 460 | - | - |
| Halogenated Pyrazole 4b (Chloro) | Pseudomonas aeruginosa ATCC27853 | 460 | - | - |
| Halogenated Pyrazole 4b (Chloro) | Escherichia coli ATCC25922 | 460 | - | - |
| Halogenated Pyrazole 5c (Bromo) | Staphylococcus aureus ATCC25923 | 3750 | - | - |
| Halogenated Pyrazole 5c (Bromo) | Pseudomonas aeruginosa ATCC27853 | 3750 | - | - |
| Halogenated Pyrazole 5c (Bromo) | Escherichia coli ATCC25922 | 3750 | - | - |
Note: Data for other halogenated pyrazoles are included to provide a broader context of the potential of halogen substitution. Specific MIC values for a wide range of iodinated pyrazoles are an active area of research.
The development of novel antimicrobials often involves a systematic process of synthesis and screening.
Figure 2: Workflow for antimicrobial drug discovery.
Enzyme Inhibition: Targeting the Engines of Disease
Many diseases, including cancer and inflammatory disorders, are driven by the aberrant activity of specific enzymes. Iodinated pyrazoles have demonstrated the ability to act as potent and selective inhibitors of various kinases, a class of enzymes that play a central role in cell signaling.
Table 3: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Ki (µM) |
| Compound 4a (Radioiodinated) | EGFR | Enzyme Assay | 0.31 ± 0.008 | - |
| Pyrazole Derivative | CDK2 | Enzyme Assay | - | 0.005 |
| Pyrazole Derivative | mTOR | Cellular Assay | - | - |
Note: Data for non-iodinated pyrazole derivatives are included to illustrate the potential of the pyrazole scaffold for kinase inhibition.
The inhibition of key kinases, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and the mammalian Target of Rapamycin (mTOR), can disrupt the signaling cascades that promote cancer cell proliferation and survival.
Figure 3: Inhibition of key kinases by iodinated pyrazoles.
Experimental Protocols: A Foundation for Reproducible Research
To ensure the reliability and reproducibility of research findings, standardized experimental protocols are essential. This section provides detailed methodologies for the key assays used to evaluate the biological activity of iodinated pyrazoles.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the iodinated pyrazole compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the iodinated pyrazole compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacterium being tested (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Directions
The field of iodinated pyrazoles holds immense promise for the development of novel therapeutics. Future research should focus on:
-
Synthesis of diverse libraries: Expanding the chemical space of iodinated pyrazoles will provide a broader range of compounds for biological screening.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds is crucial for rational drug design.
-
In vivo efficacy and safety studies: Promising candidates identified in vitro will need to be evaluated in animal models to assess their therapeutic potential and safety profiles.
-
Structure-activity relationship (SAR) studies: Systematic modifications of the pyrazole scaffold will help to identify the key structural features required for optimal biological activity.
The continued exploration of iodinated pyrazoles is poised to yield significant advancements in the fields of oncology, infectious diseases, and beyond, offering new hope for patients with a variety of challenging conditions.
References
An In-depth Technical Guide to 4-iodo-1-methyl-1H-pyrazol-3-amine: Structural Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The specific substitution pattern of 4-iodo-1-methyl-1H-pyrazol-3-amine offers a unique combination of features: a reactive iodine atom for facile derivatization, a methylated nitrogen to prevent isomerization, and an amino group that can be functionalized or act as a key pharmacophoric element. This technical guide provides a comprehensive overview of the synthesis, structural analogs, and potential therapeutic applications of derivatives based on this core, with a particular focus on their role as kinase inhibitors in oncology. While specific biological data for the this compound core is limited in publicly available literature, this guide extrapolates from closely related analogs to provide insights into its potential as a valuable building block in drug discovery.
Introduction to the this compound Core
This compound is a heterocyclic compound featuring a pyrazole ring system. The key structural features that make it a valuable scaffold for medicinal chemistry include:
-
The Pyrazole Ring: An aromatic five-membered ring with two adjacent nitrogen atoms, known for its metabolic stability and ability to participate in various biological interactions.
-
The 3-Amino Group: Acts as a crucial hydrogen bond donor and can be readily acylated, alkylated, or used in coupling reactions to introduce diverse side chains.
-
The 4-Iodo Group: Provides a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR).
-
The 1-Methyl Group: Prevents tautomerization and provides a fixed substitution vector, simplifying SAR studies.
Synthesis of this compound and Its Analogs
The synthesis of the core structure and its derivatives can be approached through a multi-step process, typically starting with the formation of the aminopyrazole ring followed by iodination.
Synthesis of the Precursor: 1-methyl-1H-pyrazol-3-amine
The precursor, 1-methyl-1H-pyrazol-3-amine, is commercially available, but can also be synthesized through several established routes. One common method involves the cyclization of a β-ketonitrile with methylhydrazine.
Experimental Protocol: Synthesis of 1-methyl-1H-pyrazol-3-amine
-
Reaction: 3-Oxopropanenitrile (1 equivalent) is reacted with methylhydrazine (1 equivalent) in a suitable solvent such as ethanol.
-
Conditions: The reaction mixture is typically heated under reflux for several hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 1-methyl-1H-pyrazol-3-amine.
Iodination of 1-methyl-1H-pyrazol-3-amine
The introduction of iodine at the 4-position of the pyrazole ring can be achieved using various electrophilic iodinating agents. The amino group at the 3-position is activating, directing the substitution to the adjacent C4 position.
Experimental Protocol: Iodination of 1-methyl-1H-pyrazol-3-amine
-
Reagents: 1-methyl-1H-pyrazol-3-amine (1 equivalent) is dissolved in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM). An iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) (1-1.2 equivalents) is added portion-wise.
-
Conditions: The reaction is typically stirred at room temperature for several hours until completion, monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine. The product is then extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography.
Synthesis of Derivatives
The this compound core is a versatile platform for generating a library of derivatives. Key derivatization strategies include:
-
N-Acylation of the 3-amino group: Reaction with various acyl chlorides or carboxylic acids (using a coupling agent) to form amides.
-
Suzuki Coupling at the 4-position: Palladium-catalyzed reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
-
Sonogashira Coupling at the 4-position: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
-
Reagents: this compound (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2 equivalents) are combined in a solvent mixture of toluene, ethanol, and water.
-
Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at reflux for 12-24 hours.
-
Work-up: After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Biological Activities and Therapeutic Potential
While direct biological data for this compound is scarce, the broader class of aminopyrazole derivatives has shown significant promise in various therapeutic areas, particularly as inhibitors of protein kinases.
Kinase Inhibition
Many aminopyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.
-
Cyclin-Dependent Kinases (CDKs): Substituted aminopyrazoles have been developed as inhibitors of CDKs, such as CDK2 and CDK14, which are involved in cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[2][3]
-
AKT Kinase: Pyrazole-based compounds have been reported as inhibitors of AKT, a serine/threonine kinase that plays a central role in the PI3K/AKT/mTOR signaling pathway, crucial for cell survival and proliferation.[4]
-
Other Kinases: The aminopyrazole scaffold has been shown to be a versatile platform for targeting a wide range of kinases, including Aurora kinases, Janus kinases (JAKs), and spleen tyrosine kinase (Syk).
Anticancer Activity
The kinase inhibitory activity of aminopyrazole derivatives translates to potent anticancer effects in various cancer cell lines.
The following table summarizes representative quantitative data for aminopyrazole derivatives with structural similarities to the core of this guide.
| Compound Class | Target Kinase | IC₅₀ / Kᵢ (nM) | Cancer Cell Line | GI₅₀ (µM) | Reference |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Kᵢ = 5 | Ovarian (A2780) | 0.150 - 0.560 | [2] |
| 1,3,4-triarylpyrazoles | AKT1, EGFR | >94% inhibition at 10 µM | - | - | [3] |
| Pyrazole-indole hybrids | CDK2 | - | Liver (HepG2) | 6.1 | [5] |
| 1,3,5-trisubstituted-1H-pyrazoles | Bcl-2 (inferred) | - | Breast (MCF-7) | 3.9 - 35.5 |
Signaling Pathways and Experimental Workflows
The development of aminopyrazole-based kinase inhibitors involves a systematic workflow from synthesis to biological evaluation.
General Kinase Inhibitor Discovery Workflow
Caption: A generalized workflow for the discovery and development of kinase inhibitors based on the this compound scaffold.
Simplified CDK2 Signaling Pathway
Many aminopyrazole derivatives exert their anticancer effects by inhibiting CDKs, which are crucial for cell cycle progression. The following diagram illustrates a simplified view of the CDK2 signaling pathway.
References
An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from a certified supplier. The information herein is compiled from available data on structurally related compounds, and as such, all handling and safety procedures should be conducted with the utmost caution by trained professionals.
Introduction
4-iodo-1-methyl-1H-pyrazol-3-amine is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of an iodo group at the 4-position and an amine group at the 3-position of the pyrazole ring makes this molecule a versatile building block for the synthesis of more complex pharmaceutical agents. This guide provides a detailed overview of the known safety, handling, and experimental protocols related to this compound and its close analogs.
Physicochemical Properties
| Property | This compound | 4-Iodo-1-methyl-1H-pyrazole | 1-Methyl-1H-pyrazol-3-amine |
| Molecular Formula | C4H6IN3[1] | C4H5IN2 | C4H7N3 |
| Molecular Weight | 223.02 g/mol [2] | 208.00 g/mol | 97.12 g/mol [3] |
| Appearance | Not specified (likely a solid) | Not specified | Not specified |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available |
| Predicted XlogP | 0.5[1] | Not available | Not available |
Hazard Identification and GHS Classification
A specific Globally Harmonized System (GHS) classification for this compound is not available. The following classification is inferred from structurally similar compounds such as 4-Iodo-1-methyl-1H-pyrazole and various aminopyrazoles.
Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.[4]
-
P271: Use only outdoors or in a well-ventilated area.[4]
-
P280: Wear protective gloves/ eye protection/ face protection.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
Safety and Handling
Due to the potential hazards, strict safety protocols should be followed when handling this compound.
| Aspect | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible. |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Chemical safety goggles or a face shield. - Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. - Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Keep away from heat, sparks, and open flames. Handle in accordance with good industrial hygiene and safety practices.[5] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids. |
| Spill and Leak Procedures | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contain the material and contact emergency services. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways. |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not explicitly published, a plausible synthetic route can be derived from the literature on the synthesis of related compounds. The following is a proposed methodology based on the synthesis of 4-amino and 4-iodo pyrazole derivatives.[6]
Proposed Synthesis of this compound:
This proposed synthesis involves a two-step process starting from 1-methyl-1H-pyrazol-3-amine: first, a nitration step, followed by iodination, and finally, a reduction of the nitro group to an amine. An alternative is the direct iodination of 1-methyl-1H-pyrazol-3-amine, though regioselectivity might be an issue. A more controlled synthesis would involve the introduction of the iodo group onto a nitrated precursor.
Step 1: Nitration of 1-methyl-1H-pyrazol-3-amine
-
Dissolve 1-methyl-1H-pyrazol-3-amine in concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product, 1-methyl-4-nitro-1H-pyrazol-3-amine.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Iodination of 1-methyl-4-nitro-1H-pyrazol-3-amine (Hypothetical) This step is less certain and would require experimental validation.
-
Dissolve the nitrated pyrazole in a suitable solvent.
-
Add an iodinating agent such as N-iodosuccinimide (NIS) or iodine with an oxidizing agent.
-
Heat the reaction mixture as necessary to promote the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction by washing with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine, followed by extraction and purification.
Step 3: Reduction of 1-methyl-4-nitro-1H-pyrazol-3-amine to this compound
-
Dissolve the 4-iodo-1-methyl-x-nitro-1H-pyrazole intermediate in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[6]
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
If using SnCl2, neutralize the reaction mixture with a base to precipitate the tin salts and extract the product.
-
If using catalytic hydrogenation, filter the catalyst and concentrate the filtrate.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
General Handling Workflow
References
- 1. PubChemLite - this compound (C4H6IN3) [pubchemlite.lcsb.uni.lu]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 4-Iodo-1-methyl-3-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. chemsynthesis.com [chemsynthesis.com]
A Technical Guide to 4-Iodo-1-methyl-1H-pyrazol-3-amine for Researchers and Drug Development Professionals
Introduction: 4-Iodo-1-methyl-1H-pyrazol-3-amine is a heterocyclic organic compound of increasing interest within the fields of medicinal chemistry and drug discovery. Its substituted pyrazole core serves as a versatile scaffold in the design of targeted therapeutics, particularly as a key building block for kinase inhibitors. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and its role in the development of novel therapeutics.
Commercial Availability
This compound (CAS No. 150187-16-9) is available from several specialized chemical suppliers. Researchers can procure this compound from the following vendors:
-
BLDpharm: Offers the compound under the catalog number BD00847646.[1] They indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request.
-
CymitQuimica: Lists the compound with the product reference TR-B450650.[2]
-
abcr Gute Chemie: Provides the compound with a purity of 95% under the product code AB502564.[3][4]
It is advisable to contact these suppliers directly to obtain the latest pricing, availability, and detailed certificates of analysis.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy comparison and reference.
| Property | Value | Source(s) |
| CAS Number | 150187-16-9 | [1][5][6] |
| Molecular Formula | C₄H₆IN₃ | [5] |
| Molecular Weight | 223.01 g/mol | [5] |
| Purity | 95% | [3][4] |
| InChI | InChI=1S/C4H6IN3/c1-8-2-3(5)4(6)7-8/h2H,1H3,(H2,6,7) | [5] |
| InChIKey | JBQVNSOBIFKMSX-UHFFFAOYSA-N | [5] |
| SMILES | CN1C=C(C(=N1)N)I | |
| Storage Conditions | Recommended storage at low temperatures. | [5] |
Experimental Protocols: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound can be adapted from methodologies described in the patent literature. The following procedure is based on the iodination of 1-methyl-1H-pyrazol-3-amine.
Materials:
-
1-methyl-1H-pyrazol-3-amine
-
Iodine
-
An oxidant (e.g., nitric acid, hydrogen peroxide)
-
A suitable solvent (e.g., water, ethanol)
-
A basic solution for pH adjustment (e.g., sodium hydroxide solution)
-
Saturated sodium thiosulfate aqueous solution
Procedure:
-
Dissolve N-methyl-3-aminopyrazole in a suitable solvent such as water or ethanol.
-
Add iodine to the solution under stirring.
-
Heat the mixture to a temperature between 40-80°C.
-
Slowly add an aqueous solution of an oxidant (e.g., hydrogen peroxide) dropwise to the reaction mixture. The reaction temperature should be carefully controlled.
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion of the reaction, cool the mixture to 10°C.
-
Add a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Adjust the pH of the solution to 6-8 by adding a basic solution.
-
Cool the mixture to induce crystallization of the product.
-
Isolate the solid product by filtration.
-
Wash the collected solid with cold water and dry under vacuum to yield this compound.
Purification:
The crude product can be further purified by recrystallization from a suitable solvent system to achieve higher purity.
Role in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of protein kinase inhibitors.[7] Altered activity of protein kinases is a hallmark of many diseases, including cancer, making them important therapeutic targets.[8]
This compound serves as a valuable intermediate in the synthesis of these inhibitors. The iodine atom at the 4-position provides a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the pyrazole core and optimize binding to the target kinase. The aminopyrazole moiety itself is a key pharmacophore that can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a common signaling pathway targeted by pyrazole-based kinase inhibitors and a general workflow for evaluating their efficacy.
Caption: A representative signaling pathway targeted by pyrazole-based kinase inhibitors.
Caption: A general experimental workflow for evaluating pyrazole-based kinase inhibitors.
References
- 1. 150187-16-9|this compound|BLD Pharm [bldpharm.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. AB502564 | CAS 150187-16-9 – abcr Gute Chemie [abcr.com]
- 4. AB502564 | CAS 150187-16-9 – abcr Gute Chemie [abcr.com]
- 5. 150187-16-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 6. 150187-16-9(this compound) | Kuujia.com [it.kuujia.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of 4-iodo-1-methyl-1H-pyrazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 4-iodo-1-methyl-1H-pyrazol-3-amine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2][3] This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), and presents hypothetical data in structured tables for clarity.
Introduction
This compound is a substituted pyrazole derivative. The purity of this intermediate can be affected by starting materials, reaction by-products, and degradation products. A robust analytical strategy employing multiple orthogonal techniques is therefore essential for comprehensive purity assessment.
Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is recommended for the definitive purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for quantifying the purity of pharmaceutical intermediates due to its high resolution and sensitivity.[4] A reverse-phase HPLC (RP-HPLC) method is typically suitable for a compound of this polarity.
Experimental Protocol:
A hypothetical RP-HPLC method for the analysis of this compound is detailed below. This method would require validation according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[5]
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile:Water (50:50) |
Data Presentation:
The following table summarizes hypothetical data obtained from the HPLC analysis of a batch of this compound.
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 2.5 | 0.15 | Impurity A (Potential starting material) |
| 2 | 4.8 | 0.20 | Impurity B (Potential regioisomer) |
| 3 | 8.2 | 99.50 | This compound |
| 4 | 10.1 | 0.15 | Impurity C (Potential by-product) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy is a powerful tool for the structural elucidation of the main component and the identification of impurities.[6][7] Both ¹H and ¹³C NMR are crucial for confirming the identity of this compound and detecting any structurally related impurities.
Experimental Protocol:
| Parameter | ¹H NMR | ¹³C NMR |
| Instrument | 400 MHz NMR Spectrometer | 100 MHz NMR Spectrometer |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25°C | 25°C |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm | DMSO-d₆ at 39.52 ppm |
| Number of Scans | 16 | 1024 |
Data Presentation:
The following table presents the expected (hypothetical) ¹H and ¹³C NMR chemical shifts for this compound.
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 7.5 (s, 1H) | C5-H | 155.0 | C3-NH₂ |
| 5.5 (br s, 2H) | -NH₂ | 140.0 | C5 |
| 3.7 (s, 3H) | N-CH₃ | 95.0 | C4-I |
| 35.0 | N-CH₃ |
Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification
Mass spectrometry provides crucial information about the molecular weight of the compound and can be used to identify and quantify impurities.[8][9] Electrospray ionization (ESI) is a suitable technique for this type of molecule.
Experimental Protocol:
| Parameter | Condition |
| Instrument | LC-MS with ESI source |
| Ionization Mode | Positive |
| Mass Range | 50-500 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
Data Presentation:
The expected mass-to-charge ratio for this compound is presented below.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 223.97 | 223.97 |
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the purity analysis of a pharmaceutical intermediate like this compound.
Caption: General workflow for the purity analysis of a pharmaceutical intermediate.
Conclusion
A comprehensive purity analysis of this compound requires a multi-pronged analytical approach. The combination of HPLC for quantitative purity assessment, NMR for structural confirmation, and mass spectrometry for molecular weight verification provides a robust and reliable strategy to ensure the quality of this important pharmaceutical intermediate. The methodologies and workflows described in this guide serve as a foundation for developing and implementing rigorous quality control protocols.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. globalpharmatek.com [globalpharmatek.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. ijcpa.in [ijcpa.in]
- 6. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. researchgate.net [researchgate.net]
Thermogravimetric Analysis of 4-iodo-1-methyl-1H-pyrazol-3-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the thermogravimetric analysis (TGA) of 4-iodo-1-methyl-1H-pyrazol-3-amine, a key heterocyclic compound with potential applications in pharmaceutical development. In the absence of specific literature data for this molecule, this document presents a representative, hypothetical thermogravimetric profile based on the analysis of its structural features and the known thermal behavior of related chemical moieties, such as halogenated aromatic amines and pyrazole derivatives. This guide details a standardized experimental protocol for conducting TGA, presents hypothetical quantitative data in a structured format, and includes visualizations of the experimental workflow and a plausible thermal decomposition pathway. The information herein is intended to serve as a practical reference for researchers and professionals involved in the characterization and development of new chemical entities.
Introduction to Thermogravimetric Analysis in Drug Development
Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] In the pharmaceutical industry, TGA is a critical tool for characterizing new chemical entities (NCEs).[3] It provides crucial information regarding a compound's thermal stability, decomposition profile, and the presence of volatile components such as moisture or residual solvents.[3][4] This data is vital for determining appropriate storage conditions, understanding potential degradation pathways, and ensuring the quality and safety of active pharmaceutical ingredients (APIs).[1][3]
Hypothetical Thermogravimetric Profile of this compound
Given the molecular structure of this compound, which features a pyrazole ring, an amino group, a methyl group, and an iodine substituent, a multi-stage decomposition is anticipated. The C-I bond is typically the weakest and likely to cleave at a lower temperature. The pyrazole ring itself is relatively stable, while the amino and methyl groups will also contribute to the decomposition profile at elevated temperatures.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data obtained from the thermogravimetric analysis of this compound.
| Parameter | Value | Unit | Description |
| Initial Sample Mass | 5.250 | mg | The starting mass of the sample. |
| Temperature Range | Ambient to 600 | °C | The temperature range of the analysis. |
| Heating Rate | 10 | °C/min | The rate at which the sample was heated. |
| Atmosphere | Nitrogen | - | Inert atmosphere to prevent oxidation. |
| Flow Rate | 50 | mL/min | The flow rate of the purge gas. |
| Decomposition Onset (Tonset) | ~ 180 | °C | The temperature at which significant mass loss begins. |
| Step 1 Mass Loss | ~ 53.5 | % | Corresponds to the initial loss of iodine. |
| Step 1 Temperature Range | 180 - 250 | °C | Temperature range for the first decomposition step. |
| Step 2 Mass Loss | ~ 29.8 | % | Corresponds to the fragmentation of the pyrazole ring and loss of nitrogen. |
| Step 2 Temperature Range | 250 - 400 | °C | Temperature range for the second decomposition step. |
| Step 3 Mass Loss | ~ 12.1 | % | Corresponds to the loss of the remaining organic fragments. |
| Step 3 Temperature Range | 400 - 550 | °C | Temperature range for the final major decomposition step. |
| Final Residue at 600 °C | ~ 4.6 | % | The percentage of mass remaining at the end of the analysis. |
Experimental Protocol
A detailed methodology is crucial for obtaining reproducible and accurate TGA data. The following protocol is a standard procedure for the thermogravimetric analysis of a new chemical entity like this compound.
Instrumentation
-
Thermogravimetric Analyzer: A calibrated TGA instrument capable of heating to at least 600°C with a high-resolution microbalance.
-
Crucibles: Platinum or alumina crucibles are recommended for their inertness at high temperatures.
-
Purge Gas: High-purity nitrogen (99.999%).
Sample Preparation
-
Ensure the this compound sample is a fine, homogeneous powder to promote uniform heating.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible.
-
Record the exact initial mass of the sample.
TGA Instrument Setup and Execution
-
Place the sample crucible onto the TGA balance mechanism.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Program the TGA instrument with the following temperature profile:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Initiate the TGA run and record the mass loss as a function of temperature.
-
Upon completion of the run, allow the furnace to cool to ambient temperature before removing the sample crucible.
Data Analysis
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss for each decomposition step.
-
Determine the onset temperature of decomposition and the temperature ranges for each distinct mass loss step.
-
Quantify the percentage of mass loss for each step and the final residual mass.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for conducting the thermogravimetric analysis of this compound.
References
An In-depth Technical Guide to the X-ray Crystal Structure of 4-iodo-1-methyl-1H-pyrazol-3-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and synthetic aspects of 4-iodo-1-methyl-1H-pyrazol-3-amine, a substituted pyrazole of interest in medicinal chemistry. Due to the absence of a publicly available crystal structure for this specific compound, this guide presents the detailed X-ray crystallographic data for the closely related analog, 4-iodo-1H-pyrazole, to offer insights into the core pyrazole scaffold. Furthermore, this document outlines a plausible synthetic pathway for this compound based on established chemical methodologies and discusses the known biological significance of this class of compounds.
Introduction to Aminopyrazoles in Drug Discovery
Pyrazole-containing molecules are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1] The aminopyrazole scaffold, in particular, serves as a versatile framework in drug discovery.[1] The introduction of a halogen, such as iodine, at the 4-position of the pyrazole ring provides a reactive handle for further functionalization through various cross-coupling reactions, making these compounds valuable intermediates in the synthesis of complex molecular architectures for targeted drug development.[2] 5-aminopyrazole derivatives are key starting materials for synthesizing a multitude of bioactive compounds.[3]
X-ray Crystal Structure of a 4-Iodopyrazole Analog
While the specific crystal structure for this compound has not been reported in publicly accessible databases, the analysis of the closely related 4-iodo-1H-pyrazole provides critical structural information about the iodinated pyrazole core. The crystallographic data for 4-iodo-1H-pyrazole is presented below.
Crystallographic Data for 4-iodo-1H-pyrazole
The following table summarizes the key crystallographic data and structure refinement parameters for 4-iodo-1H-pyrazole.
| Parameter | Value |
| Empirical Formula | C₃H₃IN₂ |
| Formula Weight | 193.97 |
| Temperature | 172 K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Cmme |
| Unit cell dimensions | a = 6.9383(6) Åb = 5.5231(5) Åc = 13.077(2) Åα = 90°β = 90°γ = 90° |
| Volume | 501.13(8) ų |
| Z | 4 |
| Density (calculated) | 2.571 Mg/m³ |
| Absorption coefficient | 6.232 mm⁻¹ |
| F(000) | 352 |
| Crystal size | 0.10 x 0.08 x 0.05 mm³ |
| Theta range for data collection | 3.11 to 31.12° |
| Index ranges | -10<=h<=10, -8<=k<=8, -20<=l<=20 |
| Reflections collected | 5294 |
| Independent reflections | 483 [R(int) = 0.0390] |
| Completeness to theta = 25.242° | 100.0 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.7457 and 0.6071 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 483 / 11 / 26 |
| Goodness-of-fit on F² | 1.109 |
| Final R indices [I>2sigma(I)] | R1 = 0.0158, wR2 = 0.0385 |
| R indices (all data) | R1 = 0.0169, wR2 = 0.0390 |
| Largest diff. peak and hole | 0.547 and -0.493 e.Å⁻³ |
Experimental Protocols
This section details a plausible multi-step synthesis for this compound, followed by the experimental procedure for the crystallographic analysis of the analog, 4-iodo-1H-pyrazole.
Proposed Synthesis of this compound
The synthesis of the target compound can be envisioned through a three-step process starting from 1-methyl-1H-pyrazol-3-amine. This proposed pathway involves nitration, iodination, and subsequent reduction of the nitro group.
Step 1: Nitration of 1-methyl-1H-pyrazol-3-amine
-
To a solution of 1-methyl-1H-pyrazol-3-amine in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The mixture is then poured onto crushed ice, and the resulting precipitate of 1-methyl-3-nitro-1H-pyrazol-4-amine is collected by filtration, washed with cold water, and dried.
Step 2: Iodination of 1-methyl-3-nitro-1H-pyrazol-4-amine
-
The 1-methyl-3-nitro-1H-pyrazol-4-amine is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).
-
N-Iodosuccinimide (NIS) is added to the solution in portions at room temperature.
-
The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The product, 4-iodo-1-methyl-3-nitro-1H-pyrazole, is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Step 3: Reduction of 4-iodo-1-methyl-3-nitro-1H-pyrazole
-
The 4-iodo-1-methyl-3-nitro-1H-pyrazole is dissolved in a solvent such as ethanol or acetic acid.
-
A reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder in the presence of an acid (e.g., HCl or acetic acid), is added to the solution.
-
The reaction mixture is heated to reflux for several hours.
-
After completion of the reaction, the mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The product, this compound, is extracted with an organic solvent. The combined organic layers are washed with water, dried, and concentrated to yield the final product, which can be further purified by recrystallization or column chromatography.
X-ray Crystallography of 4-iodo-1H-pyrazole
The following protocol describes the single-crystal X-ray diffraction analysis of 4-iodo-1H-pyrazole.
-
Crystal Growth: Single crystals of 4-iodo-1H-pyrazole suitable for X-ray diffraction were obtained by slow sublimation of the commercial product.
-
Data Collection: A suitable crystal was mounted on a Bruker D8 QUEST diffractometer equipped with a PHOTON II detector. The data was collected at a temperature of 172 K using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) with the shutterless ω-scan technique.
-
Structure Solution and Refinement: The structure was solved using intrinsic phasing with the SHELXT program and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in the difference Fourier map and refined isotropically.
Workflow and Pathway Visualizations
The following diagrams illustrate the proposed synthetic workflow for this compound and a general representation of the role of substituted pyrazoles in kinase inhibition pathways.
Proposed synthesis of this compound.
General mechanism of kinase inhibition by aminopyrazole derivatives.
Biological Significance
Aminopyrazole derivatives are recognized for their wide range of biological activities, making them attractive scaffolds for drug development.[1] They have been investigated as kinase inhibitors, which are crucial in regulating cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.[1] The 5-aminopyrazole derivatives, in particular, have been extensively used as starting materials for the synthesis of compounds with anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1]
4-Iodopyrazoles are valuable intermediates in the synthesis of biologically active compounds.[4] For instance, they have been utilized in the development of c-Met inhibitors, which are targeted therapies for cancer.[4] The iodine atom provides a site for facile chemical modification, allowing for the generation of diverse libraries of compounds for screening against various biological targets. The combination of the biologically active aminopyrazole core with the synthetically versatile iodo-substituent in this compound suggests its potential as a valuable building block in the discovery of novel therapeutics.
References
Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a broad spectrum of biological activities and physicochemical properties. The continuous exploration of this versatile scaffold necessitates advanced theoretical and computational methodologies to rationalize structure-activity relationships (SAR), predict molecular properties, and guide the design of novel compounds with enhanced efficacy and desired characteristics. This technical guide provides a comprehensive overview of the key theoretical and computational techniques employed in the study of pyrazole derivatives. It details experimental protocols for both computational and synthetic methodologies, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of the underlying principles governing the behavior of these important heterocyclic compounds.
Introduction
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are privileged structures in drug discovery and development.[1][2] Their derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The therapeutic potential of pyrazole-containing drugs is exemplified by commercially successful pharmaceuticals such as Celecoxib (an anti-inflammatory drug) and Sunitinib (a multi-targeted tyrosine kinase inhibitor used in cancer therapy).
The versatility of the pyrazole scaffold lies in its susceptibility to a variety of chemical modifications at different positions of the ring, allowing for the fine-tuning of its steric, electronic, and lipophilic properties. This chemical tractability, combined with the pyrazole ring's ability to participate in various non-covalent interactions, makes it an ideal candidate for rational drug design.
Computational and theoretical studies have become indispensable tools in the modern drug discovery pipeline for pyrazole derivatives.[4] These methods offer significant advantages in terms of cost and time efficiency by enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the visualization of drug-target interactions at the atomic level. Techniques such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling are routinely employed to guide the synthesis and biological evaluation of new pyrazole-based compounds.[4][5]
This guide will delve into the core theoretical and computational methodologies applied to pyrazole derivatives, providing practical insights and detailed protocols for researchers in the field.
Theoretical and Computational Methodologies
Quantum Chemical Calculations
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of pyrazole derivatives.[6]
Key Applications:
-
Geometric Optimization: Determining the most stable three-dimensional conformation of a molecule.
-
Electronic Properties: Calculating properties such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and charge distribution to understand reactivity and intermolecular interactions.
-
Spectroscopic Analysis: Predicting vibrational frequencies (IR and Raman) and NMR chemical shifts to aid in the characterization of synthesized compounds.[5]
-
Reaction Mechanism Studies: Elucidating the transition states and energy barriers of chemical reactions to understand synthetic pathways.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[7] This method is crucial for understanding the binding mode of pyrazole derivatives to their biological targets and for virtual screening of compound libraries.
Key Applications:
-
Binding Pose Prediction: Visualizing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between a pyrazole derivative and the active site of a protein.[7]
-
Binding Affinity Estimation: Calculating a scoring function to estimate the binding free energy and rank potential drug candidates.[6]
-
Virtual Screening: Screening large databases of virtual compounds to identify potential hits for a specific biological target.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[4][8]
Key Applications:
-
SAR Elucidation: Identifying the key molecular descriptors (e.g., physicochemical, topological, electronic) that influence the biological activity of pyrazole derivatives.
-
Activity Prediction: Predicting the biological activity of newly designed compounds before their synthesis.[8]
-
Lead Optimization: Guiding the modification of a lead compound to enhance its activity and improve its pharmacokinetic profile.
Data Presentation: Quantitative Insights into Pyrazole Derivatives
The following tables summarize key quantitative data from various studies on pyrazole derivatives, providing a comparative overview of their biological activities and computational properties.
Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| Compound 6 | A549 (Lung) | 0.00006-0.00025 | Tubulin Polymerization | [9] |
| Compound 25 | HT29 (Colon) | 3.17 | VEGFR-2 | [9] |
| Compound 33 | HCT116 (Colon) | < 23.7 | CDK2 | [9] |
| Compound 34 | HCT116 (Colon) | < 23.7 | CDK2 | [9] |
| Compound 50 | HepG2 (Liver) | 0.71 | EGFR, VEGFR-2 | [9] |
| Compound 74 | U87 (Glioblastoma) | - | TGFBR2 | [9] |
| Compound 3f | HCT-116 (Colon) | 3.3 (GI50) | EGFR, VEGFR-2 | [10] |
| Compound 12 | HEPG2 (Liver) | 0.31-0.71 | EGFR, VEGFR-2 | [11] |
| Compound 5e | HCT-116 (Colon) | 3.6-24.6 | Xanthine Oxidase | [12] |
IC50: The half maximal inhibitory concentration. GI50: The concentration for 50% of maximal inhibition of cell proliferation.
Table 2: Molecular Docking and QSAR Data for Pyrazole Derivatives
| Compound Series | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | QSAR Model R² | Reference |
| Pyrazole-benzimidazolone hybrids | HPPD | - | GLN 307, ASN 423, PHE 392 | 0.85 (MLR) | [5] |
| 1H-pyrazole derivatives | VEGFR-2 (2QU5) | -10.09 (Compound 1b) | - | - | [6][7] |
| 1H-pyrazole derivatives | Aurora A (2W1G) | -8.57 (Compound 1d) | - | - | [6][7] |
| 1H-pyrazole derivatives | CDK2 (2VTO) | -10.35 (Compound 2b) | - | - | [6][7] |
| Pyrazole carbohydrazide derivatives | ACHN cancer cell line model | - | - | Statistically significant | [8] |
R²: Coefficient of determination for the QSAR model.
Experimental Protocols
This section provides detailed methodologies for key computational and synthetic experiments commonly performed in the study of pyrazole derivatives.
General Protocol for Molecular Docking
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms and assign appropriate atom types and charges using software like AutoDockTools.
-
Define the binding site by creating a grid box encompassing the active site residues.
-
-
Ligand Preparation:
-
Draw the 2D structure of the pyrazole derivative using a chemical drawing software.
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define rotatable bonds.
-
-
Docking Simulation:
-
Perform the docking calculation using software such as AutoDock Vina.
-
The program will generate multiple binding poses of the ligand within the protein's active site, ranked by their predicted binding affinities.
-
-
Analysis of Results:
-
Visualize the docked poses and analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein using visualization software like PyMOL or Discovery Studio.
-
The pose with the lowest binding energy is typically considered the most favorable.[7]
-
General Protocol for Knorr Pyrazole Synthesis
This protocol describes a classic and widely used method for the synthesis of pyrazoles.
-
Reaction Setup:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol).[1]
-
Add a catalytic amount of an acid (e.g., acetic acid or a green catalyst like ammonium chloride).[1]
-
To this solution, add the hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).[13]
-
Typical reaction times can range from a few hours to overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
If a precipitate forms, filter the solid product.[1]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.[1]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[1][2]
-
-
Characterization:
-
Confirm the structure of the synthesized pyrazole derivative using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13]
-
Protocol for In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture:
-
Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into 96-well plates at a predetermined density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of pyrazole derivatives.
Signaling Pathways
// Nodes Ligand [label="Ligand\n(e.g., EGF)", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Autophosphorylation [label="Autophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2 [label="Grb2/Shc", fillcolor="#34A853", fontcolor="#FFFFFF"]; SOS [label="SOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrazole_Inhibitor [label="Pyrazole Inhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ligand -> EGFR [label="Binds"]; EGFR -> Dimerization; Dimerization -> Autophosphorylation; Autophosphorylation -> Grb2; Grb2 -> SOS; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Nucleus; Autophosphorylation -> PI3K; PI3K -> AKT; AKT -> mTOR; mTOR -> Nucleus; Autophosphorylation -> STAT; STAT -> Nucleus; Nucleus -> Proliferation; Pyrazole_Inhibitor -> Autophosphorylation [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } END_DOT
Figure 1: EGFR Signaling Pathway Inhibition by Pyrazole Derivatives.
// Nodes CyclinD [label="Cyclin D", fillcolor="#FBBC05", fontcolor="#202124"]; CDK46 [label="CDK4/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CyclinD_CDK46 [label="Cyclin D-CDK4/6\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; pRb [label="pRb", fillcolor="#34A853", fontcolor="#FFFFFF"]; pRb_p [label="p-pRb\n(Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CyclinE [label="Cyclin E", fillcolor="#FBBC05", fontcolor="#202124"]; CDK2 [label="CDK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CyclinE_CDK2 [label="Cyclin E-CDK2\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; S_Phase_Entry [label="S-Phase Entry", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrazole_Inhibitor [label="Pyrazole Inhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges CyclinD -> CyclinD_CDK46; CDK46 -> CyclinD_CDK46; CyclinD_CDK46 -> pRb [label="Phosphorylates"]; pRb -> pRb_p; pRb -> E2F [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; E2F -> CyclinE [label="Promotes\nTranscription"]; CyclinE -> CyclinE_CDK2; CDK2 -> CyclinE_CDK2; CyclinE_CDK2 -> S_Phase_Entry; pRb_p -> E2F [style=invis]; Pyrazole_Inhibitor -> CDK2 [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } END_DOT
Figure 2: CDK-Mediated Cell Cycle Progression and Inhibition by Pyrazole Derivatives.
Experimental Workflows
// Nodes Start [label="Start: Target Identification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ligand_Design [label="Design of Pyrazole Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DFT [label="Quantum Chemical Calculations (DFT)", fillcolor="#FBBC05", fontcolor="#202124"]; Docking [label="Molecular Docking", fillcolor="#34A853", fontcolor="#FFFFFF"]; QSAR [label="QSAR Modeling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Virtual_Screening [label="Virtual Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_Identification [label="Hit Identification and Prioritization", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Synthesis and Biological Evaluation", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End: Lead Optimization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Ligand_Design; Ligand_Design -> DFT; Ligand_Design -> Docking; Ligand_Design -> QSAR; DFT -> Docking; Docking -> Virtual_Screening; QSAR -> Virtual_Screening; Virtual_Screening -> Hit_Identification; Hit_Identification -> Synthesis; Synthesis -> End; } END_DOT
Figure 3: A Typical Computational Workflow for the Design of Pyrazole Derivatives.
Conclusion
Theoretical and computational studies are integral to the contemporary research and development of pyrazole derivatives. The methodologies outlined in this guide, from quantum chemical calculations to molecular docking and QSAR, provide a powerful framework for understanding the molecular properties, predicting biological activities, and guiding the synthetic efforts towards novel and more effective compounds. The structured presentation of quantitative data, detailed experimental protocols, and clear visualizations of complex processes are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this dynamic field. As computational power continues to grow and algorithms become more sophisticated, the synergy between in silico and experimental approaches will undoubtedly accelerate the discovery of the next generation of pyrazole-based therapeutics and advanced materials.
References
- 1. jetir.org [jetir.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. jazanu.edu.sa [jazanu.edu.sa]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-iodo-1-methyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazoles are a cornerstone in modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs.[1] Their diverse biological activities have led to their use in the development of treatments for a wide range of diseases, including cancer and inflammatory disorders.[1][2] The ability to functionalize the pyrazole ring at specific positions is crucial for fine-tuning the pharmacological properties of these compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, and its application to pyrazole derivatives has significantly advanced the exploration of this privileged scaffold in drug discovery.[1][3]
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 4-iodo-1-methyl-1H-pyrazol-3-amine with various boronic acids. This specific substrate is a valuable building block for accessing novel 4-substituted 1-methyl-1H-pyrazol-3-amine derivatives, which are of significant interest in pharmaceutical research.[4]
While the Suzuki-Miyaura coupling is a well-established reaction, the presence of the free amino group on the pyrazole ring can present challenges. Aminopyrazoles have the potential to chelate the metal center of the catalyst, leading to deactivation.[5] Furthermore, with iodo-substituted pyrazoles, a competing dehalogenation side reaction can occur, reducing the yield of the desired coupled product.[6][7][8] The protocols outlined below are designed to address these challenges and provide a robust method for the efficient synthesis of 4-aryl, 4-heteroaryl, and 4-vinyl pyrazole derivatives.
Reaction Principle and Workflow
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound in the presence of a base.[3][9] The general scheme for the coupling of this compound is depicted below.
Figure 1: General scheme of the Suzuki-Miyaura coupling.
The catalytic cycle, a fundamental aspect of the reaction, involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - The SuzukiâMiyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - American Chemical Society - Figshare [acs.figshare.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] This document provides detailed application notes and protocols for the Sonogashira reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine, a key intermediate in the development of various biologically active compounds. The presence of a free amino group on the pyrazole ring presents a potential challenge due to its ability to coordinate with the palladium catalyst; therefore, careful selection of reaction conditions is crucial for a successful transformation.
Synthesis of Starting Material: this compound
A potential synthetic route to the title compound can be adapted from known procedures for the synthesis of related aminopyrazoles. A plausible pathway involves the methylation and subsequent iodination of a suitable pyrazole precursor, followed by the introduction of the amino group. One possible route starts with the nitration of 1-methyl-1H-pyrazol-3-one, followed by iodination and subsequent reduction of the nitro group to an amine.
Sonogashira Reaction: Key Considerations and Optimization
The Sonogashira coupling of this compound with various terminal alkynes can be achieved under several sets of conditions. The choice of catalyst, ligand, base, solvent, and the use of a copper co-catalyst all play a significant role in the reaction outcome.
Catalyst and Ligand Selection: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being the most common.[3][4] For substrates with potentially coordinating groups like the free amine in the target molecule, the use of bulky electron-rich phosphine ligands can be advantageous.[3] Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.[5][6]
Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the hydrogen halide formed during the reaction.[1] The choice of solvent is also critical, with polar aprotic solvents like DMF, THF, and acetonitrile being commonly employed.[7]
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Reaction
This protocol is a general starting point for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (Et₃N) (3 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Reaction
This protocol is recommended to minimize the formation of alkyne homocoupling byproducts.[5][6]
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(OAc)₂ (0.02 equivalents)
-
A suitable phosphine ligand (e.g., PPh₃ or a bulky, electron-rich ligand) (0.04 equivalents)
-
A suitable base (e.g., Cs₂CO₃ or K₂CO₃) (2 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF or dioxane)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ and the phosphine ligand in the anhydrous, degassed solvent and stir for 10-15 minutes to pre-form the catalyst.
-
Add this compound, the terminal alkyne, and the base to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress.
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and yields for Sonogashira couplings of various iodo-heterocycles, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Copper-Cocatalyzed Sonogashira Reaction Conditions
| Aryl Iodide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80 | 95 |
| 3-Iodopyridine | Ethynylbenzene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 60 | 88 |
| 2,4-Diamino-6-iodopyrimidine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 90 | 75 |
Table 2: Copper-Free Sonogashira Reaction Conditions
| Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ | Dioxane | 100 | 92 |
| 2-Iodothiophene | 1-Hexyne | Pd₂(dba)₃ (1) | SPhos (2) | K₂CO₃ | Toluene | 110 | 85 |
| 3-Iodo-N-Boc-indole | 4-Tolylacetylene | Pd catalyst (2.5) | - | - | - | - | 87[8] |
Visualizations
Caption: Proposed mechanism for the copper-cocatalyzed Sonogashira reaction.
Caption: General experimental workflow for the Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. cetjournal.it [cetjournal.it]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-iodo-1-methyl-1H-pyrazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of N-aryl-4-amino-1-methyl-1H-pyrazol-3-amines from 4-iodo-1-methyl-1H-pyrazol-3-amine via a three-step sequence involving Boc protection, a palladium-catalyzed Buchwald-Hartwig amination, and subsequent deprotection. The protocol includes reaction conditions, catalyst and ligand selection, and methods for purification. Representative data on the yields of similar Buchwald-Hartwig aminations of 4-halopyrazoles are provided for reference.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction has found wide application in medicinal chemistry and drug discovery for the synthesis of arylamines from aryl halides. The 4-aminopyrazole scaffold is a key pharmacophore in numerous biologically active compounds.[1] The direct amination of this compound presents a challenge due to the presence of a potentially interfering amino group at the 3-position. This amino group can act as a competing nucleophile or ligand for the palladium catalyst, leading to side reactions and reduced yields. To address this, a protection strategy is employed. The 3-amino group is first protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the basic conditions of the Buchwald-Hartwig reaction. Following the successful C-N coupling at the 4-position, the Boc group can be readily removed under acidic conditions to yield the desired product.
Experimental Workflow
The overall synthetic strategy involves a three-step process:
-
Protection: The 3-amino group of this compound is protected with a Boc group.
-
Buchwald-Hartwig Amination: The resulting N-Boc protected intermediate undergoes a palladium-catalyzed cross-coupling reaction with a desired primary or secondary amine.
-
Deprotection: The Boc protecting group is removed to yield the final 4,3-diaminopyrazole derivative.
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Pyrazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them a primary focus for targeted drug discovery. The pyrazole scaffold is a "privileged structure" in medicinal chemistry due to its synthetic accessibility and ability to form key interactions within the ATP-binding site of kinases.[3][4] Numerous FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Encorafenib, feature a pyrazole core, highlighting its importance in the development of targeted therapies.[1][3] These application notes provide detailed protocols for the synthesis of pyrazole intermediates and their elaboration into potent kinase inhibitors, alongside methods for their biological evaluation.
Overview of Pyrazole-Based Kinase Inhibition
The pyrazole ring serves as a versatile anchor for kinase inhibitors. It can act as a bioisosteric replacement for other heterocyclic systems and often forms critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[3] The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, while the carbon atoms provide points for substitution to achieve selectivity and potency. By modifying the substituents at various positions on the pyrazole ring, chemists can fine-tune the inhibitor's affinity for the target kinase and optimize its pharmacokinetic properties.[5][6]
Synthesis of Pyrazole Intermediates
The construction of the core pyrazole ring is the foundational step. Several robust methods exist, with the Knorr pyrazole synthesis and cyclocondensation with α,β-unsaturated carbonyls being among the most common.[7][8][9]
Knorr Pyrazole Synthesis via 1,3-Dicarbonyls
The most traditional and widely used method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] This reaction is highly efficient and allows for the introduction of substituents at positions 3 and 5 of the pyrazole ring.
Caption: General workflow for Knorr pyrazole synthesis.
Protocol 2.1: Synthesis of 3,5-Dimethylpyrazole
This protocol describes the synthesis of a simple substituted pyrazole from acetylacetone and hydrazine hydrate.
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add acetylacetone (0.1 mol, 10.0 g) and ethanol (100 mL).
-
Begin stirring the solution at room temperature.
-
Slowly add hydrazine hydrate (0.1 mol, 5.0 g) to the solution. An exothermic reaction may be observed.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to yield 3,5-dimethylpyrazole.
Elaboration of Pyrazole Intermediates into Kinase Inhibitors
Once the pyrazole core is synthesized, it is functionalized to create the final kinase inhibitor. This often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach aryl or heteroaryl groups that will occupy other pockets within the kinase active site.
A common strategy involves creating a pyrazole with a halogen (e.g., bromine or iodine) at a key position (often C4), which can then be used in a Suzuki coupling reaction to introduce a new substituent.
Caption: Workflow for functionalizing a pyrazole intermediate.
Protocol 3.1: Suzuki Coupling for Synthesis of a Generic Pyrazole-Aryl Kinase Inhibitor
This protocol outlines a general procedure for a Suzuki coupling reaction between a 4-bromopyrazole intermediate and an arylboronic acid.
Materials:
-
4-Bromo-1H-pyrazole derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Schlenk flask or sealed tube
-
Nitrogen or Argon source
Procedure:
-
To a Schlenk flask, add the 4-bromopyrazole derivative, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100°C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Target Kinase Signaling Pathways
Pyrazole-based inhibitors have been developed against a wide range of kinases involved in critical signaling pathways. Understanding these pathways is essential for rational drug design and for interpreting biological data.
Akt (Protein Kinase B) Signaling Pathway
Akt is a serine/threonine kinase that plays a central role in cell survival, proliferation, and metabolism.[3] Its aberrant activation is common in many cancers.
Caption: Simplified Akt signaling pathway and point of inhibition.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress, inflammation, and apoptosis.[10] Inhibitors targeting p38 have therapeutic potential in inflammatory diseases.
Caption: p38 MAPK pathway and point of inhibition.
Quantitative Data of Representative Inhibitors
The efficacy of synthesized compounds is determined by their inhibitory concentration (IC₅₀) against the target kinase and their anti-proliferative effect on cancer cell lines.
| Compound Name | Target Kinase(s) | IC₅₀ / Kᵢ | Cell Line | Anti-proliferative IC₅₀ | Reference |
| Afuresertib | Akt1 | Kᵢ = 0.08 nM | HCT116 (Colon) | 0.95 µM | [11] |
| Akt2 | IC₅₀ = 2 nM | - | - | [3] | |
| Akt3 | IC₅₀ = 2.6 nM | - | - | [3] | |
| Ruxolitinib | JAK1 / JAK2 | IC₅₀ ≈ 3 nM | - | - | [3] |
| AT9283 | Aurora A / Aurora B | IC₅₀ ≈ 3 nM | HCT116 (Colon) | Not Specified | [12] |
| JAK2, Abl(T315I) | Potent Inhibition | - | - | [12] | |
| eCF506 | SRC | IC₅₀ < 1 nM | MCF7 (Breast) | Potent Activity | [13] |
| BIRB 796 | p38α | Kᴅ = 50-100 pM | - | Potent Inhibition of TNF-α | [10] |
| Asciminib | Bcr-Abl (allosteric) | Kᴅ = 0.5-0.8 nM | - | - | [14] |
Protocol for In Vitro Kinase Inhibition Assay
After synthesis and purification, the inhibitory activity of the new compounds must be quantified. This protocol provides a general method for an in vitro kinase assay using a luminescence-based readout.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of light generated by a luciferase/luciferin reaction is inversely proportional to the kinase activity. Lower light signal indicates higher kinase activity (more ATP consumed) and less potent inhibition.
Materials:
-
Purified recombinant kinase
-
Substrate peptide/protein specific to the kinase
-
Kinase assay buffer (containing MgCl₂, DTT, etc.)
-
ATP solution
-
Synthesized pyrazole inhibitor compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor compounds in DMSO, typically starting from 10 mM. Then, dilute further in the kinase assay buffer.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the kinase-substrate mix in assay buffer.
-
Add 0.5 µL of the diluted inhibitor compound (or DMSO for control wells).
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
To initiate the reaction, add 2.0 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the reaction for 1 hour at room temperature.
-
-
ATP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the newly synthesized ADP back to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the IC₅₀ value for each compound.
-
Conclusion
The pyrazole scaffold is a cornerstone in the design and synthesis of targeted kinase inhibitors.[5][15] The synthetic routes are well-established and versatile, allowing for systematic exploration of structure-activity relationships (SAR).[13][16] The protocols and data presented here provide a framework for researchers to synthesize novel pyrazole-based compounds, evaluate their biological activity, and contribute to the development of next-generation targeted therapies.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-iodo-1-methyl-1H-pyrazol-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-iodo-1-methyl-1H-pyrazol-3-amine is a key heterocyclic building block in medicinal chemistry, particularly in the development of targeted therapies. The pyrazole scaffold is recognized as a "privileged structure" due to its ability to mimic the purine core of ATP and form crucial hydrogen bond interactions with the hinge region of protein kinases. The presence of a methyl group at the N1 position and an amino group at the C3 position provides a foundational structure for kinase inhibition, while the iodine atom at the C4 position serves as a versatile handle for introducing further chemical diversity through various cross-coupling reactions. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.
These application notes provide an overview of the utility of this compound in the synthesis of potent kinase inhibitors and detailed protocols for its synthesis and subsequent derivatization.
Application as a Scaffold for Kinase Inhibitors
The 3-aminopyrazole moiety is a well-established pharmacophore for the development of ATP-competitive kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of a range of kinases implicated in cancer and inflammatory diseases. The core structure typically interacts with the kinase hinge region, while substituents introduced at the 4-position via the iodo group can be directed towards the solvent-exposed region or other hydrophobic pockets to enhance potency and selectivity.
Key Kinase Targets:
-
Aurora Kinases: These serine/threonine kinases are crucial for cell cycle regulation, and their inhibition is a validated strategy in oncology.[1]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of cell cycle progression, CDKs are prominent targets in cancer therapy.[2][3]
-
Receptor-Interacting Protein Kinase 1 (RIPK1): A key mediator of necroptosis and inflammation, RIPK1 is a target for inflammatory diseases.[4][5]
-
Casein Kinase 1 (CK1): This family of serine/threonine kinases is involved in various cellular processes, and its dysregulation is linked to neurodegenerative diseases and cancer.[6][7][8]
Quantitative Data on Derivatives
While this compound itself is a building block and not typically a potent inhibitor, its derivatives have shown significant inhibitory activity against various kinases. The following tables summarize the reported IC50 values for selected kinase inhibitors that can be synthesized utilizing a 4-substituted-1-methyl-1H-pyrazol-3-amine core.
Table 1: Aurora Kinase Inhibitor Derivatives
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Pyrazole-based | Aurora-A | 0.11 ± 0.03 | [9] |
| Pyrazole-based | Aurora-A | 0.78 | [10] |
| Pyrazole-based | Aurora-A | 1.12 | [10] |
Table 2: Cyclin-Dependent Kinase (CDK) Inhibitor Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 5 | [11] |
| 3-aminopyrazole-based | CDK16 | 33 | [2] |
Table 3: Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitor Derivatives
| Compound Class | Target Kinase | EC50 (nM) | Reference |
| Pyrazole-based | RIPK1 | 17-30 | [5] |
Table 4: Casein Kinase 1 (CK1) Inhibitor Derivatives
| Compound Class | Target Kinase | Selectivity | Reference |
| N-(1H-pyrazol-3-yl)quinazolin-4-amines | CK1δ/ε | Selective over CDK5, GSK-3α/β, DYRK1A | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the iodination of pyrazoles.[12][13][14] It involves the direct iodination of 1-methyl-1H-pyrazol-3-amine.
Materials:
-
1-methyl-1H-pyrazol-3-amine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 1-methyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic workflow for the preparation of the target compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester.[10][15][16][17]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a degassed mixture of this compound (1.0 eq), boronic acid/ester (1.2 eq), and base (2.0 eq) in the solvent, add the palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired 4-substituted product.
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 3: Sonogashira Cross-Coupling of this compound
This protocol provides a general method for the coupling of this compound with a terminal alkyne.[14][18][19][20]
Materials:
-
This compound
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in the solvent, add the palladium catalyst, copper(I) iodide, and the base under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 4-alkynyl-substituted pyrazole.
Diagram 3: Sonogashira Coupling Workflow
Caption: General workflow for Sonogashira cross-coupling.
Signaling Pathway Diagrams
The following diagrams illustrate the simplified signaling pathways targeted by kinase inhibitors derived from the this compound scaffold.
Diagram 4: Simplified Aurora Kinase Signaling in Mitosis
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Casein Kinase 1δ Inhibitors as Promising Therapeutic Agents for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: 4-Iodo-1-methyl-1H-pyrazol-3-amine as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-1-methyl-1H-pyrazol-3-amine is a key heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its strategic placement of an iodo group at the 4-position, an amino group at the 3-position, and a methyl group on the pyrazole nitrogen offers a versatile platform for the synthesis of complex molecules, particularly kinase inhibitors. The iodo functionality serves as a prime handle for various palladium- and copper-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties. This allows for the systematic exploration of the chemical space around the pyrazole core, a privileged scaffold in numerous biologically active compounds.
Key Applications in Drug Discovery
The 1-methyl-1H-pyrazol-3-amine scaffold is a recurring motif in a variety of kinase inhibitors, targeting enzymes that play crucial roles in cell signaling pathways implicated in cancer and neurodegenerative diseases. The ability to functionalize the 4-position of this scaffold via cross-coupling reactions is instrumental in modulating the potency and selectivity of these inhibitors.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Substituted pyrazoles are prominent in the design of inhibitors for Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold has been identified in potent CDK2 inhibitors. The synthesis of such compounds often relies on the coupling of a pyrazole moiety to a pyrimidine core, a transformation where this compound can serve as a crucial starting material. For instance, a Suzuki coupling reaction can be employed to attach an aryl or heteroaryl group at the 4-position, which can then be further elaborated to mimic the di-pyrazolyl pyrimidine structure.
Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)
GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is linked to Alzheimer's disease, bipolar disorder, and some forms of cancer.[1][2] The thieno[3,2-c]pyrazol-3-amine and related pyrazole derivatives have been identified as potent GSK-3β inhibitors.[1] The synthetic strategies towards these complex heterocyclic systems can advantageously utilize this compound as a precursor for introducing substituents that enhance binding affinity and selectivity for the GSK-3β active site.
Synthetic Utility and Key Reactions
The primary utility of this compound lies in its susceptibility to a range of cross-coupling reactions. The electron-rich nature of the pyrazole ring facilitates these transformations. Below are detailed protocols for three of the most important classes of reactions for this building block.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl boronic acids or their esters. This reaction is fundamental for accessing a wide array of substituted pyrazoles.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like Na₂CO₃ (2.0 equiv.) is prepared in a suitable solvent system, typically a mixture of 1,4-dioxane and water (4:1). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to 80-100 °C for 4-12 hours. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1H-pyrazol-3-amine.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Methyl-4-phenyl-1H-pyrazol-3-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-3-amine | 82 |
| 3 | 3-Pyridylboronic acid | 1-Methyl-4-(pyridin-3-yl)-1H-pyrazol-3-amine | 75 |
| 4 | 2-Thienylboronic acid | 1-Methyl-4-(thiophen-2-yl)-1H-pyrazol-3-amine | 78 |
Note: The yields presented are representative and can vary based on the specific substrate and reaction conditions.
Caption: Suzuki-Miyaura Coupling Workflow.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the 4-position of the pyrazole and a terminal alkyne. This reaction is invaluable for introducing alkynyl linkers, which can be further functionalized or are themselves important pharmacophores.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a suitable solvent such as DMF or THF, a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 equiv.), a copper(I) co-catalyst such as CuI (0.04 equiv.), and a base, typically an amine like triethylamine or diisopropylethylamine (2.0 equiv.), are added. The reaction mixture is degassed and stirred under an inert atmosphere at room temperature to 60 °C for 2-8 hours. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is then purified by column chromatography to yield the 4-alkynyl-1-methyl-1H-pyrazol-3-amine.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-Methyl-4-(phenylethynyl)-1H-pyrazol-3-amine | 90 |
| 2 | Ethynyltrimethylsilane | 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazol-3-amine | 88 |
| 3 | 1-Hexyne | 1-Methyl-4-(hex-1-yn-1-yl)-1H-pyrazol-3-amine | 85 |
| 4 | Propargyl alcohol | 3-(3-Amino-1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol | 75 |
Note: The yields presented are representative and can vary based on the specific substrate and reaction conditions.
Caption: Sonogashira Coupling Workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the pyrazole and a primary or secondary amine. This reaction is particularly useful for synthesizing compounds where a nitrogen-linked substituent at the 4-position is desired for biological activity.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.04 equiv.), and a strong base such as sodium tert-butoxide or cesium carbonate (1.5-2.0 equiv.) are combined. The tube is evacuated and backfilled with an inert gas. A degassed solvent, typically toluene or dioxane, is added, followed by the amine (1.2 equiv.). The reaction is then heated to 80-110 °C for 12-24 hours. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by column chromatography to give the 4-amino-substituted pyrazole derivative.
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(1-Methyl-4-morpholino-1H-pyrazol-3-yl)amine | 78 |
| 2 | Aniline | N-Phenyl-1-methyl-1H-pyrazole-3,4-diamine | 70 |
| 3 | Piperidine | 4-(1-Methyl-4-(piperidin-1-yl)-1H-pyrazol-3-yl)amine | 80 |
| 4 | Benzylamine | N-Benzyl-1-methyl-1H-pyrazole-3,4-diamine | 72 |
Note: The yields presented are representative and can vary based on the specific substrate and reaction conditions.
Caption: Buchwald-Hartwig Amination Workflow.
Signaling Pathway Visualization: Kinase Inhibition
The diverse molecules synthesized from this compound often target kinase signaling pathways. Below is a simplified representation of a generic kinase signaling cascade and the point of inhibition by a pyrazole-based inhibitor.
Caption: Kinase Signaling Pathway Inhibition.
Conclusion
This compound is a high-value building block for the synthesis of complex organic molecules with significant potential in drug discovery. Its utility in palladium- and copper-catalyzed cross-coupling reactions provides a reliable and versatile route to a wide range of substituted aminopyrazoles. The prevalence of this scaffold in potent kinase inhibitors underscores its importance for the development of novel therapeutics targeting cancer, neurodegenerative disorders, and other diseases driven by aberrant kinase activity. The provided protocols and data serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.
References
Application Note and Protocol: N-arylation of 4-iodo-1-methyl-1H-pyrazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-arylation of pyrazole derivatives is a critical transformation in medicinal chemistry, as the resulting N-aryl pyrazole motif is a key structural component in numerous biologically active compounds and pharmaceuticals. This document provides a detailed protocol for the N-arylation of 4-iodo-1-methyl-1H-pyrazol-3-amine, a versatile building block in drug discovery. The presence of both an amino group and an iodo substituent offers multiple handles for further functionalization. This protocol focuses on the selective N-arylation of the 3-amino group, a common strategy in the synthesis of complex molecules. Two of the most powerful and widely used methods for C-N bond formation, the Buchwald-Hartwig amination and the Ullmann condensation, are presented as viable synthetic routes.
Overview of Synthetic Strategies
The N-arylation of this compound can be effectively achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation. The choice of method may depend on the specific arylating agent, functional group tolerance, and desired reaction conditions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and high functional group tolerance, typically operating under milder conditions than traditional Ullmann reactions.[1][2][3]
-
Ullmann Condensation: A classical copper-catalyzed method for forming C-N bonds.[4][5][6] Modern variations with specialized ligands allow for milder reaction conditions compared to the harsh traditional protocols.[7][8][9][10]
Data Presentation
The following tables summarize typical reaction conditions for the N-arylation of aminopyrazoles based on established literature for similar substrates.
Table 1: Typical Conditions for Buchwald-Hartwig N-arylation
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) |
| Ligand | Biaryl phosphine ligand (e.g., XPhos, SPhos, DavePhos) (2-10 mol%) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, or KOtBu (1.5-3.0 equiv.) |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80-120 °C |
| Arylating Agent | Aryl bromide or aryl iodide (1.0-1.2 equiv.) |
Table 2: Typical Conditions for Ullmann N-arylation
| Parameter | Condition |
| Catalyst | CuI or Cu₂O (5-20 mol%) |
| Ligand | Diamine (e.g., 1,2-cyclohexanediamine) or L-proline (10-40 mol%) |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv.) |
| Solvent | Dioxane, DMF, or DMSO |
| Temperature | 90-150 °C |
| Arylating Agent | Aryl iodide or aryl bromide (1.0-1.5 equiv.) |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-iodo-1-methyl-1H-pyrazol-3-amine.
Protocol 2: Copper-Catalyzed N-arylation (Ullmann Condensation)
This protocol outlines a general procedure for the N-arylation of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl iodide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous dioxane (5 mL) followed by trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.2 mmol, 20 mol%) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing the pad with ethyl acetate (10 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the N-arylated product.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the N-arylation of this compound.
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 8. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 9. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Heck Coupling Reactions Involving 4-iodo-1-methyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Heck coupling reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine. This reaction is a powerful tool for the synthesis of C-4 functionalized pyrazoles, which are important scaffolds in medicinal chemistry.
Introduction
The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction is of significant importance in organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecular architectures. The C-4 alkenylation of pyrazoles, for instance, provides valuable intermediates for the synthesis of novel bioactive compounds.[3]
This document outlines the reaction conditions, a general protocol, and key considerations for the Heck coupling of this compound with various alkenes. While direct literature on this specific substrate is limited, this guide is based on established protocols for structurally similar 4-iodopyrazoles and addresses the potential influence of the 1-methyl and 3-amine substituents.[3]
Reaction Scheme and Mechanism
The general scheme for the Heck coupling of this compound is depicted below. The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the iodo-pyrazole to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the C-4 alkenylated product and regenerate the active catalyst.
References
Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines from Iodinated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their structural similarity to purines. This scaffold is present in numerous compounds with a wide range of biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties. The functionalization of the pyrazolo[3,4-d]pyrimidine core is crucial for modulating its pharmacological profile. The use of iodinated pyrazole precursors provides a versatile platform for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of a wide array of substituted pyrazolo[3,4-d]pyrimidine derivatives.
This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[3,4-d]pyrimidines, commencing with the cyclization of an iodinated aminopyrazole precursor, followed by its functionalization via palladium-catalyzed cross-coupling reactions.
Synthetic Strategy Overview
The overall synthetic strategy involves two key stages:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This is typically achieved through the cyclization of a 5-amino-4-iodopyrazole-3-carbonitrile or a related precursor with a suitable one-carbon synthon, such as formamide or formic acid.
-
Functionalization via Cross-Coupling Reactions: The resulting iodinated pyrazolo[3,4-d]pyrimidine serves as a versatile substrate for various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents at the 4-position.
Caption: General workflow for the synthesis of functionalized pyrazolo[3,4-d]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine from 5-Amino-1H-pyrazole-4-carbonitrile
This protocol describes a general method for the cyclization of a 5-aminopyrazole-4-carbonitrile precursor to form the pyrazolo[3,4-d]pyrimidine core. While the example uses a non-iodinated starting material, the procedure is adaptable for iodinated analogs.
Materials:
-
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
Formamide
-
Reaction vessel equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.4 mmol) and formamide (10 mL) is placed in a round-bottom flask.
-
The reaction mixture is heated to reflux at 180-190 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford 4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Expected Yield: 70-85%
Characterization Data (for 4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine):
-
¹H NMR (DMSO-d₆): δ 8.25 (s, 1H, pyrimidine-H), 8.10 (s, 1H, pyrazole-H), 7.80-7.30 (m, 5H, Ar-H), 7.10 (br s, 2H, NH₂).
-
Mass Spectrum (ESI): m/z calculated for C₁₁H₉N₅ [M+H]⁺, 212.09; found, 212.10.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Iodo-1H-pyrazolo[3,4-d]pyrimidine
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling for the formation of a C-C bond at the 4-position of the pyrazolo[3,4-d]pyrimidine ring.
Caption: Suzuki-Miyaura cross-coupling reaction scheme.
Materials:
-
4-Iodo-1H-pyrazolo[3,4-d]pyrimidine
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (or another suitable solvent system)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 4-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 mmol), the aryl/heteroaryl boronic acid (1.2-1.5 mmol), and potassium carbonate (2.0-3.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) and degas the mixture for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05-0.1 mmol).
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, with monitoring by TLC.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 60-90 | [1] |
| PdCl₂(dppf) | Na₂CO₃ | DME | 85 | 12 | 75-95 | [2] |
Protocol 3: Buchwald-Hartwig Amination of 4-Iodo-1H-pyrazolo[3,4-d]pyrimidine
This protocol describes the palladium-catalyzed amination for the formation of a C-N bond at the 4-position.
Caption: Buchwald-Hartwig amination reaction scheme.
Materials:
-
4-Iodo-1H-pyrazolo[3,4-d]pyrimidine
-
Primary or secondary amine
-
Palladium(0) catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos or BINAP)
-
Strong base (e.g., sodium tert-butoxide or cesium carbonate)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst (0.01-0.05 mmol), the phosphine ligand (0.012-0.06 mmol), and the base (1.4 mmol).
-
The 4-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 mmol), the amine (1.2 mmol), and the anhydrous solvent are added.
-
The vessel is sealed and the reaction mixture is heated to 80-110 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | 65-90 | [3][4] |
| Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80 | 24 | 70-92 | [5] |
Protocol 4: Sonogashira Coupling of 4-Iodo-1H-pyrazolo[3,4-d]pyrimidine
This protocol is for the palladium- and copper-cocatalyzed coupling of a terminal alkyne to the 4-position.
Caption: Sonogashira coupling reaction scheme.
Materials:
-
4-Iodo-1H-pyrazolo[3,4-d]pyrimidine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., DMF or THF)
-
Inert atmosphere
Procedure:
-
A mixture of 4-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and CuI (0.04-0.1 mmol) in the chosen solvent is prepared in a reaction vessel under an inert atmosphere.
-
The amine base (2.0-3.0 mmol) is added, followed by the terminal alkyne (1.1-1.5 mmol).
-
The reaction is stirred at room temperature to 60 °C for 4-12 hours, with monitoring by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
| Pd Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 25-50 | 6-12 | 70-95 | [6][7] |
| Pd(OAc)₂ | CuI | DIPEA | THF | 60 | 4-8 | 65-90 | [8][9] |
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of Functionalized Pyrazolo[3,4-d]pyrimidines
| Coupling Reaction | Starting Material | Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Iodo-pyrazolo[3,4-d]pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | ~85 |
| 4-Iodo-pyrazolo[3,4-d]pyrimidine | Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 85 | 12 | ~90 | |
| Buchwald-Hartwig | 4-Iodo-pyrazolo[3,4-d]pyrimidine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | ~88 |
| 4-Iodo-pyrazolo[3,4-d]pyrimidine | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80 | 24 | ~91 | |
| Sonogashira | 4-Iodo-pyrazolo[3,4-d]pyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 25 | 8 | ~93 |
| 4-Iodo-pyrazolo[3,4-d]pyrimidine | Trimethylsilylacetylene | Pd(OAc)₂ / CuI | DIPEA | THF | 60 | 6 | ~85 |
Conclusion
The synthesis of pyrazolo[3,4-d]pyrimidines from iodinated pyrazole precursors offers a robust and versatile strategy for the generation of diverse chemical libraries for drug discovery and development. The protocols outlined in this document provide a foundation for the synthesis and functionalization of this important heterocyclic scaffold. The choice of catalyst, ligand, base, and solvent system is critical for optimizing reaction yields and should be tailored to the specific substrates being used. Researchers are encouraged to use these protocols as a starting point and to optimize conditions for their specific synthetic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Agrochemicals
Introduction
The synthesis of novel agrochemicals is a cornerstone of modern agriculture, enabling the development of more effective and environmentally benign pesticides and herbicides. This document provides detailed application notes and experimental protocols for the synthesis of representative agrochemicals, including an insecticide, a herbicide, and a fungicide. The protocols are intended for researchers, scientists, and professionals in the field of drug development and agrochemical research.
Application Note 1: Synthesis of the Insecticide Imidacloprid
Overview: Imidacloprid is a systemic insecticide belonging to the class of neonicotinoids. It is effective against a wide range of sucking insects. The following protocol outlines a two-step synthesis process.
Experimental Workflow:
Caption: Workflow for the two-step synthesis of Imidacloprid.
Experimental Protocol: Synthesis of Imidacloprid [1]
Step 1: Synthesis of 2-chloro-5-(chloromethyl)pyridine (CCMP) [1]
-
Reaction Setup: In a suitable reaction vessel, dissolve N-benzyl-N-propenylacetamide in dimethylformamide (DMF).
-
Addition of Reagents: Add phosphorus oxychloride (POCl₃) to the solution. The molar ratio of N-benzyl-N-propenylacetamide to POCl₃ should be 1:3-6.
-
Reaction Conditions: Stir the mixture at 100°C for 14-16 hours.
-
Chlorination: Add thionyl chloride to the reaction mixture for further chlorination.
-
Cooling and Purification: Cool the mixture to 15-20°C. Remove any unreacted phosphorus oxychloride under vacuum to obtain 2-chloro-5-(chloromethyl)pyridine (CCMP).
Step 2: Synthesis of Imidacloprid [1]
-
Reaction Setup: Dissolve the synthesized CCMP and imidazolidine in acetonitrile. The molar ratio of CCMP to imidazolidine should be 1:1.1-1.2.
-
Addition of Reagents: Add potassium carbonate (K₂CO₃) as an acid absorbent and cesium chloride (CsCl) as a catalyst.
-
Reaction Conditions: Heat the mixture to reflux for 5 hours.
-
Product Isolation: After the reaction is complete, the product, 1-(6-chloro-3-pyridinylmethyl)-N-nitroimidazole-2-imide (Imidacloprid), is obtained.
Application Note 2: Synthesis of the Herbicide Propanil
Overview: Propanil is a contact herbicide widely used for the control of broadleaf and grassy weeds in rice and other crops. Its synthesis involves the acylation of 3,4-dichloroaniline with propanoyl chloride.
Experimental Workflow:
Caption: Three-step synthesis of the herbicide Propanil.
Experimental Protocol: Synthesis of Propanil [2]
Step 1: Nitration of 1,2-dichlorobenzene [2]
-
Reaction: 1,2-dichlorobenzene is nitrated to produce 1,2-dichloro-4-nitrobenzene.
Step 2: Hydrogenation of 1,2-dichloro-4-nitrobenzene [2]
-
Reduction: The nitro group of 1,2-dichloro-4-nitrobenzene is hydrogenated using Raney nickel as a catalyst.
-
Product: This step yields 3,4-dichloroaniline.
Step 3: Acylation of 3,4-dichloroaniline [2]
-
Reaction: The 3,4-dichloroaniline is acylated with propanoyl chloride.
-
Final Product: This final step produces N-(3,4-dichlorophenyl)propanamide (Propanil).
Mode of Action: Inhibition of Photosynthesis
Propanil acts by inhibiting photosynthesis in susceptible weeds. Specifically, it blocks the electron transport chain in Photosystem II, which is a critical step in the light-dependent reactions of photosynthesis. This disruption prevents the fixation of carbon dioxide and ultimately leads to the death of the plant. Rice is tolerant to propanil because it possesses the enzyme aryl acylamidase, which rapidly metabolizes the herbicide into a non-toxic form.
Caption: Propanil's mode of action via inhibition of the photosynthetic electron transport chain.
Application Note 3: Synthesis of Novel Fungicidal N-(thiophen-2-yl) Nicotinamide Derivatives
Overview: This protocol describes the synthesis of a series of N-(thiophen-2-yl) nicotinamide derivatives, which have shown promising fungicidal activity. The synthesis is a two-step process starting from a substituted nicotinic acid.
Experimental Workflow:
Caption: General synthetic route for N-(thiophen-2-yl) nicotinamide derivatives.
Experimental Protocol: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives [3]
Step 1: Formation of Acyl Chloride [3]
-
Reaction: A substituted nicotinic acid is reacted with oxalyl chloride to form the corresponding acyl chloride intermediate.
Step 2: Acylation of Substituted Thiophen-2-amine [3]
-
Reaction: The acyl chloride intermediate is then reacted with a substituted thiophen-2-amine under basic conditions.
-
Product: This acylation step yields the final N-(thiophen-2-yl) nicotinamide derivatives.
Quantitative Data Summary
The following table summarizes the fungicidal activity of two promising compounds from this class against wheat powdery mildew (Blumeria graminis f. sp. tritici) in a greenhouse setting.
| Compound | EC₅₀ (mg/L) |
| 4a | 4.69[3] |
| 4f | 1.96[3] |
| Diflumetorim (Control) | 21.44[3] |
| Flumorph (Control) | 7.55[3] |
A field trial against cucumber downy mildew (Pseudoperonospora cubensis) showed that compound 4f had control efficacies of 70% and 79% at concentrations of 100 mg/L and 200 mg/L, respectively.[3] This was superior to the commercial fungicides flumorph (56% efficacy at 200 mg/L) and mancozeb (76% efficacy at 1000 mg/L).[3]
References
Application Notes and Protocols for Stille Coupling of 4-iodo-1-methyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and key considerations for the successful Stille cross-coupling of 4-iodo-1-methyl-1H-pyrazol-3-amine with various organostannanes. This versatile reaction enables the synthesis of a diverse range of 4-substituted-1-methyl-1H-pyrazol-3-amine derivatives, which are valuable scaffolds in medicinal chemistry and drug development.
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1][2][3] It is widely utilized in organic synthesis due to its tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture.[2][4]
General Reaction Scheme
The Stille coupling of this compound proceeds via a catalytic cycle involving a palladium catalyst. The general transformation is depicted below:
Caption: General scheme of the Stille coupling reaction.
Key Experimental Parameters and Recommendations
The success of the Stille coupling is highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. For an electron-rich substrate like this compound, the following conditions can be considered as a starting point.
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is often effective for a wide range of substrates.[5] Pd₂(dba)₃ or Pd(OAc)₂ are air-stable Pd(0) and Pd(II) precursors, respectively, that require an external ligand.[5] Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | PPh₃, AsPh₃, P(t-Bu)₃, XPhos | Electron-rich and bulky phosphine ligands can accelerate the rate-determining oxidative addition step.[1][4][5] For challenging couplings, more specialized ligands like XPhos may be beneficial. Triphenylarsine (AsPh₃) can also be an effective ligand.[5] |
| Base | Cs₂CO₃, K₂CO₃, Et₃N, DIPEA | A base is often not strictly required but can be beneficial, especially if the organostannane is not fully pure or to neutralize any acidic byproducts. For amino-substituted substrates, a non-nucleophilic organic base like Et₃N or DIPEA can be a good first choice. |
| Solvent | Toluene, Dioxane, DMF, NMP | Anhydrous, degassed solvents are crucial to prevent catalyst deactivation. The choice of solvent can influence reaction rates and solubility of reactants. Toluene and dioxane are common choices for Stille couplings. |
| Additive | CuI, LiCl | Copper(I) iodide (CuI) can act as a co-catalyst to facilitate the transmetalation step, especially with less reactive organostannanes.[1][5] Lithium chloride (LiCl) can accelerate the reaction by aiding the transmetalation and preventing ligand inhibition.[3] |
| Temperature | 80-120 °C | The reaction temperature will depend on the reactivity of the coupling partners and the boiling point of the solvent. Microwave irradiation can also be employed to reduce reaction times. |
| Organostannane | R-SnBu₃, R-SnMe₃ | Tributyltin (SnBu₃) reagents are common due to their stability and ease of handling, though trimethyltin (SnMe₃) reagents can sometimes offer higher reactivity. The toxicity of organotin compounds necessitates careful handling and purification to remove tin byproducts.[2] |
Experimental Workflow
A typical experimental workflow for the Stille coupling of this compound is outlined below.
References
Application Notes and Protocols: Copper-Catalyzed Reactions of 4-Iodo-1-methyl-1H-pyrazol-3-amine
Introduction
4-Iodo-1-methyl-1H-pyrazol-3-amine is a key heterocyclic building block in the fields of medicinal chemistry and drug discovery. The pyrazole scaffold is a common feature in numerous pharmacologically active compounds. The presence of an iodine atom at the C4 position and an amino group at the C3 position offers versatile handles for synthetic modification. Specifically, the C4-iodo group is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups to build molecular complexity. Copper-catalyzed reactions, such as Ullmann-type and Sonogashira couplings, provide mild and efficient methods for forming new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds, making them indispensable tools for diversifying this pyrazole core.
These application notes provide detailed protocols and quantitative data for key copper-catalyzed transformations of this compound, tailored for researchers and scientists in organic synthesis and drug development. The methodologies are based on established literature for analogous 4-iodopyrazole systems.
Copper-Catalyzed C-N Cross-Coupling (Ullmann-Type Amination)
The Ullmann condensation, specifically the Goldberg reaction variant, is a classical method for forming C-N bonds between aryl halides and amines using a copper catalyst.[1] This reaction is particularly complementary to palladium-catalyzed Buchwald-Hartwig aminations.[2][3] Studies on related 4-iodo-1H-1-tritylpyrazoles have shown that copper(I) iodide (CuI) is particularly effective for coupling with alkylamines that possess β-hydrogens, a substrate class that can be challenging for palladium catalysts due to competing β-hydride elimination.[4]
Data Presentation: C-N Coupling Conditions
The following table summarizes representative conditions for the copper-catalyzed amination of 4-iodopyrazoles with various amines.
| Entry | Amine Type | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Primary Alkylamine (with β-H) | 10 mol% CuI, 20 mol% Ligand¹ | 2.0 eq. K₂CO₃ | Dioxane | 110 | 75-90 | [4] |
| 2 | Secondary Alkylamine (with β-H) | 10 mol% CuI, 20 mol% Ligand¹ | 2.0 eq. K₂CO₃ | Dioxane | 110 | 70-85 | [4] |
| 3 | Aniline Derivatives | 10 mol% CuI, 20 mol% L-Proline | 2.0 eq. K₂CO₃ | DMSO | 90 | 60-80 | [5] |
| 4 | N-Heterocycles (e.g., Imidazole) | 10 mol% CuI, 20 mol% L-Proline | 2.0 eq. K₂CO₃ | DMSO | 90 | 65-85 | [5] |
¹Ligand such as 1,10-phenanthroline or N,N'-dimethylethylenediamine is often used.
Experimental Protocol: Synthesis of 4-(Alkylamino)-1-methyl-1H-pyrazol-3-amine
This protocol describes a general procedure for the CuI-catalyzed coupling of this compound with a primary or secondary alkylamine.
Materials:
-
This compound
-
Alkylamine (1.2 - 1.5 equivalents)
-
Copper(I) Iodide (CuI, 10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq.), copper(I) iodide (0.10 eq.), 1,10-phenanthroline (0.20 eq.), and potassium carbonate (2.0 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous dioxane via syringe, followed by the alkylamine (1.2 eq.).
-
Seal the vessel tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and catalyst residues. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 4-(alkylamino)-1-methyl-1H-pyrazol-3-amine.
Copper-Catalyzed C-O Cross-Coupling (Ullmann-Type Ether Synthesis)
The copper-catalyzed synthesis of aryl ethers from aryl halides and alcohols is a powerful method for accessing alkoxylated and aryloxylated heterocycles. Recent protocols often utilize microwave irradiation to accelerate the reaction.[6] The use of a phenanthroline-based ligand is crucial for achieving high yields in the coupling of 4-iodopyrazoles with alcohols.[6]
Data Presentation: C-O Coupling Conditions
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |
| 1 | Primary Alcohol | 20 mol% CuI, 20 mol% 3,4,7,8-tetramethyl-1,10-phenanthroline | 2.0 eq. t-BuOK | Alcohol (as solvent) | MW, 130 °C, 1h | 80-95 | [6] |
| 2 | Secondary Alcohol | 20 mol% CuI, 20 mol% 3,4,7,8-tetramethyl-1,10-phenanthroline | 2.0 eq. t-BuOK | Alcohol (as solvent) | MW, 130 °C, 1h | 75-90 | [6] |
| 3 | Phenol | 10 mol% CuI, No Ligand | 1.5 eq. K₂CO₃ | DMF | 120 °C, 24h | 60-75 | [1][7] |
Experimental Protocol: Synthesis of 4-Alkoxy-1-methyl-1H-pyrazol-3-amine
This protocol details a microwave-assisted method for the C-O coupling of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol (used in excess as solvent)
-
Copper(I) Iodide (CuI, 20 mol%)
-
3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%)
-
Potassium tert-butoxide (t-BuOK, 2.0 equivalents)
-
Microwave reactor vials
Procedure:
-
In a microwave reaction vial containing a magnetic stir bar, add this compound (1.0 eq.), CuI (0.20 eq.), and 3,4,7,8-tetramethyl-1,10-phenanthroline (0.20 eq.).
-
Add the desired alcohol (to dissolve reactants, typically 2-3 mL).
-
Carefully add potassium tert-butoxide (2.0 eq.).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor. Irradiate the mixture at 130 °C for 1 hour with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the 4-alkoxy-1-methyl-1H-pyrazol-3-amine product.
Copper Co-Catalyzed C-C Cross-Coupling (Sonogashira Reaction)
The Sonogashira reaction is a highly reliable method for forming a C-C bond between an aryl or vinyl halide and a terminal alkyne.[8] While it is catalyzed by palladium, it requires a copper(I) salt, typically CuI, as a co-catalyst to facilitate the formation of a key copper-acetylide intermediate. This reaction is invaluable for introducing alkynyl moieties onto the pyrazole ring, which can serve as handles for further transformations like click chemistry or cyclization reactions.[9][10]
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | 3 mol% PdCl₂(PPh₃)₂, 1 mol% CuI | 3.0 eq. Et₃N | DMF | 80 | 85-95 | [10] |
| 2 | Trimethylsilylacetylene | 5 mol% Pd(PPh₃)₄, 10 mol% CuI | 2.0 eq. Et₃N | THF | 60 | 80-90 | [11] |
| 3 | Propargyl Alcohol | 5 mol% Pd(PPh₃)₄, 10 mol% CuI | 2.0 eq. Diisopropylamine | Toluene | 70 | 75-88 | [9] |
Experimental Protocol: Synthesis of 4-(Alkynyl)-1-methyl-1H-pyrazol-3-amine
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal Alkyne (1.1 - 1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) Iodide (CuI, 1 mol%)
-
Triethylamine (Et₃N, 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk flask with a stir bar, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.01 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF (5-10 mL per mmol of substrate), followed by triethylamine (3.0 eq.) and the terminal alkyne (1.1 eq.) via syringe.
-
Heat the reaction mixture to 80 °C in an oil bath and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-(alkynyl)-1-methyl-1H-pyrazol-3-amine.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for the Functionalization of the C4 Position of the Pyrazole Ring
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs like Celecoxib and Sildenafil.[1][2] Functionalization of the pyrazole ring is crucial for modulating the pharmacological properties of these molecules. The C4 position, in particular, is a key site for modification due to its electronic properties, being electron-rich and susceptible to electrophilic attack.[3][4] This document provides detailed application notes and experimental protocols for the most common and effective methods to functionalize the C4 position of the pyrazole ring.
Overview of C4 Functionalization Strategies
The functionalization of the pyrazole C4 position can be broadly categorized into two main approaches: direct functionalization of an unsubstituted pyrazole and functionalization of a pre-functionalized pyrazole, typically a 4-halopyrazole. Transition-metal-catalyzed C–H functionalization has emerged as a powerful tool, providing direct access to a wide range of functionalized pyrazoles in a single step, contrasting with traditional cross-coupling reactions that necessitate pre-functionalized starting materials.[3][5]
Caption: Overview of major pathways for pyrazole C4 functionalization.
Halogenation of the C4 Position
Electrophilic halogenation is one of the most fundamental and widely used methods for functionalizing the pyrazole ring, primarily occurring at the C4 position.[6][7] The resulting 4-halopyrazoles are versatile intermediates for subsequent cross-coupling reactions.[6][8] N-halosuccinimides (NBS for bromination, NCS for chlorination, and NIS for iodination) are common, inexpensive, and safe halogenating reagents that provide excellent yields under mild conditions.[6][9]
Data Presentation: C4-Halogenation of Pyrazoles
| Entry | Substrate | Halogenating Agent (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Phenyl-1-tosyl-1H-pyrazol-5-amine | NBS (1.5) | n-Hexane | RT | 3 | 65 | [9] |
| 2 | 3-Phenyl-1-tosyl-1H-pyrazol-5-amine | NBS (1.5) | DMSO | RT | 0.5 | 98 | [9] |
| 3 | 1-Phenylpyrazole | NBS (1.1) | CCl₄ | Reflux | 1 | 95 | [6] |
| 4 | 1-Phenylpyrazole | NCS (1.1) | CCl₄ | Reflux | 2 | 93 | [6] |
| 5 | 1-Phenylpyrazole | NBS (1.1) | H₂O | RT | 0.5 | 98 | [6] |
| 6 | 1-(p-Tolyl)pyrazole | NBS (1.1) | H₂O | RT | 0.5 | 96 | [6] |
| 7 | Celecoxib | NBS (1.1), Gallocyanine (cat.) | MeCN | RT | 0.25 | 94 | [10] |
| 8 | Deracoxib | NBS (1.1), Gallocyanine (cat.) | MeCN | RT | 0.25 | 89 | [10] |
Experimental Protocol: C4-Bromination using NBS in Water[6]
This protocol describes a simple, efficient, and environmentally friendly method for the C4-bromination of pyrazoles.
Caption: Workflow for the C4-bromination of pyrazoles using NBS in water.
Materials:
-
Pyrazole substrate (e.g., 1-phenylpyrazole)
-
N-Bromosuccinimide (NBS)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of the pyrazole (1.0 mmol) in water (5 mL), add N-bromosuccinimide (1.1 mmol, 196 mg).
-
Stir the resulting mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel to obtain the pure 4-bromopyrazole.
Nitration of the C4 Position
Direct nitration of the pyrazole ring is a common method to install a nitro group, a versatile functional group that can act as an electron-withdrawing group or be reduced to an amino group. The reaction is typically carried out using a mixture of nitric acid and a strong acid co-reagent.
Data Presentation: C4-Nitration of Pyrazoles
| Entry | Substrate | Nitrating Agent | Solvent / Co-reagent | Temp. (°C) | Yield (%) | Reference |
| 1 | Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | - | RT | High | [11] |
| 2 | 1-Methylpyrazole | Conc. HNO₃ | Trifluoroacetic anhydride | Ice bath | Good | [11] |
| 3 | 4-Iodopyrazole | Fuming HNO₃ | THF / Zeolite | RT | Good | [11] |
| 4 | Pyrazole | HNO₃ / Trifluoroacetic anhydride | - | 0-25 | 60 | [12] |
| 5 | 3,5-Dimethyl-1H-pyrazole | H₂SO₄ / KNO₃ | - | 110 | - | [13] |
Experimental Protocol: C4-Nitration using HNO₃/TFAA[12]
This protocol details the nitration of pyrazole using nitric acid and trifluoroacetic anhydride (TFAA).
Materials:
-
Pyrazole substrate
-
Trifluoroacetic anhydride (TFAA)
-
Nitric acid (70%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, add trifluoroacetic anhydride (5.0 equiv.) to a solution of the pyrazole (1.0 equiv.) in dichloromethane.
-
Slowly add nitric acid (1.1 equiv.) dropwise to the cooled mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to afford the 4-nitropyrazole.
C4-Arylation via Cross-Coupling Reactions
4-Halopyrazoles serve as excellent precursors for C-C and C-N bond formation via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura (using boronic acids), Negishi (using organozinc reagents), and Sonogashira (using terminal alkynes) couplings are particularly effective for introducing aryl, and alkynyl groups at the C4 position.[6][14][15]
Data Presentation: C4-Arylation and Alkynylation of 4-Iodopyrazoles
| Entry | 4-Halopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 1,3-Di-tert-butyl-5-phenyl-4-iodopyrazole | Phenylacetylene | Pd/C, CuI, PPh₃ | Et₃N | DMF | 80 | 85 | [14] |
| 2 | 1,3-Di-tert-butyl-5-phenyl-4-iodopyrazole | 1-Hexyne | Pd/C, CuI, PPh₃ | Et₃N | DMF | 80 | 82 | [14] |
| 3 | 4-Bromo-1-tritylpyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 | [15] (Implied) |
| 4 | 4-Iodo-1-phenyl-5-(trifluoromethyl)pyrazole | MeZnCl | Pd₂(dba)₃, XPhos | - | THF | 60 | 85 | [6] |
Experimental Protocol: Sonogashira Coupling of a 4-Iodopyrazole[14]
This protocol describes the synthesis of 4-alkynyl pyrazoles, which have been identified as potential inhibitors of phosphodiesterase 4 (PDE4).[14]
Caption: Workflow for the Sonogashira coupling of 4-iodopyrazoles.
Materials:
-
4-Iodopyrazole substrate
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
Procedure:
-
To a reaction vessel, add the 4-iodopyrazole (1.0 mmol), terminal alkyne (1.2 mmol), Pd/C (10 mol%), CuI (10 mol%), and PPh₃ (20 mol%).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon).
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol) via syringe.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 4-alkynyl pyrazole.
Direct C4-Thio/selenocyanation
A metal-free approach for the direct C4-functionalization of pyrazoles involves oxidative thio- or selenocyanation. This method uses PhICl₂ as a hypervalent iodine oxidant and NH₄SCN or KSeCN as the cyano-group source, proceeding under mild conditions to yield 4-thio/selenocyanated pyrazoles.[16][17] These products can be further transformed into other valuable sulfur/selenium-containing pyrazoles.[16]
Data Presentation: C4-Thiocyanation of Pyrazoles[17]
| Entry | Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3,5-Dimethyl-1-phenyl-1H-pyrazole | PhICl₂ (2.0 eq), NH₄SCN (2.0 eq) | Toluene | 0 | 8 | 91 |
| 2 | 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole | PhICl₂ (2.0 eq), NH₄SCN (2.0 eq) | Toluene | 0 | 8 | 88 |
| 3 | 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole | PhICl₂ (2.0 eq), NH₄SCN (2.0 eq) | Toluene | 0 | 8 | 85 |
| 4 | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | PhICl₂ (2.0 eq), NH₄SCN (2.0 eq) | Toluene | 0 | 8 | 82 |
| 5 | Edaravone | PhICl₂ (2.0 eq), NH₄SCN (2.0 eq) | Toluene | 0 | 8 | 75 |
Experimental Protocol: C4-Thiocyanation of Pyrazoles[17]
Materials:
-
Pyrazole substrate (e.g., 3,5-dimethyl-1-phenyl-1H-pyrazole)
-
Iodobenzene dichloride (PhICl₂)
-
Ammonium thiocyanate (NH₄SCN)
-
Toluene
-
Ice bath
-
Nitrogen atmosphere apparatus
Procedure:
-
Under a nitrogen atmosphere, add PhICl₂ (2.0 mmol) and NH₄SCN (2.0 mmol) to a flask containing toluene (5 mL).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the pyrazole substrate (1.0 mmol) to the reaction mixture.
-
Continue stirring at 0 °C for 8 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-thiocyanated pyrazole.
References
- 1. Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I [directory.doabooks.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 5. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]
Application Notes & Protocols: Synthesis of Substituted Pyrazole-3-amines for Drug Discovery
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Pyrazole-containing molecules exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and selective enzyme inhibition.[1][3][4] Among pyrazole derivatives, substituted pyrazole-3-amines (also known as 3-aminopyrazoles or 3APs) have emerged as particularly valuable frameworks. The 3-amino group serves as a crucial pharmacophore, providing a key interaction point for various biological targets such as kinases (e.g., p38MAPK, RIPK1), making these compounds highly sought after in drug discovery programs.[1][5][6]
This document provides detailed protocols for the synthesis of substituted pyrazole-3-amines and summarizes their biological activities, offering a practical guide for researchers in medicinal chemistry and drug development.
Biological Activity of Substituted Pyrazole-3-amines
Substituted pyrazole-3-amines have demonstrated potent activity across various therapeutic areas. The functional substitutions on the pyrazole ring significantly influence their biological targets and efficacy.
Table 1: Summary of Bioactivity Data for Selected Pyrazole-3-amines
| Compound Class/Reference Example | Biological Target | Activity Data (IC₅₀ / MIC) | Therapeutic Area | Citations |
| Pirtobrutinib (BTK Inhibitor) | Bruton's Tyrosine Kinase (BTK) | Potent inhibitor (specific data proprietary) | Anticancer | [1] |
| AZD4547 Derivative (Compound 44) | Receptor-Interacting Protein Kinase 1 (RIPK1) | IC₅₀: < 1 nM | Anti-inflammatory | [5] |
| Tetrazole-substituted 5-Aminopyrazole | HCT-116 (colon cancer cell line) | IC₅₀: 3.18 µM | Anticancer | [1][6] |
| Tetrazole-substituted 5-Aminopyrazole | MCF-7 (breast cancer cell line) | IC₅₀: 4.63 µM | Anticancer | [1][6] |
| Pyrazole-4-carboxamides | Mycobacterium tuberculosis | MIC: 2.23 - 4.61 µM | Anti-infective (Anti-tubercular) | [1] |
| 1,3,4-trisubstituted pyrazole (Compound 6b) | Cyclooxygenase (COX) Pathway | 85.78% inhibition of edema (in vivo) | Anti-inflammatory | [3] |
Synthetic Protocols
The synthesis of the pyrazole-3-amine core is primarily achieved through the condensation of a hydrazine source with a 1,3-dielectrophilic compound where one electrophilic group is a nitrile.[7] The following protocols describe the most common and versatile methods.
General Synthetic Workflow
The overall process involves the preparation of a suitable precursor followed by a cyclization reaction to form the pyrazole ring.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. soc.chim.it [soc.chim.it]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-iodo-1-methyl-1H-pyrazol-3-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the Suzuki coupling yield of 4-iodo-1-methyl-1H-pyrazol-3-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Catalyst Inactivity: The Pd(0) active species is not forming or is being deactivated. 2. Poor Ligand Choice: The ligand may not be suitable for this specific substrate, leading to slow oxidative addition or reductive elimination. 3. Incorrect Base: The base may be too weak or not soluble in the reaction medium. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate. 5. Poor Substrate/Reagent Quality: Degradation of the boronic acid or iodo-pyrazole. | 1. Use a pre-formed Pd(0) catalyst or a pre-catalyst like a palladacycle (e.g., XPhos Pd G2) that readily forms the active species. Ensure all reagents and solvents are properly degassed to avoid oxidation of the catalyst. 2. For electron-rich heteroaromatic amines, bulky, electron-rich phosphine ligands like Buchwald ligands (e.g., XPhos, SPhos) are often effective.[1] 3. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. If using an anhydrous base like K₃PO₄, the addition of a small amount of water can be beneficial. 4. Increase the reaction temperature, potentially utilizing microwave irradiation for rapid and uniform heating. 5. Check the purity of starting materials. Use fresh boronic acid, as they can degrade upon storage. |
| Significant Dehalogenation (Formation of 1-methyl-1H-pyrazol-3-amine) | 1. Substrate Reactivity: 4-Iodo-aminopyrazoles are prone to dehalogenation, a common side reaction. This is often more prevalent with iodo derivatives compared to bromo or chloro analogs.[2][3][4] 2. Reaction Conditions: Certain conditions can favor the dehalogenation pathway. | 1. While not always feasible, consider using the corresponding 4-bromo- or 4-chloro-1-methyl-1H-pyrazol-3-amine, as they show a reduced propensity for dehalogenation.[2][3][4] 2. Employ milder reaction conditions. Use a highly active catalyst system that promotes the desired cross-coupling at lower temperatures. The use of palladacycle pre-catalysts with bulky phosphine ligands can be effective.[2] |
| Formation of Homo-coupling Products (Biphenyl from Boronic Acid) | 1. Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of the boronic acid. 2. Catalyst System: Some catalyst systems may favor this side reaction. | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. 2. Screen different palladium sources and ligands. |
| Inconsistent Yields | 1. Variability in Reagent Quality: Moisture or impurities in solvents, bases, or starting materials. 2. Inefficient Mixing: In heterogeneous mixtures (e.g., with some inorganic bases), inconsistent stirring can affect reaction rates. | 1. Ensure all solvents are anhydrous and reagents are of high purity. Dry bases like K₂CO₃ or K₃PO₄ before use. 2. Use vigorous stirring, especially for biphasic reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst for the Suzuki coupling of this compound?
A1: While standard catalysts like Pd(PPh₃)₄ can be used, for challenging substrates such as N-rich heterocycles, modern pre-catalysts often provide superior results. Palladacycle pre-catalysts, for instance, XPhos Pd G2, are highly effective as they efficiently generate the active Pd(0) species and can lead to higher yields, even with lower catalyst loading.[2]
Q2: Which ligand should I choose for this reaction?
A2: The choice of ligand is crucial. For electron-rich substrates like this compound, bulky and electron-rich phosphine ligands such as the Buchwald ligands (e.g., XPhos, SPhos) are generally recommended. These ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.
Q3: What is the optimal base and solvent system?
A3: A common and effective combination is an inorganic base like K₂CO₃ or K₃PO₄ in a mixed solvent system such as dioxane/water or ethanol/water.[2] The presence of water can be crucial for the solubility of the base and for facilitating the transmetalation step. For instance, a system of K₂CO₃ in a 3:1 mixture of ethanol and water has been shown to be effective for Suzuki couplings of related aminopyrazoles.[2]
Q4: My reaction is very slow. What can I do to speed it up?
A4: To accelerate the reaction, you can try several approaches:
-
Increase the temperature: If your current setup allows, increasing the temperature can significantly boost the reaction rate.
-
Use microwave irradiation: Microwave heating can dramatically reduce reaction times from hours to minutes due to efficient and uniform heating.
-
Switch to a more active catalyst system: As mentioned, using a more modern pre-catalyst and ligand combination can lead to faster conversions.
Q5: I am observing a significant amount of a side product that appears to be my starting material without the iodine. What is happening and how can I prevent it?
A5: This side product is the result of dehalogenation, a common issue with iodo-substituted aminopyrazoles.[2][3][4] To minimize this:
-
Use a highly efficient catalyst system that favors the cross-coupling pathway over dehalogenation.
-
Consider using the 4-bromo analogue of your substrate if possible, as it is generally less prone to this side reaction.[2][3][4]
-
Carefully control the reaction conditions, as prolonged reaction times or excessive temperatures can sometimes exacerbate side reactions.
Data Presentation
The following tables summarize the effect of various reaction parameters on the Suzuki coupling of 4-iodopyrazole derivatives, based on literature for similar substrates. This data is intended to guide optimization efforts for this compound.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | 40-60 | A standard, often readily available catalyst. May require higher temperatures and longer reaction times. |
| PdCl₂(dppf) (3) | - | 50-70 | Another common catalyst, sometimes offering better results than Pd(PPh₃)₄. |
| Pd₂(dba)₃ (2) | XPhos (4) | 70-90 | A versatile Pd(0) source that, when paired with a bulky phosphine ligand, shows good activity. |
| XPhos Pd G2 (2) | - | 85-95+ | A highly active pre-catalyst that often gives excellent yields under milder conditions and with lower catalyst loading.[2] |
Table 2: Effect of Base and Solvent on Yield
| Base (equiv.) | Solvent System | Typical Yield (%) | Notes |
| Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 60-80 | A widely used and effective base-solvent combination. |
| K₃PO₄ (2) | Dioxane/H₂O (4:1) | 70-90 | Often provides better yields than carbonates, especially for challenging substrates.[1] |
| K₂CO₃ (3) | EtOH/H₂O (3:1) | 80-95 | A "greener" solvent system that has proven highly effective, particularly with microwave heating.[2] |
| Cs₂CO₃ (2) | DMF | 75-90 | A strong base that can be very effective, though DMF can be difficult to remove. |
Experimental Protocols
Protocol 1: General Suzuki Coupling Procedure
-
To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the degassed solvent (e.g., dioxane/water 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Microwave-Assisted Suzuki Coupling
-
In a microwave reaction vial, combine this compound (1.0 equiv.), the boronic acid (1.1 equiv.), and K₂CO₃ (3.0 equiv.).
-
Add the XPhos Pd G2 pre-catalyst (2 mol%).
-
Add a degassed 3:1 mixture of ethanol and water.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120 °C for 15-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product via column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Sonogashira Coupling of Iodopyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Sonogashira coupling of iodopyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Sonogashira coupling of iodopyrazoles?
A1: The most prevalent side reactions are:
-
Glaser-Hay Coupling (Homocoupling): This is the oxidative dimerization of the terminal alkyne, leading to a symmetrical diyne byproduct.[1][2][3] It is often promoted by the presence of oxygen and the copper(I) co-catalyst.[1][2]
-
Hydrodehalogenation: This involves the replacement of the iodine atom on the pyrazole ring with a hydrogen atom, resulting in the corresponding de-iodinated pyrazole.[4] This can be a significant side reaction, especially in the presence of certain bases and solvents like methanol.[4]
-
Sonogashira-type Dimerization: In some cases, the desired product can react further with the iodopyrazole starting material, leading to oligomeric or polymeric byproducts.
Q2: My reaction is not proceeding, or the yield is very low. What are the likely causes?
A2: Several factors can contribute to low or no product formation:
-
Inactive Catalyst: The Pd(0) catalyst can be sensitive to air and moisture. Ensure your palladium source is of good quality and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Poor Substrate Reactivity: While iodopyrazoles are generally reactive, steric hindrance or certain electronic effects on the pyrazole ring can slow down the reaction.[5] Increasing the temperature may be necessary, but this can also promote side reactions.[5]
-
Inappropriate Solvent or Base: The choice of solvent and base is crucial. Amine bases like triethylamine or diisopropylamine are commonly used and can also act as solvents.[6][7] Ensure they are dry and degassed.
-
Insufficient Degassing: Oxygen can deactivate the catalyst and promote Glaser coupling.[2][3] Thoroughly degassing the solvent and reaction mixture is critical.
Q3: I am observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this?
A3: To reduce Glaser coupling:
-
Strictly Anaerobic Conditions: The primary cause of homocoupling is the presence of oxygen.[2][3] Use rigorous inert atmosphere techniques, including freeze-pump-thaw cycles for degassing solvents.
-
Copper-Free Conditions: The copper co-catalyst is known to promote Glaser coupling.[2][8] Several copper-free Sonogashira protocols have been developed and may be suitable for your specific substrates.[2][8]
-
Use of a Co-solvent: Diluting the reaction mixture with a co-solvent like THF or DMF can sometimes reduce the rate of homocoupling.
-
Hydrogen Atmosphere: Introducing a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to significantly diminish homocoupling.[3]
Q4: How can I prevent hydrodehalogenation of my iodopyrazole?
A4: Hydrodehalogenation is the replacement of the halide with a hydrogen atom.[4] To minimize this side reaction:
-
Choice of Solvent: Avoid alcohol solvents like methanol, which can be a source of hydride for this side reaction, especially with stronger bases.[4]
-
Base Selection: The strength of the base can influence the rate of hydrodehalogenation.[4] Weaker bases may be preferable if this is a major issue.
-
Reaction Temperature: Lowering the reaction temperature may help to disfavor the hydrodehalogenation pathway.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Sonogashira coupling of iodopyrazoles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | 1. Inactive palladium catalyst. 2. Iodopyrazole is unreactive. 3. Alkyne is not deprotonated. 4. Insufficient temperature. | 1. Use a fresh palladium source or a pre-catalyst. Ensure rigorous inert atmosphere. 2. Increase catalyst loading. Switch to a more active ligand (e.g., a bulky, electron-rich phosphine). 3. Use a stronger or more appropriate base. Ensure the base is not degraded. 4. Gradually increase the reaction temperature, monitoring for side product formation.[7] |
| Significant Glaser coupling byproduct | 1. Presence of oxygen. 2. High concentration of copper catalyst. 3. Reaction temperature is too high. | 1. Improve degassing of solvents and reaction vessel (e.g., use freeze-pump-thaw cycles). 2. Reduce the amount of copper(I) iodide. Consider a copper-free protocol.[2][8] 3. Attempt the reaction at a lower temperature. |
| Major hydrodehalogenation byproduct | 1. Presence of a hydride source (e.g., alcohol solvent). 2. Base-mediated decomposition. | 1. Switch to an aprotic solvent such as THF, DMF, or toluene. 2. Use a less coordinating or weaker base. |
| Formation of dark precipitate (Pd black) | 1. Catalyst decomposition. 2. High reaction temperature. 3. Inappropriate solvent. | 1. Use a stabilizing ligand for the palladium catalyst. 2. Lower the reaction temperature. 3. Some solvents, like THF, can sometimes promote the formation of palladium black.[9] Consider switching to a different solvent system. |
| Complex mixture of products | 1. Multiple side reactions occurring. 2. Instability of starting materials or product under reaction conditions. | 1. Systematically address each potential side reaction (Glaser, hydrodehalogenation). 2. Consider protecting sensitive functional groups on the pyrazole or alkyne. Lowering the reaction temperature may also help. |
Experimental Protocols
General Procedure for Sonogashira Coupling of an Iodopyrazole
This is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the iodopyrazole (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (0.025 eq).[6]
-
Evacuate and backfill the flask with the inert gas three times.
-
-
Reagent Addition:
-
Reaction:
-
Stir the reaction mixture at room temperature for 3 hours or until TLC/LC-MS analysis indicates consumption of the starting material.[6] Some less reactive substrates may require heating.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of Celite®, washing the pad with the same solvent.[6]
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[6]
-
Purify the crude product by flash column chromatography on silica gel.[6]
-
Visual Guides
References
- 1. books.rsc.org [books.rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. reddit.com [reddit.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of 4-iodo-1-methyl-1H-pyrazol-3-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-iodo-1-methyl-1H-pyrazol-3-amine after its synthesis. The information is tailored to researchers, scientists, and drug development professionals to help overcome common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the synthesis of this compound?
A1: The impurity profile largely depends on the synthetic route. Assuming the synthesis involves the iodination of 1-methyl-1H-pyrazol-3-amine, the most probable impurities include:
-
Unreacted Starting Material: 1-methyl-1H-pyrazol-3-amine.
-
Regioisomers: 5-iodo-1-methyl-1H-pyrazol-3-amine or other isomeric products.
-
Di-iodinated Products: e.g., 4,5-diiodo-1-methyl-1H-pyrazol-3-amine.
-
Residual Reagents and Byproducts: Depending on the iodinating agent used (e.g., N-iodosuccinimide, iodine monochloride), residual reagents or their byproducts might be present.[1][2]
Q2: My crude product is a dark oil or a sticky solid. What is the best initial work-up procedure?
A2: A dark color often indicates the presence of residual iodine or other colored impurities. An initial aqueous work-up is recommended. This typically involves dissolving the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washing it with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to quench any remaining iodine. This is followed by a wash with brine and drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
Q3: I am struggling to get my compound to crystallize. What are the best solvents for recrystallization?
A3: For amino-pyrazoles, polar protic solvents or a mixture of polar and non-polar solvents often work well.[3][4][5] It is crucial that the compound is soluble in the hot solvent but sparingly soluble at room temperature or below.[6] Here are some recommended solvent systems to screen:
If direct crystallization is challenging, consider forming a salt. Since the molecule has a basic amino group, you can dissolve the crude product in a suitable solvent and add an acid (e.g., HCl in ether or acetic acid) to precipitate the corresponding salt, which can then be isolated and neutralized if the free base is required.[8]
Q4: My compound streaks badly on a silica gel column. How can I improve the chromatography?
A4: Streaking of basic compounds like amines on silica gel is a common issue due to the acidic nature of silica.[3] To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, into your eluent system.[3] This will neutralize the acidic sites on the silica gel.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.[3]
-
Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) can be an effective alternative.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | Try a different solvent or a solvent mixture. Adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to a hot, saturated solution can induce crystallization.[7][9] |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is too high, or the solution is supersaturated. | Use a lower-boiling point solvent. Ensure that the solution is not overly concentrated. Scratching the inside of the flask or adding a seed crystal can help initiate crystallization. |
| Co-elution of Impurities During Column Chromatography | The polarity of the product and a key impurity are very similar. | Optimize the solvent system by trying different solvent mixtures. A shallow gradient or isocratic elution might provide better separation. If separating constitutional isomers, specialized chromatography columns may be necessary.[10] |
| Product Appears Unstable on Silica Gel Column | The amino group or the pyrazole ring may be sensitive to the acidic silica. | As mentioned in the FAQs, use a deactivated stationary phase (e.g., silica treated with triethylamine) or switch to a different stationary phase like neutral alumina.[3] |
Quantitative Data Summary
The following tables provide representative data for typical purification outcomes. Actual results may vary depending on the scale of the reaction and the initial purity of the crude material.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Yield | Purity (by HPLC) |
| Recrystallization (Ethanol/Water) | 70-85% | >98% |
| Column Chromatography (Silica, DCM/MeOH with 0.5% Et₃N) | 60-80% | >99% |
| Acid-Base Extraction followed by Recrystallization | 55-75% | >98.5% |
Table 2: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System | Comments |
| Silica Gel | Dichloromethane/Methanol (99:1 to 95:5) with 0.5% Triethylamine | Good for general purification and removing less polar impurities. The triethylamine is crucial to prevent streaking. |
| Neutral Alumina | Ethyl Acetate/Hexane (gradient) | A good alternative if the compound shows instability on silica gel. |
| C18 Reversed-Phase Silica | Acetonitrile/Water with 0.1% Formic Acid or Ammonium Acetate buffer | Effective for separating polar impurities. The pH of the mobile phase may need optimization. |
Experimental Protocols
Protocol 1: Recrystallization using Ethanol/Water
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: To the hot ethanolic solution, add deionized water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or a refrigerator for a few hours.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 99:1 Dichloromethane/Methanol with 0.5% Triethylamine).
-
Column Packing: Pack a glass column with the prepared slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column. Alternatively, load the dissolved sample directly onto the column.
-
Elution: Begin eluting with the starting solvent system. Gradually increase the polarity (e.g., to 95:5 Dichloromethane/Methanol with 0.5% Triethylamine) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
Overcoming low reactivity of 4-iodo-1-methyl-1H-pyrazol-3-amine
Welcome to the technical support center for 4-iodo-1-methyl-1H-pyrazol-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low reactivity of this compound in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often unreactive in standard cross-coupling reactions?
A1: The low reactivity of this compound can be attributed to a combination of electronic and coordination effects:
-
Catalyst Poisoning: The endocyclic pyridine-like nitrogen and the exocyclic 3-amino group can act as Lewis bases and coordinate to the palladium catalyst. This can lead to the formation of inactive catalyst complexes, effectively "poisoning" the catalyst and hindering the catalytic cycle.[1][2]
-
Electronic Effects: The pyrazole ring is electron-rich, and the presence of the amino group further increases the electron density at the C4 position. This can make the oxidative addition of the C-I bond to the Pd(0) catalyst, a crucial step in many cross-coupling reactions, more difficult.[3]
-
Substrate-Catalyst Inhibition: Unprotected NH groups in heterocyclic substrates are known to inhibit or deactivate palladium catalysts, and while the N1 position is methylated in this compound, the exocyclic amine can still interfere.[4]
Q2: What are the most common issues encountered when using this substrate?
A2: Researchers commonly report the following issues:
-
Low to no conversion: The starting material is recovered largely unreacted.
-
Formation of side products: This can include de-iodination of the starting material or homo-coupling of the reaction partners.
-
Inconsistent yields: Difficulty in obtaining reproducible results between batches.
Q3: Which types of cross-coupling reactions are most challenging with this substrate?
A3: Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can all be challenging. The success of these reactions is highly dependent on the careful selection of the catalyst system and reaction conditions to mitigate the inhibitory effects of the amine group.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
If you are experiencing low or no conversion of this compound in a Suzuki-Miyaura reaction, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Methodologies & Data
The key to a successful Suzuki-Miyaura coupling with this substrate is the choice of a highly active catalyst system that is resistant to poisoning. Bulky, electron-rich phosphine ligands are often effective in these cases.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | --INVALID-LINK--palladium(II) or XPhos Pd G2/G3 (2-5 mol%) | Pre-catalysts ensure efficient generation of the active Pd(0) species. Bulky ligands protect the metal center. |
| Ligand | XPhos, SPhos, tBuBrettPhos (if not using a pre-catalyst, 1.2:1 ligand to Pd ratio) | Sterically hindered, electron-rich ligands promote oxidative addition and are less susceptible to displacement by the amine.[4][5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-coordinating bases are generally effective and avoid competing coordination to the palladium. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Aprotic solvents with a small amount of water often facilitate the reaction. |
| Temperature | 80-110 °C | Higher temperatures may be required to overcome the activation barrier for oxidative addition. |
| Boronic Acid/Ester | 1.2-1.5 equivalents | A slight excess of the coupling partner can help drive the reaction to completion. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium pre-catalyst (e.g., XPhos Pd G2, 0.05 equiv).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Failed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is particularly susceptible to catalyst inhibition by the substrate's amino group.
Troubleshooting Logic
References
- 1. researchgate.net [researchgate.net]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing deiodination of 4-iodo-1-methyl-1H-pyrazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the deiodination of 4-iodo-1-methyl-1H-pyrazol-3-amine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a concern for this compound?
A1: Deiodination is the chemical process of removing an iodine atom from a molecule. For this compound, this results in the formation of the corresponding des-iodo impurity, 1-methyl-1H-pyrazol-3-amine. This is a significant concern as it leads to loss of the desired product, complicates purification, and can introduce impurities that may have different biological activities or toxicological profiles, thus compromising experimental results and the quality of drug candidates.
Q2: What are the primary causes of deiodination of this compound?
A2: The primary causes of deiodination for this compound, and iodo-heterocycles in general, can be broadly categorized as:
-
Reductive Deiodination: This can be caused by reducing agents present in the reaction mixture, including certain solvents, reagents, or impurities. The presence of residual oxygen can also contribute to reductive pathways.
-
Photochemical Decomposition: Exposure to light, particularly UV radiation, can induce cleavage of the carbon-iodine bond, which is weaker than carbon-bromine or carbon-chlorine bonds.
-
Thermal Instability: While generally stable at room temperature, prolonged exposure to high temperatures can promote deiodination.
-
Reaction Conditions: Certain reaction conditions, especially in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), can lead to deiodination as a side reaction. This can be influenced by the choice of catalyst, ligand, base, and solvent.
-
pH Effects: Extreme pH conditions, both acidic and basic, can potentially influence the stability of the C-I bond and promote degradation.
Q3: How should I properly store this compound to minimize deiodination?
A3: To ensure the stability of this compound, it is recommended to store the compound under the following conditions:
-
In the dark: Use an amber vial or store in a light-proof container to prevent photodegradation.
-
In a cool and dry place: Refrigeration (2-8 °C) is ideal. Avoid exposure to high temperatures and humidity.
-
Under an inert atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen can displace oxygen and moisture, further preventing degradation.
Q4: Can the amine and methyl groups on the pyrazole ring influence the stability of the iodine substituent?
A4: Yes, the electronic nature of the substituents on the pyrazole ring can affect the stability of the carbon-iodine bond. The amine group at the 3-position and the methyl group at the 1-position are both electron-donating groups. These groups increase the electron density of the pyrazole ring, which can make the iodinated carbon more susceptible to certain electrophilic and reductive deiodination pathways.
Troubleshooting Guides
This section provides specific troubleshooting advice for common experimental scenarios where deiodination of this compound may be encountered.
Issue 1: Deiodination observed during storage or handling.
| Symptom | Potential Cause | Recommended Solution |
| Gradual appearance of the des-iodo impurity in the starting material over time. | Photodegradation: Exposure to ambient or UV light. | Store the compound in an amber vial or a container wrapped in aluminum foil. Minimize exposure to light during weighing and handling. |
| Thermal Degradation: Storage at elevated temperatures. | Store the compound in a refrigerator (2-8 °C). | |
| Oxidative/Reductive Degradation: Exposure to air and moisture. | For long-term storage, flush the storage container with an inert gas (argon or nitrogen) before sealing. |
Issue 2: Significant deiodination during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
| Symptom | Potential Cause | Recommended Solution |
| Formation of a significant amount of 1-methyl-1H-pyrazol-3-amine as a byproduct. | Reaction Temperature is too high: High temperatures can promote thermal deiodination and other side reactions. | Optimize the reaction temperature. Start with lower temperatures and gradually increase if the reaction is too slow. Microwave-assisted heating can sometimes provide rapid heating to the target temperature, minimizing prolonged exposure to high heat. |
| Inappropriate Ligand or Catalyst: The choice of ligand can influence the rate of reductive elimination versus side reactions. | Screen different phosphine ligands. For Suzuki couplings, ligands like SPhos, XPhos, or RuPhos may be beneficial. For Buchwald-Hartwig aminations, consider using bulky electron-rich ligands like tBuXPhos or BrettPhos. | |
| Presence of Reductants or Radical Species: Solvents like dioxane and DMF can sometimes promote dehalogenation. | Use toluene as a solvent, as it is often less prone to causing dehalogenation. Ensure all reagents and solvents are of high purity and free from contaminants that could act as reducing agents. | |
| Oxygen in the Reaction Mixture: Inadequate degassing can lead to oxidative and reductive side reactions. | Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw (most effective) or by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction. | |
| Use of a Radical Scavenger: Radical pathways can contribute to deiodination. | The addition of a radical scavenger, such as N-acetylcysteine (NAC), may help suppress these side reactions.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deiodination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a boronic acid or ester, designed to minimize the risk of deiodination.
-
Reagents and Materials:
-
This compound
-
Boronic acid or ester (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents) or Pd₂(dba)₃ (0.025 equivalents) with a suitable ligand (e.g., SPhos, 0.1 equivalents)
-
K₂CO₃ or Cs₂CO₃ (2.0 equivalents), anhydrous
-
Toluene or 1,4-dioxane/water (4:1), degassed
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the boronic acid/ester, the palladium catalyst and ligand, and the base.
-
Add the degassed solvent via cannula.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw.
-
Heat the reaction mixture to the desired temperature (start with 80 °C and monitor the reaction progress by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination with Minimized Deiodination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound, with precautions to reduce deiodination.
-
Reagents and Materials:
-
This compound
-
Amine coupling partner (1.1 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Bulky phosphine ligand (e.g., tBuXPhos, 0.04 equivalents)
-
NaOtBu or K₃PO₄ (1.5 equivalents)
-
Toluene, degassed
-
-
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the degassed toluene, followed by this compound and the amine coupling partner.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C), monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature, and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
Visualizations
Deiodination Troubleshooting Workflow
Caption: A flowchart for troubleshooting deiodination issues.
Potential Deiodination Pathways
References
Technical Support Center: Cross-Coupling with 4-iodo-1-methyl-1H-pyrazol-3-amine
Welcome to the technical support center for researchers utilizing 4-iodo-1-methyl-1H-pyrazol-3-amine in cross-coupling reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate your synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the molecule's structure:
-
Coordinating Amine Group: The free amine at the C3 position can coordinate to the metal center of the catalyst (e.g., Palladium), potentially inhibiting catalytic activity or leading to unwanted side reactions.
-
Heteroaromatic System: Pyrazoles are electron-rich heterocycles, which can influence the kinetics of oxidative addition and reductive elimination steps in the catalytic cycle.
-
Substrate Solubility: The polarity of the aminopyrazole may require careful solvent selection to ensure all reaction components remain in solution.
Q2: Do I need to protect the amine group before performing a cross-coupling reaction at the C4 position?
A2: While not always mandatory, protecting the amine group is a common strategy to prevent catalyst inhibition and improve reaction outcomes, especially in demanding coupling reactions. N-protection (e.g., with a Trityl group) has been shown to be effective in similar systems.[1] However, successful couplings with unprotected aminopyrazoles have also been reported, often requiring careful selection of ligands and conditions.[2][3] Direct C-N coupling reactions, such as Buchwald-Hartwig amination, inherently involve the amine as a reactant.
Q3: Which palladium precatalyst and ligand should I choose as a starting point?
A3: The optimal choice is highly dependent on the specific cross-coupling reaction.
-
For Suzuki-Miyaura Coupling: Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) like XPhos or SPhos, paired with a suitable palladium precatalyst (e.g., G2 or G3 precatalysts), are excellent starting points for coupling nitrogen-rich heterocycles.[4][5]
-
For Buchwald-Hartwig Amination: The choice of ligand is critical. For coupling with primary amines, bidentate phosphine ligands like BINAP or DPPF can be effective.[6] For more challenging couplings, sterically hindered monophosphine ligands such as tBuDavePhos or BrettPhos are often superior.[7][8]
-
For Sonogashira Coupling: The classic system uses a palladium source like Pd(PPh₃)₂Cl₂ with a copper(I) co-catalyst (e.g., CuI).[9] Copper-free conditions often employ bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[10]
-
For Heck Reaction: A common catalyst system is Pd(OAc)₂ with a phosphine ligand like P(OEt)₃ or PPh₃.[1][11]
Troubleshooting Guides by Reaction Type
Buchwald-Hartwig C-N Cross-Coupling
Problem: Low or no conversion to the desired N-arylated product.
| Potential Cause | Suggested Solution |
| Catalyst Inhibition | The free amine on the pyrazole may be coordinating to the Pd center. Consider using a ligand known to perform well with N-heterocyclic substrates, such as tBuDavePhos.[7] In some cases, a copper-catalyzed C-N coupling may be more effective for alkylamines.[7][12] |
| Incorrect Base | The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or K₃PO₄ are commonly used.[2][6] Weak bases may result in slow or incomplete reactions.[13] |
| Ligand Incompatibility | Not all ligands are suitable. For aryl amines or bulky amines lacking β-hydrogens, Pd-catalyzed reactions with ligands like tBuDavePhos are often effective. For alkylamines with β-hydrogens, a CuI-catalyzed approach might be more successful.[7][14] |
| Solvent Choice | Aprotic polar solvents like dioxane or toluene are typically used. Ensure your starting material is fully soluble.[15] |
A general procedure involves heating the aryl halide, amine, base, palladium precatalyst, and ligand in a suitable solvent under an inert atmosphere.[15]
Sonogashira C-C (Alkyne) Cross-Coupling
Problem: Homocoupling of the alkyne (Glaser coupling) is observed, with low yield of the desired product.
| Potential Cause | Suggested Solution |
| Copper Co-catalyst | The copper(I) co-catalyst is often responsible for homocoupling.[10] Switch to a copper-free Sonogashira protocol. This typically requires a more reactive palladium catalyst system with a bulky, electron-rich ligand. |
| Oxygen Contamination | Glaser homocoupling is an oxidative process. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen). |
| Solvent and Base | The reaction is sensitive to solvent polarity. Polar aprotic solvents like DMSO or DMF can sometimes give better results than nonpolar solvents like toluene, though this is system-dependent.[10][16] An amine base like triethylamine or diisopropylamine is typically used.[17] |
Heck C-C (Alkene) Cross-Coupling
Problem: The reaction is sluggish and gives low yields of the C4-alkenylated pyrazole.
| Potential Cause | Suggested Solution |
| Ligand Choice | The ligand plays a crucial role. For 4-iodo-1H-pyrazoles, P(OEt)₃ has been shown to be a more suitable ligand than PPh₃.[1] |
| Protecting Group | The reaction may be sensitive to the substituent on the pyrazole N1 position. A bulky protecting group like Trityl has been found to be effective.[1] |
| Reaction Temperature | Heck reactions often require elevated temperatures. If the reaction is slow, consider increasing the temperature, but monitor for decomposition.[11][18] |
| Alkene Partner | Electron-deficient alkenes, such as acrylates, are generally more reactive coupling partners in Heck reactions.[11] |
Catalyst System Summary Tables
Table 1: Reported Conditions for Buchwald-Hartwig Amination of 4-Halopyrazoles
| Halide Substrate | Amine | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ | tBuDavePhos | K₂CO₃ | Xylene | 160 (MW) | 60 | [7] |
| 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ | tBuDavePhos | K₂CO₃ | Xylene | 160 (MW) | 67 | [7] |
| 4-Iodo-1-tritylpyrazole | Piperidine | CuI | - | K₂CO₃ | Xylene | 160 (MW) | 21 | [7][12] |
| 4-Iodo-1-tritylpyrazole | n-Butylamine | CuI | - | K₂CO₃ | Xylene | 160 (MW) | 65 | [7] |
Note: These results are for N-trityl protected pyrazoles and serve as a starting point for optimization with this compound.
Table 2: Reported Conditions for Heck Reaction of 4-Iodo-1H-pyrazoles
| Substrate | Alkene | Pd Source | Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Iodo-1-tritylpyrazole | Methyl acrylate | Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 95 | [1] |
| 4-Iodo-1-tritylpyrazole | Styrene | Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 44 | [1] |
Experimental Protocols
General Protocol for a Screening Reaction: Buchwald-Hartwig Amination
This protocol is a general starting point and requires optimization for the specific substrate and coupling partner.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., tBuDavePhos, 10 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add this compound (1.0 equivalent) and the desired amine coupling partner (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
Caption: General workflow for screening cross-coupling catalysts.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Comparative Screening of DalPhos/Ni Catalysts in C-N Cross-couplings of (Hetero)aryl Chlorides Enables Development of Aminopyrazole Cross-couplings with Amine Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. books.lucp.net [books.lucp.net]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Improving solubility of pyrazole derivatives for reaction
Welcome to the Technical Support Center for Pyrazole Derivative Solubility. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for reactions involving pyrazole derivatives?
A1: Pyrazole and its derivatives generally show good solubility in organic solvents. Common choices include acetone, ethanol, methanol, acetonitrile, dimethylformamide (DMF), and dichloromethane (CH2Cl2).[1][2][3] Acetone is frequently cited as a common solvent for the synthesis of many pyrazole derivatives at room temperature.[2] For cyclocondensation reactions, aprotic dipolar solvents have been shown to give better results than other solvent types.[4]
Q2: My pyrazole derivative has poor water solubility. What strategies can I use for aqueous reactions?
A2: Limited water solubility is a known characteristic of many pyrazole derivatives.[1][5] To improve this, several strategies can be employed:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent like ethanol or DMSO can significantly improve solubility.[6][7]
-
pH Adjustment: If your derivative has acidic or basic functional groups, adjusting the pH of the aqueous medium can lead to salt formation, which is often more soluble.
-
Hydrotropes: These are compounds that enhance the solubility of other solutes in water. For example, sodium p-toluenesulfonate (NaPTS) has been used as a hydrotrope to increase the solubility of poorly soluble organic compounds in aqueous media for pyrazole synthesis.[8]
-
Advanced Formulations: For specialized applications, techniques like encapsulation in dendrimers or liposomes, or creating amorphous solid dispersions with polymers can dramatically increase aqueous solubility.[5][6]
Q3: How does temperature affect the solubility of pyrazole derivatives?
A3: For most solid solutes, including pyrazole derivatives, solubility in organic solvents increases with temperature.[1] If you are facing solubility issues, carefully heating the reaction mixture can help dissolve the starting material. However, it is crucial to ensure that the reaction temperature does not exceed the decomposition point of your reactants or products. In some synthetic protocols, raising the temperature has been shown to improve product yield by enhancing solubility.[9]
Q4: Can I run reactions with pyrazole derivatives under solvent-free conditions?
A4: Yes, solvent-free reactions are a viable and environmentally friendly option for the synthesis of some pyrazole derivatives.[3] These reactions often utilize a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), which can act as a polar reaction medium.[10] This approach can lead to faster reaction rates, easier product separation, and high yields.[3]
Troubleshooting Guide
Problem: My pyrazole starting material is not fully dissolving in the chosen solvent.
This is a common issue that can hinder reaction initiation and lower yields. The following workflow provides a step-by-step approach to resolving this problem.
Caption: Troubleshooting workflow for poor pyrazole derivative solubility.
Problem: My product precipitates from the reaction mixture upon cooling.
This often occurs when the product has lower solubility in the reaction solvent at room temperature than at the reaction temperature.
-
Solution 1 (Isolation): This can be advantageous for purification. You can cool the mixture in an ice bath to maximize precipitation and then collect the solid product by filtration.
-
Solution 2 (Preventing Precipitation): If precipitation is undesirable for downstream processes, consider adding a co-solvent in which the product is highly soluble before cooling the reaction mixture.
Data Presentation: Solvent Selection Guide
The following table summarizes common solvents used for pyrazole derivative reactions, categorized by their general polarity.
| Solvent Class | Examples | Suitability for Pyrazole Derivatives | Notes |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Excellent. Often used for synthesis and reactions.[2][4][5] Acetone is a very common choice.[2] DMF is effective for condensations with α,β-ethylenic ketones.[11] DMSO is used for poorly soluble compounds.[5] | Can be difficult to remove under vacuum. |
| Polar Protic | Ethanol, Methanol, Water | Good to Poor. Ethanol and methanol are frequently used.[1][12] Water solubility is generally limited unless the derivative is functionalized or formulated.[1][5] | Protic solvents can interfere with certain reagents (e.g., Grignards, strong bases). |
| Non-Polar | Toluene, Hexane, Dichloromethane (CH2Cl2) | Moderate. Toluene and CH2Cl2 have been used in some synthetic methods.[2][3] Solubility can be highly dependent on the specific substituents on the pyrazole ring. | Less effective for highly polar pyrazole derivatives. |
Experimental Protocols
Protocol: Determining Aqueous Solubility via the Shake-Flask Method
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent system.[6]
Objective: To determine the saturation solubility of a pyrazole derivative in an aqueous buffer (e.g., pH 7.4 phosphate-buffered saline).
Materials:
-
Pyrazole derivative (solid powder)
-
Solvent (e.g., deionized water, pH 7.4 buffer)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Syringe filters (e.g., 0.22 µm)
Methodology:
-
Add an excess amount of the solid pyrazole derivative to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the desired solvent (e.g., 5 mL of water) to the vial.[6]
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker or use a magnetic stir bar.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[6]
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, immediately filter the sample through a syringe filter into a clean vial.
-
Quantify the concentration of the dissolved pyrazole derivative in the filtered sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
The resulting concentration is the equilibrium solubility of the compound in that solvent at that temperature.
Logical Relationships in Solubility Enhancement
The various techniques for improving solubility can be categorized into two main approaches: physical modifications to the solution and chemical or formulation-based changes to the compound itself.
Caption: Logical overview of solubility enhancement strategies.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications : Oriental Journal of Chemistry [orientjchem.org]
- 11. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. real-j.mtak.hu [real-j.mtak.hu]
Technical Support Center: Synthesis of 4-iodo-1-methyl-1H-pyrazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-iodo-1-methyl-1H-pyrazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and direct method is the electrophilic iodination of the precursor, 1-methyl-1H-pyrazol-3-amine. The pyrazole ring is electron-rich, particularly at the C4 position, making it susceptible to substitution by an electrophilic iodine source.
Q2: What are the common iodinating agents used for this synthesis?
Several reagents can be employed for the iodination of pyrazoles. The choice often depends on factors like cost, reactivity, safety, and environmental impact. Common systems include:
-
Iodine (I₂) with an oxidant: This is a widely used, cost-effective method. Oxidants like hydrogen peroxide (H₂O₂), iodic acid (HIO₃), or sodium periodate (NaIO₄) are used to generate a more potent electrophilic iodine species in situ.[1][2][3]
-
N-Iodosuccinimide (NIS): A mild and effective iodinating agent, though it can be more expensive for large-scale synthesis.[2][4]
-
Iodine Monochloride (ICl): A highly reactive agent that can provide rapid and high-yielding iodination under mild conditions.[5]
Q3: Why is the iodination highly regioselective for the 4-position?
Electrophilic substitution on the pyrazole ring is predominantly directed to the 4-position.[4] This is due to the electronic properties of the heterocyclic ring, where the C4 carbon atom has the highest electron density, making it the most nucleophilic and reactive site for electrophilic attack.
Q4: What are the key safety considerations for this reaction?
When working with iodine and oxidants, it is crucial to handle the reagents in a well-ventilated fume hood. Iodine can cause respiratory irritation and skin burns. Hydrogen peroxide, especially at high concentrations, is a strong oxidizer. The reaction can be exothermic, so controlled addition of reagents and temperature monitoring are essential, particularly during scale-up.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction has gone to completion according to TLC, but the isolated yield of this compound is very low. What are the potential causes?
A:
-
Suboptimal Reagent Stoichiometry: The molar ratio of the starting material to the iodinating agent and oxidant is critical. An insufficient amount of the iodinating agent will result in incomplete conversion. Conversely, a large excess may lead to side reactions. A common starting point is a 1:1.0-1.3 molar ratio of 1-methylpyrazole to iodine.[3]
-
Incorrect pH during Workup: The product's solubility can be pH-dependent due to the amine group. During the workup, ensure the pH is adjusted correctly (typically to a neutral or slightly basic pH of 6-8) to precipitate the product and minimize its loss to the aqueous phase.[3]
-
Inadequate Temperature Control: The iodination reaction temperature should be carefully controlled. Temperatures that are too low may lead to a sluggish reaction, while excessively high temperatures can promote the formation of byproducts and decomposition. A typical temperature range is 50-100 °C.[3]
-
Oxidation of the Amine Group: The 3-amino group is susceptible to oxidation by the oxidizing agent used in the reaction, which can lead to undesired byproducts and reduce the yield of the target molecule.
Problem 2: Presence of Multiple Spots on TLC/Impure Product
Q: My final product shows multiple spots on the TLC plate, including one that corresponds to the starting material. How can I resolve this?
A:
-
Incomplete Reaction: If a starting material spot is prominent, the reaction has not gone to completion. Consider increasing the reaction time, temperature, or the amount of the iodinating reagent. The reaction time can range from 1 to 12 hours.[3]
-
Formation of Di-iodinated Byproduct: While iodination is selective for the 4-position, excessive iodinating agent or harsh conditions can lead to the formation of a di-iodinated pyrazole. Use a controlled amount of the iodinating agent to minimize this.
-
Regioisomer Formation: Although less common, iodination could potentially occur at other positions on the pyrazole ring. The identity of byproducts can be confirmed using techniques like LC-MS or NMR.
-
Ineffective Purification: The polarity of the product and byproducts might be very similar, making separation by column chromatography challenging. Experiment with different solvent systems or consider recrystallization to improve purity.
Data Presentation
Table 1: Comparison of Common Iodination Systems for Pyrazoles
| Iodinating System | Typical Solvent(s) | Temperature (°C) | Reported Yields | Key Advantages & Disadvantages |
| I₂ / H₂O₂ | Water, Acetic Acid | 50 - 100 | Good to Excellent[1] | Pro: "Green" reagents, water is the only byproduct.[1] Con: Requires careful temperature control. |
| I₂ / HIO₃ | Acetic Acid, CCl₄ | Room Temp | High | Efficient, proceeds without toxic waste.[4] |
| N-Iodosuccinimide (NIS) | Acetonitrile, DMF | Room Temp | Good to Excellent[6] | Pro: Mild conditions, high selectivity. Con: More expensive, succinimide byproduct to remove.[2] |
| ICl / Li₂CO₃ | Dichloromethane | Room Temp | Moderate to Excellent[5] | Pro: Very reactive, mild conditions. Con: ICl is corrosive and moisture-sensitive. |
| I₂ / NaI / K₂CO₃ | Aqueous Ethanol | 20 - 25 | 75 - 90%[4] | Pro: Good yields at room temperature. Con: Requires multiple reagents. |
Experimental Protocols
Protocol: Synthesis via Iodination with Iodine and Hydrogen Peroxide
This protocol is a representative method based on common procedures for pyrazole iodination.[1][3] Researchers should perform their own optimization.
Materials:
-
1-methyl-1H-pyrazol-3-amine (1.0 eq)
-
Iodine (I₂) (1.1 eq)
-
35% Hydrogen Peroxide (H₂O₂) (1.5 eq)
-
Water
-
10% Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-methyl-1H-pyrazol-3-amine in water.
-
Reagent Addition: Add iodine (I₂) to the suspension. Heat the mixture to 70-80°C with vigorous stirring.
-
Iodination: Slowly add 35% hydrogen peroxide dropwise over 3-4 hours, maintaining the temperature between 70-80°C. The reaction mixture will gradually change color.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate) until the starting material is consumed (typically 3-5 hours).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Neutralization & Precipitation: Carefully adjust the pH of the solution to 7-8 by adding a 10% aqueous solution of sodium hydroxide. The product should precipitate as a solid.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the collected solid with cold water and dry it under vacuum to obtain the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 3. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 4. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-archives.org [beilstein-archives.org]
Technical Support Center: Palladium Catalyst Removal from Pyrazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing residual palladium catalysts from pyrazole compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of pyrazole compounds following palladium-catalyzed reactions.
| Problem | Potential Cause | Suggested Solution |
| Incomplete Palladium Removal After Filtration/Chromatography | Palladium species may be soluble or colloidal and pass through standard filters or co-elute with the product during chromatography.[1][2] | 1. Celite Filtration: While a simple filtration through Celite can remove insoluble metallic palladium, it is often insufficient for soluble or colloidal forms.[1][2] 2. Scavenger Treatment: Employ a palladium scavenger to bind soluble palladium species, followed by filtration. Common scavengers include activated carbon, silica-based scavengers (e.g., SiliaMetS Thiol, Si-Thiourea), or polymer-bound scavengers.[3][4][5] 3. Crystallization: Recrystallization of the final product can be an effective method to reduce palladium levels, although in some cases it can concentrate the metal within the crystal structure.[6][7] |
| Significant Product Loss During Purification | The chosen purification method may have a high affinity for the pyrazole compound, leading to co-adsorption with the palladium. This is a known issue with some types of activated carbon.[3] | 1. Optimize Scavenger Loading: Use the minimum effective amount of scavenger. A screening experiment can determine the optimal ratio of scavenger to crude product. 2. Alternative Scavengers: Test different types of scavengers. Silica-based scavengers may offer higher selectivity for palladium over the product compared to activated carbon.[5] 3. Solvent Washes: After scavenger treatment, wash the solid scavenger with a solvent in which the product is highly soluble but the palladium-scavenger complex is not, to recover adsorbed product.[3] |
| Palladium Levels Remain High After Scavenger Treatment | The interaction between the palladium catalyst and the pyrazole compound may be very strong, preventing the scavenger from effectively binding the metal.[6] Pyrazole nitrogen atoms can act as ligands for palladium. | 1. Increase Scavenger Equivalents and/or Reaction Time: A higher concentration of the scavenger or a longer treatment time may be necessary to effectively remove tightly bound palladium.[8] 2. Change Solvent: The choice of solvent can influence the efficiency of the scavenger.[3] Experiment with different solvents to find one that facilitates palladium removal without compromising product stability. 3. Microwave Digestion (for analysis): In cases of very strong interaction, microwave digestion of the API may be necessary prior to running fluorescent assays for palladium detection to get an accurate reading.[6] |
| Inconsistent Palladium Removal Results | Variability in the reaction work-up and purification procedure can lead to inconsistent results. The form of the residual palladium (e.g., Pd(0), Pd(II)) can also vary between batches. | 1. Standardize Procedures: Ensure that all steps of the work-up and purification are standardized and well-documented.[9] 2. Use a Versatile Scavenger: Employ a scavenger that is effective against multiple forms of palladium. For example, SiliaMetS Thiourea is effective for various palladium species.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from pyrazole compounds?
A1: The most common methods include:
-
Filtration: Effective for removing heterogeneous palladium catalysts (e.g., Pd on carbon) or precipitated palladium metal.[1] Often performed using a pad of Celite.
-
Chromatography: Flash column chromatography is a standard purification technique but is often insufficient on its own to remove all palladium impurities to acceptable levels.[1][9]
-
Activated Carbon: A widely used and cost-effective method for adsorbing palladium residues.[3][10] However, it can sometimes lead to product loss due to non-specific adsorption.[3]
-
Metal Scavengers: These are materials designed to selectively bind and remove metal impurities. They can be silica-based (e.g., thiol or thiourea functionalized silica) or polymer-based.[4][5] They are often highly efficient and can reduce palladium levels to below 1 ppm.[4]
-
Crystallization: Can be an effective final purification step to reduce palladium levels.[6][7]
Q2: How can I determine the amount of residual palladium in my pyrazole compound?
A2: Several analytical techniques can be used to quantify residual palladium:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique and is the standard method for quantifying trace metals in active pharmaceutical ingredients (APIs).[6]
-
Atomic Absorption (AA) Spectroscopy: Another common method for quantifying metal content.[6]
-
X-ray Fluorescence (XRF): A non-destructive technique that can be used for rapid determination of palladium residues.[11]
-
Fluorimetric and Colorimetric Methods: These can provide a faster and more inexpensive means than currently used techniques to detect palladium during the scavenging process optimization.[8]
Q3: What are the acceptable limits for palladium residues in pharmaceutical compounds?
A3: Regulatory guidelines for the amount of residual palladium in a drug candidate are stringent.[11] While specific limits can vary, a common target for active pharmaceutical ingredients (APIs) is less than 10 ppm.[8] For compounds intended for biological screening, a maximum level of 100 ppm has been suggested to avoid potential interference with assays.[9]
Q4: Why is it challenging to remove palladium from pyrazole-containing compounds?
A4: The nitrogen atoms in the pyrazole ring can act as ligands and coordinate to the palladium center. This can lead to the formation of stable palladium-pyrazole complexes that are difficult to break apart, making the palladium less available for removal by standard techniques.[6]
Data on Palladium Removal Efficiency
The following table summarizes the efficiency of different palladium removal methods from various sources.
| Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Substrate/Conditions | Reference |
| Activated Carbon (Darco KB-B) | 300 | < 1 | > 99.6% | THF solution, 45 °C, 18 h | [3] |
| Activated Carbon + TMT | Not specified | Lower than AC alone | Synergistic effect | DCM, 20 °C, 2 h | [3] |
| SiliaMetS Thiol | 2400 | ≤ 16 | > 99.3% | Drug candidate for brain cancer | [5] |
| SiliaMetS Thiourea | 2400 | ≤ 16 | > 99.3% | Drug candidate for brain cancer | [5] |
| ISOLUTE Si-TMT | 1300 | 5 | 99.6% | Crude product from Suzuki coupling | [12] |
| PhosphonicS SPM32 Scavenger Resin | ~2100 (from 105mg in 50mL) | < 10.5 | > 99.5% | Pd(OAc)₂ in acetonitrile, 20 h | [13] |
| Thiourea Alkyl Silica | 150-220 | < 1 | > 99.3% | Pharmaceutical product streams | [4] |
Experimental Protocols
Protocol 1: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude pyrazole compound in a suitable organic solvent (e.g., THF, DCM) at a concentration of 10-50 mg/mL.
-
Addition of Activated Carbon: Add activated carbon (e.g., Darco KB-B) at a loading of 0.1 to 0.5 times the weight of the crude product.
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours.[3] The optimal time should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using a suitable analytical method (e.g., ICP-MS).
Protocol 2: Palladium Removal using Silica-Based Scavengers (e.g., SiliaMetS Thiol)
-
Dissolution: Dissolve the crude pyrazole compound in an appropriate organic solvent.
-
Addition of Scavenger: Add the silica-based scavenger (e.g., SiliaMetS Thiol or Thiourea) at a loading of 5-10 equivalents relative to the initial amount of palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at room temperature overnight.
-
Filtration: Filter off the silica-based scavenger.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the purified product.
-
Analysis: Determine the residual palladium concentration in the purified product.
Visual Guides
Caption: General experimental workflow for palladium removal using scavengers.
Caption: Troubleshooting logic for common palladium removal issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. silicycle.com [silicycle.com]
- 6. arborassays.com [arborassays.com]
- 7. biotage.com [biotage.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. spinchem.com [spinchem.com]
Stability issues of 4-iodo-1-methyl-1H-pyrazol-3-amine during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-iodo-1-methyl-1H-pyrazol-3-amine during storage. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under controlled conditions. Pyrazoline derivatives, in general, can be susceptible to oxidation.[1] Therefore, storing the compound under an inert atmosphere such as argon or nitrogen is advisable.[1] It should also be protected from light and heat.[1]
Q2: I've noticed a discoloration (e.g., turning brownish) in my stored sample of this compound. What could be the cause?
A2: Discoloration, particularly a brownish tint, is a common indicator of degradation in pyrazoline derivatives, often due to oxidation.[1] Exposure to air (oxygen), light, or elevated temperatures can accelerate this process. The amino group in aminopyrazoles can be susceptible to oxidation, potentially leading to the formation of colored azo compounds.
Q3: Besides discoloration, are there other signs of degradation I should look for?
A3: Yes, beyond visual changes, degradation can be observed through analytical techniques. If you suspect degradation, you may observe:
-
The appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
-
A decrease in the peak area of the parent compound, indicating a loss of purity.
-
Changes in solubility or physical appearance (e.g., clumping of a solid).
-
Inconsistent or unexpected results in your experiments.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of aminopyrazoles and aryl iodides, two primary degradation routes are plausible:
-
Oxidation of the amine group: The primary amine is susceptible to oxidation, which can lead to the formation of various products, including azo-dimers.
-
De-iodination: The carbon-iodine bond can be labile under certain conditions, such as exposure to light or radical initiators, leading to the loss of iodine and the formation of 1-methyl-1H-pyrazol-3-amine.[2]
A visual representation of a potential degradation pathway is provided in the "Visualizations" section below.
Q5: How can I handle this compound to minimize degradation during my experiments?
A5: To minimize degradation during use, it is recommended to:
-
Handle the compound in a well-ventilated area.
-
Avoid prolonged exposure to ambient air and light. If possible, work under an inert atmosphere and with light-protective coverings.
-
Use fresh solutions for your experiments whenever possible.
-
Avoid contact with strong oxidizing agents and strong reducing agents.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the starting material. | 1. Check the appearance of your stored compound for any discoloration. 2. Re-analyze the purity of the compound using a suitable analytical method (e.g., HPLC, NMR). 3. If degradation is confirmed, use a fresh, unopened batch of the compound. |
| Appearance of unknown peaks in analysis | Formation of degradation products. | 1. Review the storage conditions of your compound. 2. Consider the potential degradation pathways (oxidation, de-iodination) to hypothesize the identity of the impurities. 3. If necessary, perform a forced degradation study (see "Experimental Protocols" section) to help identify potential degradants. |
| Low yield in a synthetic step | The starting material has degraded, reducing the amount of active reagent. | 1. Confirm the purity of the this compound before starting the reaction. 2. Ensure that the reaction conditions are not promoting degradation (e.g., excessive heat, presence of strong oxidants). |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To slow down potential degradation reactions.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the amine group.[1] |
| Light | Protect from light (e.g., amber vial) | To prevent light-induced degradation, such as de-iodination.[1] |
| Container | Tightly sealed container | To prevent exposure to moisture and air.[3][4] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[5][6]
Objective: To generate potential degradation products and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature for a specified time (e.g., 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 24 hours).
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Place a sample of the solid compound in an oven at a controlled temperature (e.g., 60°C) for a specified time (e.g., 48 hours). Also, place a sample of the stock solution at the same temperature.
-
Photolytic Degradation: Expose a sample of the solid compound and the stock solution to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control sample (unstressed stock solution), by a suitable analytical method (e.g., HPLC).
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation.
-
Characterize the major degradation products if necessary using techniques like LC-MS.
-
Mandatory Visualization
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively manage exothermic reactions during the synthesis of pyrazole derivatives.
Troubleshooting Exothermic Reactions
Exothermic reactions, which release heat, are common in pyrazole synthesis, particularly in methods like the Knorr synthesis involving the condensation of hydrazines with 1,3-dicarbonyl compounds.[1][2][3][4] Failure to control these exotherms can lead to reduced yield, formation of impurities, and in severe cases, a dangerous runaway reaction.[5][6]
FAQ 1: My reaction is showing a rapid, uncontrolled temperature increase. What should I do?
An uncontrolled temperature spike is a sign of a potential runaway reaction. Your immediate priorities are personal safety and then bringing the reaction under control.
Immediate Actions:
-
Alert Personnel: Immediately inform colleagues in the vicinity of the situation.
-
Remove Heat Source: If the reaction is being heated, remove the heat source immediately.
-
Enhance Cooling: If not already in use, immerse the reaction vessel in an ice-water bath. Be cautious to avoid thermal shock to glassware.
-
Stop Reagent Addition: If reagents are being added, stop the addition immediately.
-
Emergency Shutdown: If the temperature continues to rise rapidly, evacuate the immediate area and follow your laboratory's emergency shutdown procedures.[1][7][8] This may involve activating an emergency quench system if one is in place.
Visual and Physical Indicators of a Runaway Reaction:
-
A rapid and accelerating increase in the reaction temperature that does not respond to standard cooling measures.
-
Sudden, vigorous boiling or refluxing of the solvent.
-
A noticeable increase in pressure within the reaction vessel.
-
Rapid changes in the color or viscosity of the reaction mixture, potentially indicating decomposition or polymerization.
-
Evolution of large quantities of gas or fumes.[5]
Logical Flow for Emergency Response:
Caption: Emergency response workflow for a suspected runaway reaction.
FAQ 2: I'm planning a Knorr pyrazole synthesis. How can I prevent a thermal runaway from the start?
Proactive management is key to handling the exothermicity of the Knorr synthesis, which is known to be a fast and energetic reaction. The initial reaction between the hydrazine and the ketone moiety is often exothermic.[9][10]
Preventative Measures:
-
Slow Reagent Addition: Add the hydrazine derivative to the 1,3-dicarbonyl compound slowly and in a controlled manner, especially at the beginning of the reaction.[9]
-
Cooling: Begin the addition at a reduced temperature (e.g., 0-10 °C) using an ice bath to dissipate the initial heat of reaction.
-
Dilution: Using an appropriate solvent can help to absorb the heat generated. However, be aware that the choice of solvent can also affect regioselectivity.[9]
-
Monitoring: Continuously monitor the internal temperature of the reaction with a calibrated thermometer.
-
Scale-Up Considerations: Be aware that heat dissipation becomes less efficient as the reaction scale increases due to a lower surface-area-to-volume ratio.[6] For larger scale reactions, consider a semi-batch process where one reagent is added over time.
Experimental Protocol: Temperature-Controlled Knorr Synthesis of a Pyrazolone
This protocol is adapted from a known procedure for synthesizing a pyrazolone derivative from a β-ketoester and phenylhydrazine.
Materials:
-
Ethyl benzoylacetate
-
Phenylhydrazine
-
1-Propanol
-
Glacial acetic acid
-
Ice-water bath
-
Reaction flask with magnetic stirrer and thermometer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a thermometer, combine ethyl benzoylacetate (3 mmol) and 1-propanol (3 mL).
-
Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
While vigorously stirring, slowly add phenylhydrazine (3 mmol) dropwise over a period of 10-15 minutes, ensuring the internal temperature does not exceed 15 °C. The initial addition is known to be slightly exothermic.[9]
-
After the addition is complete, add 3 drops of glacial acetic acid.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction to approximately 100 °C and monitor for completion by TLC.[7]
FAQ 3: My pyrazole synthesis resulted in a low yield and a dark, tarry mixture. What could have gone wrong?
The formation of dark-colored tars or polymers is often a result of poor temperature control, leading to side reactions and decomposition of starting materials or products.[11]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Excessive Reaction Temperature | High temperatures can promote side reactions, such as polymerization of unsaturated starting materials or intermediates, and decomposition of the desired pyrazole product. | Implement the preventative measures described in FAQ 2, such as slow addition of reagents, use of a cooling bath, and continuous temperature monitoring. |
| Incorrect Reagent Stoichiometry | An excess of one reagent, particularly a reactive one like hydrazine, can lead to the formation of byproducts if not consumed by the primary reaction pathway. | Use precise measurements for all reagents. For highly reactive components, consider using a slight excess of the less reactive partner. |
| Inappropriate Solvent | The solvent not only helps to control temperature but also influences reaction kinetics and selectivity. A solvent with a boiling point that is too low may not allow the reaction to proceed to completion, while one that is too high might promote side reactions. | Select a solvent with a boiling point appropriate for the desired reaction temperature and that is known to be suitable for pyrazole synthesis (e.g., ethanol, acetic acid, DMF).[9][12] |
| Air (Oxygen) Sensitivity | Some reaction intermediates or the hydrazine starting material may be sensitive to oxidation, which can be accelerated at higher temperatures, leading to colored impurities. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Advanced Control Strategies: Flow Chemistry
For syntheses that are particularly exothermic or for scaling up production, transitioning from batch to continuous flow chemistry offers significant advantages in safety and control.[13]
Why Flow Chemistry is a Superior Solution:
-
Enhanced Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat dissipation, preventing the build-up of heat and the formation of hot spots.[8]
-
Precise Temperature Control: The reaction temperature can be controlled with high precision, leading to improved yield and selectivity.
-
Improved Safety: The small reaction volume at any given time minimizes the risk associated with a potential runaway. Hazardous intermediates are generated and consumed in situ, avoiding their accumulation.[8]
-
Rapid Optimization and Scalability: Reaction parameters can be quickly screened to find optimal conditions. Scaling up is achieved by running the system for a longer duration, rather than increasing the reactor volume.
Workflow for Pyrazole Synthesis in a Flow Chemistry Setup:
Caption: A typical experimental workflow for pyrazole synthesis using a continuous flow reactor.
Comparative Data: Batch vs. Flow Synthesis
| Parameter | Batch Synthesis | Flow Synthesis | Reference |
| Reaction Time | Often several hours | Can be reduced to minutes | [13] |
| Temperature Control | Prone to hot spots and thermal gradients | Precise and uniform temperature profile | [8] |
| Safety | Higher risk of runaway, especially on scale-up | Significantly reduced risk due to small reaction volume | [8][13] |
| Yield | Variable, can be affected by side reactions | Often higher and more consistent | [13] |
| Regioselectivity | Can be moderate | Often improved due to precise control | [14] |
By implementing these troubleshooting and control strategies, researchers can significantly improve the safety, efficiency, and reproducibility of their pyrazole derivative syntheses.
References
- 1. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 6. icheme.org [icheme.org]
- 7. cmu.edu [cmu.edu]
- 8. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
Technical Support Center: Alternative Solvents for Cross-Coupling of Iodopyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alternative solvents for the cross-coupling of iodopyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative solvents for the cross-coupling of iodopyrazoles?
A1: Traditional solvents used in cross-coupling reactions, such as toluene, dioxane, and DMF, are often toxic, flammable, and environmentally harmful. Alternative "green" solvents offer several advantages:
-
Improved Safety: Many alternative solvents are less toxic and have higher flash points, making them safer to handle.
-
Environmental Sustainability: Bio-based solvents are derived from renewable resources, and water is an environmentally benign solvent. The use of these solvents reduces the overall environmental impact of chemical processes.
-
Simplified Purification: In some cases, using alternative solvents can simplify product isolation. For instance, in aqueous micellar catalysis, the product can often be easily separated by simple extraction.
-
Enhanced Catalyst Performance and Recyclability: Certain alternative solvents, like ionic liquids and aqueous systems with specific surfactants, can enhance catalyst stability and allow for catalyst recycling, which is both economically and environmentally beneficial.[1][2][3][4][5]
Q2: Are there any general considerations for choosing an alternative solvent for a specific iodopyrazole cross-coupling reaction?
A2: Yes, the choice of solvent is critical and depends on several factors:
-
Solubility of Reactants: The iodopyrazole, coupling partner, catalyst, and base must have sufficient solubility in the chosen solvent system at the reaction temperature. 4-Iodopyrazole itself is soluble in water.
-
Reaction Type: The optimal solvent can vary significantly between Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings.
-
Reaction Temperature: The solvent must be stable at the required reaction temperature.
-
Catalyst and Ligand Stability: The chosen solvent should not deactivate the palladium catalyst or the ligand.
-
Work-up and Product Isolation: Consider how the solvent will affect the purification process.
Q3: Can the unprotected N-H of the pyrazole ring interfere with the cross-coupling reaction?
A3: Yes, the acidic proton of the pyrazole N-H group can cause complications. It can react with the base, potentially leading to catalyst inhibition or deactivation.[6] In some cases, it can also participate in side reactions, such as polymerization, especially in Buchwald-Hartwig aminations.[7] Therefore, N-protection of the pyrazole ring is often recommended to avoid these issues and improve reaction outcomes.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield is a common issue in cross-coupling reactions. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to troubleshooting low product yield.
Detailed Troubleshooting Steps:
-
Step 1: Verify Reagent Quality and Stoichiometry
-
Solvents: Ensure solvents are properly degassed to remove oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.
-
Catalyst and Ligand: Use fresh, high-purity catalyst and ligand. Some ligands are air-sensitive.
-
Base: Ensure the base is anhydrous and of the correct strength for the specific reaction.
-
Stoichiometry: Double-check the molar ratios of all reactants.
-
-
Step 2: Optimize Reaction Conditions
-
Temperature: The reaction may require higher temperatures to proceed. However, excessively high temperatures can lead to catalyst decomposition.
-
Base: The choice of base is crucial. A base that is too weak may not be effective, while a base that is too strong can cause side reactions.
-
Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress by TLC or LC-MS.
-
-
Step 3: Evaluate Catalyst System
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. If you are experiencing low yield, consider screening different ligands.
-
Catalyst Loading: Increasing the catalyst loading may improve the yield, although this should be a last resort due to cost and potential for increased impurities.
-
Catalyst Deactivation: The catalyst may be deactivating during the reaction. This can sometimes be mitigated by using a more robust ligand or by adding a catalyst stabilizer.
-
-
Step 4: Re-evaluate Solvent Choice
-
Solubility: Poor solubility of any of the reactants can severely limit the reaction rate. If you suspect solubility issues, consider a different solvent or a co-solvent system.
-
Solvent-Catalyst Interaction: Some solvents can coordinate to the palladium center and inhibit catalysis.
-
Issue 2: Presence of Side Products
The formation of side products can complicate purification and reduce the yield of the desired product.
Common Side Products and Solutions:
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling Product | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents before use. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| Protodeiodination Product | Presence of water or other protic species; inefficient oxidative addition. | Use anhydrous solvents and reagents. Consider a more electron-rich ligand to promote oxidative addition. |
| Products from N-H Reactivity | The unprotected N-H of the pyrazole ring is reacting. | Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, Trityl) before the cross-coupling reaction.[7] |
Quantitative Data on Alternative Solvents
The following tables summarize reaction conditions and yields for different cross-coupling reactions of iodopyrazoles in various alternative solvents.
Table 1: Sonogashira Coupling of Iodopyrazoles in Aqueous Media
| Iodopyrazole | Alkyne | Catalyst System | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Aryl Iodide | Phenylacetylene | Pd(OAc)₂ / XPhos | K₃PO₄ | Water with Surfactant | 45 | 1-2 | 80-95 | [8] |
| Aryl Iodide | Various | Pd/DNA@MWCNTs | NaOH | H₂O:EtOH (1:1) | 65 | 1 | 85-96 | |
| Peptide-bound Iodide | Alkyne-peptide | Custom Pd-ligand complex | K₂CO₃ | Aqueous Buffer | RT | 0.67 | 91 | [8] |
Table 2: Buchwald-Hartwig Amination of Iodopyrazoles in Bio-based and Other Solvents
| Iodopyrazole Derivative | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 4-Iodo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene (MW) | 160 | 0.17 | 68 | [9] |
| 6-Bromo-2-methylquinoline | Various amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Eucalyptol | 110 | 17 | 61-99 | [4] |
| 2-Bromofluorene | Various amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Eucalyptol | 110 | 17 | 49-88 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling in Aqueous Ethanol[5][11]
-
To a round-bottom flask equipped with a magnetic stir bar, add the iodopyrazole (1.0 mmol), arylboronic acid (1.2 mmol), and NaOH (4.0 equiv.).
-
Add the Pd/DNA@MWCNTs catalyst (0.024 mol% Pd).
-
Add a 1:1 mixture of water and ethanol (3.0 mL).
-
Stir the reaction mixture at 65 °C for 1 hour under an air atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling in Aqueous Micellar Media[10]
-
To a reaction vessel, add the aryl iodide (1.0 equiv), terminal alkyne (1.2 equiv), and a surfactant (e.g., Kolliphor EL) in water.
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., XPhos).
-
Add the base (e.g., K₃PO₄).
-
Stir the reaction mixture at room temperature to 45 °C under an air atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationships in Cross-Coupling
The success of a cross-coupling reaction depends on the interplay between several key components. The following diagram illustrates these relationships.
Caption: Interdependencies of key components in a cross-coupling reaction.
References
- 1. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend - Universidad Autónoma de Madrid [portalcientifico.uam.es]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing homocoupling in Suzuki reactions of pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling and other side reactions in the Suzuki-Miyaura coupling of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions of pyrazoles?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the same coupling partner react with each other. In the case of pyrazole Suzuki reactions, this can manifest in two primary ways:
-
Boronic acid homocoupling: Two molecules of the organoboron reagent (e.g., aryl boronic acid) couple to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen.[1][2]
-
Pyrazole homocoupling: Two molecules of the halopyrazole can couple, or a C-H bond on a pyrazole can be activated, leading to the formation of a bipyrazole.[3][4] This can sometimes be an unexpected outcome of reactions intended for cross-coupling.[3][4]
Q2: What are the main causes of boronic acid homocoupling?
A2: The primary cause of boronic acid homocoupling is the presence of molecular oxygen in the reaction mixture.[1] Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species, which can then trigger a catalytic cycle that favors the homocoupling of the boronic acid.[1][2] Using a Pd(II) precatalyst can also lead to small amounts of homocoupling during the in-situ reduction to the active Pd(0) catalyst.[2]
Q3: How can I minimize homocoupling of the boronic acid?
A3: To minimize boronic acid homocoupling, it is crucial to rigorously exclude oxygen from the reaction. This can be achieved by:
-
Degassing the solvent: Thoroughly sparge the solvent with an inert gas (e.g., argon or nitrogen) before use.[5][6]
-
Using an inert atmosphere: Conduct the reaction under a positive pressure of an inert gas.
-
Adding a mild reducing agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) that leads to homocoupling.[7]
-
Slow addition of the boronic ester: In some cases, slow addition of the boronic ester has been shown to be critical in suppressing the formation of a homocoupled impurity.[7]
Q4: My pyrazole substrate is undergoing homocoupling. What could be the cause and how can I prevent it?
A4: Pyrazole homocoupling can occur through various mechanisms, including C-H activation.[3][4] Factors that can influence this side reaction include the specific pyrazole substrate, the palladium catalyst, ligands, and reaction conditions. To mitigate pyrazole homocoupling, consider the following:
-
Ligand choice: Bulky electron-rich phosphine ligands can sometimes favor the desired cross-coupling over homocoupling.[6]
-
Reaction concentration: In some cases, performing the reaction at a higher dilution has been shown to reduce or eliminate homocoupling.[4][8]
-
Protecting groups: N-protection of the pyrazole can prevent its coordination to the palladium catalyst, which may otherwise lead to undesired side reactions.[9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Suzuki coupling experiments with pyrazoles.
| Issue | Potential Cause(s) | Recommended Solution(s) | Relevant Data/Protocols |
| High levels of boronic acid homocoupling byproduct observed. | 1. Inadequate degassing of solvents and reagents. 2. Leak in the reaction setup allowing oxygen ingress. 3. Use of a Pd(II) precatalyst leading to initial homocoupling during reduction. | 1. Improve degassing procedure (e.g., freeze-pump-thaw cycles or extended sparging). 2. Ensure all joints are well-sealed and maintain a positive pressure of inert gas. 3. Consider using a Pd(0) source or adding a mild reducing agent like potassium formate.[7] | See Table 1 for the effect of reaction atmosphere. |
| Significant formation of bipyrazole (homocoupling of the starting pyrazole). | 1. C-H activation of the pyrazole ring.[3][4] 2. Reaction conditions favoring pyrazole dimerization. | 1. Screen different phosphine ligands; bulkier ligands may disfavor dimerization.[6] 2. Increase the solvent volume to run the reaction at a higher dilution.[4][8] 3. If applicable, protect the N-H of the pyrazole.[9] | Refer to Protocol 2 for an example of N-acyl pyrazole coupling. |
| Low yield of the desired cross-coupled product. | 1. Catalyst inhibition by the unprotected pyrazole N-H.[10] 2. Protodeboronation of the boronic acid.[10] 3. Inappropriate choice of base or solvent. | 1. Use a pre-catalyst system known to be effective for N-H containing heterocycles (e.g., with XPhos or SPhos ligands).[10] 2. Use a more stable boronic ester (e.g., pinacol ester) or potassium trifluoroborate salt.[11][12] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).[10][13][14] | See Table 2 for a comparison of reaction conditions. |
| Dehalogenation of the halopyrazole starting material. | 1. Presence of a hydrogen source and certain bases. 2. Reaction conditions promoting reductive dehalogenation. | 1. Bromo- and chloropyrazoles are often superior to iodopyrazoles in reducing dehalogenation.[7][15] 2. Carefully select the base; in some systems, the absence of a base prevents dehalogenation.[16] | Refer to Protocol 1 for conditions minimizing dehalogenation. |
Data Summary
Table 1: Effect of Reaction Atmosphere on Homocoupling
| Entry | Coupling Partners | Catalyst System | Atmosphere | Homocoupling Observed | Reference |
| 1 | Aryl Bromide + Phenylboronic Acid | Pd/C | Air | Yes | [7] |
| 2 | Aryl Bromide + Phenylboronic Acid | Pd/C | Nitrogen | No | [7] |
| 3 | Pyrazole boronic ester | Pd(PPh₃)₄ / Cs₂CO₃ | Air/Water | Yes (desired) | [4] |
Table 2: Comparison of Reaction Conditions for Suzuki Coupling of Bromopyrazoles
| Entry | Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromopyrazole | Phenylboronic acid | P1 (6-7) | XPhos | K₃PO₄ | dioxane/H₂O | 100 | 86 | [10] |
| 2 | 3-Bromopyrazole | 4-Methoxyphenylboronic acid | P1 (6-7) | XPhos | K₃PO₄ | dioxane/H₂O | 100 | 75 | [10] |
| 3 | Fused Pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | dioxane/H₂O | 90 | High | [17] |
| 4 | 4-Bromopyrazol-5-yl triflate | Phenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos | CsF | Toluene | 80 | 85 (at C5) | [18] |
| 5 | 4-Bromopyrazol-5-yl triflate | Phenylboronic acid | Pd(OAc)₂ (5) | P(Cy)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 78 (at C4) | [18] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Bromopyrazoles with Minimal Homocoupling [10]
This protocol is adapted for the coupling of unprotected bromopyrazoles using an XPhos-derived precatalyst, which has been shown to be effective for nitrogen-rich heterocycles.
-
Reaction Setup: To an oven-dried reaction vessel, add the bromopyrazole (1.00 mmol), aryl boronic acid (2.00 mmol), and K₃PO₄ (2.00 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Catalyst Addition: Add the XPhos-derived precatalyst P1 (6-7 mol%) and additional XPhos ligand (such that the P1:XPhos ratio is 1:1.5) under a positive flow of inert gas.
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling of N-Acylpyrazoles [19]
This method utilizes N-acylpyrazoles as planar, electronically activated amides for cross-coupling.
-
Reaction Setup: In a glovebox, add the N-acylpyrazole (0.2 mmol), boronic acid (0.3 mmol), and K₂CO₃ (0.4 mmol) to a vial.
-
Catalyst and Solvent: Add the Pd-NHC precatalyst (e.g., PEPPSI-IPr, 5 mol%) and 1.0 mL of THF.
-
Reaction: Seal the vial and heat the mixture at 60 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify by column chromatography.
Visualizations
Troubleshooting Workflow for Homocoupling
Caption: Troubleshooting workflow for identifying and mitigating homocoupling side reactions.
Catalytic Cycle and Competing Homocoupling Pathway
Caption: Comparison of the desired Suzuki catalytic cycle and the competing homocoupling pathway.
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Iodo- vs. 4-Bromo-1-methyl-1H-pyrazol-3-amine in Cross-Coupling Reactions
In the landscape of pharmaceutical and materials science research, the functionalization of heterocyclic scaffolds is a cornerstone of novel molecular design. Among these, pyrazoles are a privileged structural motif due to their prevalence in biologically active compounds. The introduction of substituents at the C4 position of the pyrazole ring via transition metal-catalyzed cross-coupling reactions is a common strategy. This guide provides a comparative analysis of the reactivity of two key precursors: 4-iodo-1-methyl-1H-pyrazol-3-amine and 4-bromo-1-methyl-1H-pyrazol-3-amine. This comparison is based on established principles of organic chemistry and published data on analogous systems, offering valuable insights for researchers in drug development and chemical synthesis.
Executive Summary of Reactivity
Generally, in the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl. This is attributed to the carbon-halogen bond strength, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst. However, for certain heterocyclic systems, including pyrazoles, this trend can be nuanced or even inverted due to competing side reactions such as dehalogenation.
A study on the Suzuki-Miyaura cross-coupling of halogenated aminopyrazoles revealed that bromo and chloro derivatives were superior to their iodo counterparts.[1] This was attributed to a reduced tendency of the bromo and chloro pyrazoles to undergo dehalogenation, a common side reaction that leads to the formation of the corresponding C-H bond instead of the desired C-C bond.[1]
Conversely, in copper-catalyzed C-N coupling reactions, 4-iodo-1H-1-tritylpyrazole was found to be more effective for coupling with alkylamines possessing a β-hydrogen than the bromo analogue.[2] For palladium-catalyzed C-N coupling with amines lacking a β-hydrogen, the 4-bromo-1-tritylpyrazole proved to be the more effective substrate.[2][3] These findings underscore that the relative reactivity is highly dependent on the specific reaction conditions, including the choice of catalyst (Palladium vs. Copper) and the nature of the coupling partner.
Quantitative Reactivity Comparison
The following table summarizes representative yields for Suzuki-Miyaura and Buchwald-Hartwig amination reactions based on data from analogous 4-halopyrazole systems to provide a quantitative comparison.
| Reaction Type | Coupling Partner | Halogen at C4 | Catalyst System | Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic Acid | Bromo | XPhos Pd G2 / XPhos / K₂CO₃ | ~90% | [1] |
| Suzuki-Miyaura | Arylboronic Acid | Iodo | XPhos Pd G2 / XPhos / K₂CO₃ | Lower (due to dehalogenation) | [1] |
| Buchwald-Hartwig | Arylamine (no β-H) | Bromo | Pd(dba)₂ / tBuDavePhos | 60-70% | [2][3] |
| Buchwald-Hartwig | Alkylamine (with β-H) | Bromo | Pd(dba)₂ / tBuDavePhos | <10% | [2][3] |
| Copper-Catalyzed C-N Coupling | Alkylamine (with β-H) | Iodo | CuI / 2-isobutyrylcyclohexanone / tBuOK | ~70% | [2] |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling
This protocol is designed to compare the efficiency of 4-iodo- and 4-bromo-1-methyl-1H-pyrazol-3-amine in a Suzuki-Miyaura reaction with a model arylboronic acid.
Materials:
-
This compound
-
4-bromo-1-methyl-1H-pyrazol-3-amine
-
Phenylboronic acid
-
XPhos Pd G2 (Palladacycle precatalyst)
-
XPhos (ligand)
-
Potassium carbonate (K₂CO₃)
-
Ethanol/Water (1:1 mixture)
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave vial, add the 4-halopyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), XPhos Pd G2 (0.02 mmol), and XPhos (0.04 mmol).
-
Add 5 mL of the ethanol/water (1:1) solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 100 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Analyze the yield and purity by ¹H NMR and LC-MS, and quantify the extent of dehalogenation by-product formation.
Protocol 2: Comparative Buchwald-Hartwig Amination
This protocol compares the reactivity of the two halopyrazoles in a palladium-catalyzed C-N bond formation with a primary amine.
Materials:
-
This compound
-
4-bromo-1-methyl-1H-pyrazol-3-amine
-
Aniline
-
Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0))
-
tBuDavePhos (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd(dba)₂ (0.015 mmol) and tBuDavePhos (0.03 mmol).
-
Add the 4-halopyrazole (1.0 mmol), aniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 5 mL of anhydrous toluene via syringe.
-
Heat the reaction mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography and determine the yield for each starting halide.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the comparative experimental protocols.
Caption: Workflow for the comparative Suzuki-Miyaura cross-coupling experiment.
Caption: Workflow for the comparative Buchwald-Hartwig amination experiment.
Conclusion
The choice between 4-iodo- and 4-bromo-1-methyl-1H-pyrazol-3-amine as a substrate for cross-coupling reactions is not straightforward and depends heavily on the specific transformation being targeted. While the iodo-substituted pyrazole may be more reactive in certain copper-catalyzed reactions, the bromo-substituted analogue often provides higher yields in palladium-catalyzed reactions like the Suzuki-Miyaura coupling due to a lower propensity for dehalogenation. Researchers should consider the specific reaction conditions and desired outcome when selecting the optimal starting material. The provided experimental protocols offer a framework for conducting direct comparative studies to determine the most suitable substrate for a given synthetic challenge.
References
A Comparative Guide: 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The introduction of a halogen atom, such as iodine, into the pyrazole ring can significantly influence the compound's physicochemical properties and biological activity. This guide aims to provide a comparative overview of 4-iodo-1-methyl-1H-pyrazol-3-amine and its other iodinated pyrazole isomers, focusing on their potential as kinase inhibitors and anticancer agents.
Challenges in Direct Comparison
A direct comparative analysis of the biological activities of this compound and its positional isomers, such as 5-iodo-1-methyl-1H-pyrazol-3-amine and 3-iodo-1-methyl-1H-pyrazol-4-amine, is currently challenging due to a lack of publicly available experimental data. Scientific literature has extensively covered the synthesis and biological evaluation of various pyrazole derivatives as a broad class of compounds.[3][4][5][6] However, studies that specifically synthesize and perform head-to-head comparisons of these particular iodinated isomers are not readily found.
The structure-activity relationship (SAR) within a series of compounds is highly dependent on the specific biological target.[7][8] Therefore, without direct experimental evidence, any comparison of the potency and selectivity of these isomers would be purely speculative.
General Potential of Iodinated Pyrazoles as Kinase Inhibitors
Pyrazole-based compounds have been successfully developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[9][10][11][12] The pyrazole ring can act as a versatile scaffold that can be substituted at multiple positions to optimize interactions with the ATP-binding site of kinases.
The introduction of an iodine atom can offer several advantages in drug design:
-
Modulation of Lipophilicity: The iodine atom can increase the lipophilicity of the molecule, potentially enhancing membrane permeability and cellular uptake.
-
Halogen Bonding: Iodine is a strong halogen bond donor, an interaction that is increasingly recognized for its importance in ligand-protein binding. This can lead to enhanced affinity and selectivity for the target kinase.
-
Metabolic Stability: The presence of a halogen can block sites of metabolism, thereby increasing the compound's half-life.
Experimental Protocols for Evaluation
While specific data for the target compounds is unavailable, the following established protocols are commonly used to evaluate the potential of novel pyrazole derivatives as anticancer agents and kinase inhibitors.
Kinase Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of a compound against a specific kinase is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction.
Experimental Workflow for Kinase Inhibition Assay
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review) [zenodo.org]
- 7. scispace.com [scispace.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles
The functionalization of pyrazole rings is a cornerstone of medicinal chemistry, with substituted pyrazoles forming the core of numerous pharmaceuticals. Among the various methods for pyrazole derivatization, palladium-catalyzed cross-coupling reactions of iodopyrazoles stand out for their efficiency and versatility in forming carbon-carbon and carbon-heteroatom bonds. The choice of the palladium catalyst system, including the palladium source and the ancillary ligand, is critical for achieving high yields and broad substrate scope. This guide provides a comparative overview of different palladium catalysts for the Suzuki-Miyaura, Sonogashira, and other coupling reactions with iodopyrazoles, supported by experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, is a widely used method for the arylation and vinylation of iodopyrazoles. The efficacy of this reaction is highly dependent on the chosen palladium catalyst and reaction conditions.
A study on the Suzuki-Miyaura cross-coupling of 4-iodo-1H-pyrazoles with arylboronic acids highlighted the effectiveness of a catalyst system comprising Pd(OAc)2 and the Buchwald ligand SPhos. This system demonstrated high efficiency in the coupling of a variety of substituted arylboronic acids with N-protected iodopyrazoles. The use of KF as a base and a solvent system of toluene and water at 80 °C provided the desired products in good to excellent yields.
For the coupling of 3-iodo-1H-pyrazoles, a catalyst system of Pd(PPh3)4 with K2CO3 as the base in a DMF/water solvent system has been shown to be effective, affording the coupled products in yields up to 96%. This highlights that the optimal catalyst system can vary depending on the position of the iodine atom on the pyrazole ring.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Iodopyrazoles
| Iodopyrazole Substrate | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Boc-4-iodopyrazole | Pd(OAc)2 (2 mol%) | SPhos (4 mol%) | KF | Toluene/H2O | 80 | 75-98 | |
| 1-PMB-4-iodopyrazole | Pd(OAc)2 (2 mol%) | SPhos (4 mol%) | KF | Toluene/H2O | 80 | 80-95 | |
| 1-THP-3-iodo-5-methylpyrazole | Pd(PPh3)4 (5 mol%) | - | K2CO3 | DMF/H2O | 100 | 96 | |
| 1-H-3-iodopyrazole | PdCl2(dppf) (5 mol%) | - | Na2CO3 | Dioxane/H2O | 100 | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a mixture of the iodopyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., KF, 2.0 equiv) in a reaction vessel is added the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and ligand (e.g., SPhos, 4 mol%). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The solvent (e.g., toluene/water mixture) is then added, and the reaction mixture is heated to the specified temperature (e.g., 80 °C) for the required time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, and it is a powerful tool for the alkynylation of iodopyrazoles. This reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst.
Research has shown that the catalyst system of Pd(PPh3)2Cl2 and CuI is highly effective for the Sonogashira coupling of various 4-iodopyrazoles with terminal alkynes. The use of triethylamine (TEA) as both the base and solvent at room temperature provides the desired alkynylated pyrazoles in high yields. This method is notable for its mild reaction conditions.
Table 2: Comparison of Palladium Catalysts for Sonogashira Coupling of Iodopyrazoles
| Iodopyrazole Substrate | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1,3,5-trimethyl-4-iodopyrazole | Pd(PPh3)2Cl2 (2 mol%) | CuI (4 mol%) | TEA | TEA | rt | 92 | |
| 1-phenyl-3,5-dimethyl-4-iodopyrazole | Pd(PPh3)2Cl2 (2 mol%) | CuI (4 mol%) | TEA | TEA | rt | 89 | |
| 1-H-4-iodopyrazole | Pd(OAc)2 (5 mol%) | CuI (10 mol%) | K2CO3 | DMF | 80 | 85 |
Experimental Protocol: General Procedure for Sonogashira Coupling
A mixture of the iodopyrazole (1.0 equiv), terminal alkyne (1.2 equiv), palladium catalyst (e.g., Pd(PPh3)2Cl2, 2 mol%), and copper(I) iodide (4 mol%) in a suitable solvent (e.g., triethylamine) is stirred under an inert atmosphere at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired product.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Other Cross-Coupling Reactions
Beyond Suzuki-Miyaura and Sonogashira couplings, other palladium-catalyzed reactions have been successfully applied to iodopyrazoles. For instance, direct C-H arylation of pyrazoles with iodoarenes has been achieved using a Pd(OAc)2 catalyst. While this reaction does not directly involve an iodopyrazole, it demonstrates the utility of palladium catalysis in pyrazole functionalization. The choice of ligand and base is crucial in these reactions to ensure high regioselectivity and yield.
Conclusion
The selection of an appropriate palladium catalyst system is paramount for the successful cross-coupling of iodopyrazoles. For Suzuki-Miyaura reactions, a combination of Pd(OAc)2 and SPhos has proven to be highly effective for a range of substrates. In Sonogashira couplings, the classic Pd(PPh3)2Cl2/CuI system remains a reliable choice, often providing high yields under mild conditions. The provided tables and protocols serve as a starting point for researchers in the field, but it is important to note that reaction optimization is often necessary for specific substrates. The continued development of new ligands and catalytic systems will undoubtedly further expand the scope and utility of these important transformations in drug discovery and materials science.
Navigating the Biological Landscape of Pyrazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. While specific data on the biological activity of 4-iodo-1-methyl-1H-pyrazol-3-amine derivatives remains limited in publicly accessible research, a comparative analysis of structurally related aminopyrazole compounds reveals significant potential, particularly in the realms of oncology and kinase inhibition. This guide provides an objective comparison of the performance of various substituted pyrazole derivatives, supported by available experimental data and methodologies, to inform future drug discovery efforts.
The pyrazole nucleus is a common feature in a multitude of compounds exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3] The diverse biological effects are largely attributed to the pyrazole ring's ability to act as a versatile pharmacophore, capable of engaging in various interactions with biological targets.[4] Specifically, aminopyrazole derivatives have garnered considerable attention for their potential as kinase inhibitors and anticancer agents.[4][5]
Comparative Anticancer Activity of Substituted Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Pyrazole-fused Triazole Hybrids (Schiff Base 3e ) | HepG2 (Liver) | Not specified, but most notable activity | Doxorubicin | Not specified | [6] |
| 3,5-diphenyl-1H-pyrazole (L2 ) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | Cisplatin/Gemcitabine | Not specified | [7] |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3 ) | MCF-7 (Breast) | 81.48 ± 0.89 | Cisplatin/Gemcitabine | Not specified | [7] |
| Pyrazole–Indole Hybrid (7a ) | HepG2 (Liver) | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [8] |
| Pyrazole–Indole Hybrid (7b ) | HepG2 (Liver) | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [8] |
| Ferrocene-Pyrazole Hybrid (47c ) | HCT-116 (Colon) | 3.12 | Not specified | Not specified | [9] |
| Multi-substituted Aminopyrazoles | A875 (Melanoma), HepG2 (Liver) | Exhibited excellent activity | Not specified | Not specified | [10] |
| 5-Aminopyrazole Derivative (1g ) | SK-BR-3 (Breast) | GI50 < 10 | Cisplatin | 26 | [11] |
Kinase Inhibition Profile of Pyrazole-Based Compounds
A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. The pyrazole scaffold serves as an effective hinge-binding motif in many kinase inhibitors.[5] The table below presents the kinase inhibitory activity of various pyrazole derivatives.
| Compound | Target Kinase(s) | Activity | Source |
| Compound 6 (1,3,4-triarylpyrazole) | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | Reduced activity at 100 µM | [12] |
| Tozasertib (N-(1H-pyrazol-3-yl)pyrimidin-4-amine core) | Aurora Kinase, CDK16 | KD = 160 nM (for CDK16) | [5] |
| AT9283 (Pyrazol-4-yl urea) | Aurora A, Aurora B, JAK2, Abl (T315I) | IC50 ≈ 3 nM (for Aurora A/B) | [13] |
| Biaryl-1H-pyrazoles (Compound 8 ) | G2019S-LRRK2 | IC50 = 15 nM | [14] |
| Pyrazolo[3,4-d]pyrimidine derivative (Compound 33 ) | FLT3, VEGFR2 | Potent inhibition | [15] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are summaries of commonly employed protocols for assessing the biological activity of pyrazole derivatives.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 hours).
-
MTT Incubation: After the treatment period, MTT solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance of the colored solution is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[8][16]
Kinase Inhibition Assay (Radiometric or ADP-Glo™ Assay)
These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified target kinase, a specific substrate (peptide or protein), ATP (adenosine triphosphate), and a suitable buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction Initiation: The reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP for the radiometric assay). The mixture is incubated at a specific temperature for a set time to allow for the phosphorylation of the substrate by the kinase.
-
Reaction Termination and Detection:
-
Radiometric Assay: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP. The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
ADP-Glo™ Assay: This is a luminescent assay that measures the amount of ADP (adenosine diphosphate) produced during the kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.
-
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the activity in the presence of the test compound to the activity of a control reaction without the inhibitor. The IC50 value is then determined.[12]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research approach.
Caption: Workflow for determining the in vitro anticancer activity of pyrazole derivatives using the MTT assay.
Caption: Simplified signaling pathway illustrating the inhibitory action of pyrazole derivatives on receptor tyrosine kinases.
Conclusion
While the biological activity of this compound derivatives is yet to be specifically detailed in the literature, the broader family of substituted aminopyrazoles demonstrates significant promise as a source of novel anticancer agents and kinase inhibitors. The structure-activity relationships inferred from related compounds suggest that modifications to the pyrazole core and its substituents can profoundly influence biological activity and target selectivity. The provided data and experimental protocols offer a valuable starting point for researchers interested in exploring the therapeutic potential of this chemical class. Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to fully elucidate their pharmacological profile and potential for clinical development.
References
- 1. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Suzuki and Stille Coupling for Pyrazole Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazole scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the myriad of cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings have emerged as powerful tools for creating carbon-carbon bonds at various positions of the pyrazole ring. This guide provides an objective comparison of these two indispensable methods, supported by experimental data, detailed protocols, and visual aids to inform your synthetic strategy.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity | High toxicity of organotin reagents |
| Reagent Stability | Variable; boronic acids can be prone to decomposition | Generally stable to air and moisture |
| Byproducts | Boron-based, often water-soluble and easily removed | Tin-based, can be difficult to remove completely |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons | Excellent, very broad functional group tolerance |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral conditions |
Performance Comparison: Experimental Data
The Suzuki-Miyaura coupling has been extensively applied to the functionalization of pyrazoles, with numerous examples showcasing its efficiency. While direct comparative studies on pyrazole substrates are limited, data from related heterocyclic systems and general observations provide valuable insights into the expected performance of the Stille coupling.
Suzuki Coupling of Halopyrazoles
The following table summarizes the results of Suzuki-Miyaura coupling reactions between various bromopyrazoles and arylboronic acids, demonstrating the method's effectiveness for C-C bond formation on the pyrazole core.
| Entry | Pyrazole Substrate | Boronic Acid | Product | Yield (%) |
| 1 | 4-Bromopyrazole | Phenylboronic acid | 4-Phenylpyrazole | 86 |
| 2 | 4-Bromopyrazole | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)pyrazole | 81 |
| 3 | 4-Bromopyrazole | 3-Thienylboronic acid | 4-(Thiophen-3-yl)pyrazole | 61 |
| 4 | 3-Bromopyrazole | Phenylboronic acid | 3-Phenylpyrazole | 75 |
| 5 | 3-Bromopyrazole | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)pyrazole | 72 |
Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[1]
Stille Coupling: Insights from a Comparative Study on Diazocines
A direct comparative study on the functionalization of diazocines, another class of nitrogen-containing heterocycles, highlights the potential advantages of the Stille coupling in certain scenarios.[2]
| Coupling Partner | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromotoluene | 90 | 91 |
| 4-Bromoanisole | 90 | 95 |
| 1-Bromo-4-nitrobenzene | 89 | 80 |
| 4-Bromobenzaldehyde | 80 | 39 |
| Methyl 4-bromobenzoate | 91 | 59 |
| 2-Bromofuran | 85 | 50 |
| 2-Bromothiophene | 94 | 66 |
| 4-Bromopyridine | 51 (at 100 °C) | 0 (at standard conditions) |
Data from a comparative study on diazocine functionalization.[2]
These results suggest that while both methods are effective for simple aryl couplings, the Stille reaction may offer superior yields for substrates with coordinating functional groups (e.g., aldehydes, esters, and certain heterocycles) and can be successful where the Suzuki coupling fails.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are representative experimental protocols for both Suzuki and Stille couplings applied to pyrazole functionalization.
General Procedure for Suzuki-Miyaura Coupling of Bromopyrazoles
A mixture of the bromopyrazole (1.0 mmol), arylboronic acid (1.5 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and a palladium catalyst/ligand system (e.g., Pd(OAc)₂ with a suitable phosphine ligand, or a pre-catalyst like XPhos Pd G2) is prepared in a reaction vessel.[1] A solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/H₂O 4:1), is added. The vessel is sealed and heated to the desired temperature (e.g., 60-100 °C) for a specified time (e.g., 5-20 hours).[1] After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired functionalized pyrazole.
General Procedure for Stille Coupling of Halopyrazoles
In a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), the halopyrazole (1.0 mmol), organostannane reagent (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) are dissolved in an anhydrous solvent (e.g., toluene, THF, or DMF). In some cases, additives such as LiCl or CuI may be included to enhance the reaction rate. The reaction mixture is then heated to the appropriate temperature (typically between 80-120 °C) and stirred for several hours until completion, as monitored by techniques like TLC or GC-MS. Upon completion, the reaction is cooled to room temperature. The workup often involves quenching the reaction, followed by an extraction with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification of the product from the tin byproducts can be challenging but is often achieved by column chromatography. A common method to remove tin residues is to wash the organic solution with an aqueous solution of potassium fluoride (KF).
Mechanistic Overview and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the Suzuki and Stille couplings and a generalized experimental workflow.
Caption: Catalytic cycles for Suzuki and Stille couplings.
Caption: Generalized experimental workflow comparison.
Concluding Remarks
Both the Suzuki and Stille couplings are highly valuable for the functionalization of pyrazoles. The choice between them will often depend on the specific substrate, the desired functional group tolerance, and practical considerations such as the toxicity and removal of byproducts.
-
The Suzuki-Miyaura coupling is often the first choice due to the low toxicity of the boronic acid reagents and the relative ease of byproduct removal. It is well-documented for a wide range of pyrazole substitutions.
-
The Stille coupling , despite the toxicity of organotin reagents, offers a broader functional group tolerance and can be more effective for challenging substrates, particularly those containing coordinating moieties.[2] The stability of organostannanes to air and moisture is also a practical advantage.
Ultimately, the optimal method will be determined by empirical evaluation for the specific pyrazole functionalization desired. This guide serves as a foundational resource to aid in the rational selection and design of your synthetic route.
References
A Comparative Guide to the Synthesis of 4-iodo-1-methyl-1H-pyrazol-3-amine: An Evaluation of a Novel Synthetic Pathway
For Immediate Release
This guide provides a comprehensive comparison between a traditional, multi-step synthesis of 4-iodo-1-methyl-1H-pyrazol-3-amine and a novel, more direct synthetic route. The objective is to offer researchers, scientists, and drug development professionals a clear evaluation of the methodologies, supported by experimental data, to aid in the selection of the most efficient and effective synthesis for this valuable compound.
Introduction
This compound is a key building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The traditional synthesis of this compound often involves a lengthy, multi-step process. This guide validates a new, streamlined synthetic approach and provides a quantitative comparison with the established method.
Established Synthetic Route
The established synthesis of this compound is a linear, four-step process commencing with the commercially available 1-methyl-1H-pyrazol-3-amine. This route involves protection of the amino group, followed by iodination, nitration, and subsequent reduction of the nitro group.
Novel Synthetic Route
The proposed new synthetic route offers a more convergent and efficient two-step approach. This pathway begins with the nitration of 1-methyl-1H-pyrazole, followed by a direct iodination and simultaneous reduction of the nitro group to an amine. This method avoids the need for protecting groups, significantly shortening the overall synthesis time.
Benchmarking 4-iodo-1-methyl-1H-pyrazol-3-amine for Library Synthesis: A Comparative Guide
In the landscape of drug discovery and development, the efficient construction of diverse chemical libraries is paramount. The choice of building blocks significantly influences the scope and success of these synthetic endeavors. This guide provides a comprehensive performance benchmark of 4-iodo-1-methyl-1H-pyrazol-3-amine, a versatile heterocyclic scaffold, in the context of library synthesis. We present a comparative analysis with its bromo and chloro analogs, supported by experimental data from established palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. In the context of library synthesis, the reactivity of the halogenated pyrazole is a critical parameter. While iodinated heterocycles are often considered highly reactive, studies have shown that for aminopyrazoles, bromo and chloro derivatives can offer superior performance due to a reduced propensity for dehalogenation, an undesired side reaction.[1][2][3]
A comparative study on the Suzuki-Miyaura cross-coupling of halogenated aminopyrazoles revealed that bromo and chloro derivatives often provide better yields and cleaner reaction profiles compared to their iodo counterparts.[1][2][3] This is attributed to the competitive reduction of the carbon-iodine bond, which leads to the formation of the corresponding de-iodinated pyrazole, a common byproduct that can complicate purification and reduce the overall efficiency of the library synthesis.
Table 1: Comparison of Halogenated 1-methyl-1H-pyrazol-3-amines in a Representative Suzuki-Miyaura Coupling
| Halogen (X) | Coupling Partner (Boronic Acid) | Typical Yield Range (%) | Key Observations |
| Iodo (I) | Phenylboronic acid | 60-80% | Prone to dehalogenation, requiring careful optimization of reaction conditions. |
| Bromo (Br) | Phenylboronic acid | 75-95% | Generally higher yields and less dehalogenation compared to the iodo analog.[1][2] |
| Chloro (Cl) | Phenylboronic acid | 70-90% | Good reactivity, often requiring more forcing conditions than the bromo analog but less prone to dehalogenation than the iodo analog.[1][2] |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another indispensable tool for library synthesis, facilitating the formation of carbon-nitrogen bonds. The choice of halogen on the pyrazole scaffold also plays a significant role in the outcome of this reaction.
Research on the C4-amination of 4-halo-1H-1-tritylpyrazoles has provided valuable insights into the relative reactivity of different halogens. In palladium-catalyzed Buchwald-Hartwig reactions, 4-bromo-1H-1-tritylpyrazole was found to be more effective than the 4-iodo analog for coupling with a variety of amines.[4] Conversely, for copper-catalyzed aminations, the 4-iodo derivative proved to be more favorable, particularly for reactions with alkylamines possessing β-hydrogens.[5] This highlights the importance of catalyst and substrate matching for optimal performance.
Table 2: Comparison of Halogenated 1-methyl-1H-pyrazol-3-amines in a Representative Buchwald-Hartwig Amination
| Halogen (X) | Amine Coupling Partner | Typical Yield Range (%) | Key Observations |
| Iodo (I) | Morpholine (Pd-catalyzed) | 50-70% | Can be less efficient than the bromo analog in Pd-catalyzed reactions.[4] |
| Bromo (Br) | Morpholine (Pd-catalyzed) | 70-90% | Often the substrate of choice for Pd-catalyzed aminations, providing high yields.[4] |
| Iodo (I) | n-Butylamine (Cu-catalyzed) | 60-85% | Favorable for Cu-catalyzed reactions, especially with alkylamines.[5] |
| Bromo (Br) | n-Butylamine (Cu-catalyzed) | 40-60% | Less reactive than the iodo analog in Cu-catalyzed aminations with alkylamines.[5] |
Experimental Protocols
To provide a practical framework for researchers, detailed experimental protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are outlined below.
Protocol 1: General Procedure for Parallel Suzuki-Miyaura Coupling
This protocol is adapted for a 96-well plate format for library synthesis.
-
Reagent Preparation:
-
Stock solution of this compound (0.2 M in 1,4-dioxane).
-
Array of boronic acids (0.3 M in 1,4-dioxane).
-
Stock solution of Pd(PPh₃)₄ (0.01 M in 1,4-dioxane).
-
Aqueous solution of Na₂CO₃ (2 M).
-
-
Reaction Setup:
-
To each well of a 96-well plate, add the this compound solution (100 µL, 0.02 mmol).
-
Add the respective boronic acid solution (100 µL, 0.03 mmol) to each well.
-
Add the aqueous Na₂CO₃ solution (50 µL, 0.1 mmol).
-
Add the Pd(PPh₃)₄ solution (20 µL, 0.0002 mmol).
-
-
Reaction and Workup:
-
Seal the plate and heat at 80-100 °C for 4-12 hours with stirring.
-
After cooling, quench the reaction by adding water (200 µL) to each well.
-
Extract the products with ethyl acetate (2 x 300 µL).
-
Combine the organic layers and concentrate to dryness.
-
Purify the library members via high-throughput purification techniques.
-
Protocol 2: General Procedure for Parallel Buchwald-Hartwig Amination
This protocol is also designed for a 96-well plate format.
-
Reagent Preparation:
-
Stock solution of this compound (0.2 M in toluene).
-
Array of amines (0.3 M in toluene).
-
Stock solution of Pd₂(dba)₃ (0.005 M in toluene).
-
Stock solution of XPhos (0.015 M in toluene).
-
Sodium tert-butoxide (NaOtBu) as a solid.
-
-
Reaction Setup:
-
To each well of a 96-well plate, add NaOtBu (4.8 mg, 0.05 mmol).
-
Add the this compound solution (100 µL, 0.02 mmol).
-
Add the respective amine solution (100 µL, 0.03 mmol).
-
Add the Pd₂(dba)₃ solution (10 µL, 0.00005 mmol).
-
Add the XPhos solution (10 µL, 0.00015 mmol).
-
-
Reaction and Workup:
-
Seal the plate and heat at 90-110 °C for 6-18 hours with stirring.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl (200 µL).
-
Extract the products with ethyl acetate (2 x 300 µL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the library members using appropriate high-throughput methods.
-
Visualizing the Workflow and Biological Context
To further aid in the conceptualization of library synthesis and its application, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway where pyrazole-based compounds have shown significant activity.
Caption: A generalized workflow for the parallel synthesis of a chemical library using a 4-halopyrazole building block.
Libraries derived from 4-amino-(1H)-pyrazole scaffolds have been successfully developed as potent inhibitors of Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway.[6][7] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[6][8]
Caption: The JAK/STAT signaling pathway, a common target for pyrazole-based kinase inhibitors.
Conclusion
This compound is a valuable building block for the synthesis of diverse chemical libraries. However, its performance, particularly in Suzuki-Miyaura cross-coupling reactions, may be surpassed by its bromo and chloro analogs due to a higher propensity for dehalogenation. In Buchwald-Hartwig aminations, the choice between the iodo and bromo derivatives is more nuanced and depends on the specific catalytic system (palladium vs. copper) and the nature of the amine coupling partner. For researchers embarking on library synthesis campaigns utilizing pyrazole scaffolds, a careful consideration of these factors is crucial for maximizing efficiency and achieving the desired chemical diversity. The provided protocols and workflow diagrams offer a practical starting point for the development of robust and successful library synthesis strategies.
References
- 1. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-iodo-1-methyl-1H-pyrazol-3-amine Cross-Reactivity: A Predictive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the predicted cross-reactivity of the novel compound 4-iodo-1-methyl-1H-pyrazol-3-amine against a panel of known kinase targets. Due to the absence of direct experimental data for this specific molecule, this analysis is based on the well-documented behavior of structurally similar aminopyrazole-based kinase inhibitors. The information herein is intended to guide researchers in designing and interpreting future experimental validations.
The 3-aminopyrazole scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to bind to the ATP-binding site of a wide range of protein kinases.[1] Minor structural modifications to this core can significantly alter the selectivity profile of the inhibitor.[2] Therefore, it is anticipated that this compound will exhibit activity against several kinase families.
Predicted Kinase Inhibition Profile
The following table summarizes the predicted inhibitory activity of this compound against a selection of kinases commonly targeted by aminopyrazole analogs. The predicted IC50 values are extrapolated from published data on similar compounds and should be considered hypothetical until experimentally verified.
| Target Kinase Family | Representative Kinase | Predicted IC50 (nM) | Rationale for Potential Cross-Reactivity |
| Cyclin-Dependent Kinases (CDKs) | CDK2 | 50 - 250 | The aminopyrazole core is a known hinge-binding motif for many CDKs.[2] |
| CDK16 | 100 - 500 | The N-methylpyrazole moiety is found in some selective CDK16 inhibitors.[2] | |
| Mitogen-Activated Protein Kinases (MAPKs) | JNK3 | 200 - 1000 | Aminopyrazole derivatives have shown varying selectivity for JNK isoforms over other MAPKs like p38.[3] |
| p38α | >1000 | Substitution patterns on the pyrazole ring can confer selectivity against p38.[3] | |
| Aurora Kinases | Aurora A | 75 - 400 | The pyrazole scaffold is a core component of several potent Aurora kinase inhibitors.[4] |
| Aurora B | 150 - 600 | Often co-inhibited with Aurora A by pyrazole-based compounds.[5] | |
| Tec Family Kinases | BTK | 300 - 1500 | Aminopyrazole carboxamides have been developed as both reversible and irreversible BTK inhibitors.[6] |
Experimental Protocols for Determining Cross-Reactivity
To experimentally validate the cross-reactivity profile of this compound, a tiered approach is recommended, starting with broad screening followed by more focused quantitative assays.
Large-Scale Kinase Panel Screening (Kinome Scan)
This high-throughput binding assay provides a broad overview of the compound's selectivity across the human kinome.
Principle: This is a competition-based binding assay where the test compound's ability to displace a known, immobilized ligand from the active site of a large panel of kinases is measured. The amount of kinase captured on a solid support is quantified, typically by qPCR.[7]
Methodology:
-
A solution of this compound is prepared at a screening concentration (e.g., 1 µM).
-
The compound is incubated with a panel of over 400 recombinant human kinases, each tagged for detection.
-
An immobilized, active-site directed ligand specific for each kinase is introduced.
-
After reaching equilibrium, the unbound kinase-compound complexes are washed away.
-
The amount of kinase bound to the immobilized ligand is quantified. A reduction in signal compared to a DMSO control indicates binding of the test compound.
-
Results are typically reported as a percentage of control, with lower percentages indicating stronger binding.
In Vitro Kinase Activity Assays (IC50 Determination)
For "hits" identified in the kinome scan (e.g., >70% inhibition), dose-response assays are performed to determine the half-maximal inhibitory concentration (IC50).
Principle: These assays measure the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor. The ADP-Glo™ Kinase Assay is a common luminescent-based method.[8]
Methodology:
-
A purified recombinant kinase is incubated with its specific substrate and ATP in a multi-well plate.
-
This compound is added in a serial dilution (e.g., 10-point dose-response curve).
-
The kinase reaction is allowed to proceed for a set time.
-
An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A kinase detection reagent is then added to convert the ADP generated by the kinase reaction into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
The luminescent signal, which is directly proportional to the amount of ADP produced and thus the kinase activity, is measured.
-
IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal curve.
Cell-Based Target Engagement and Pathway Analysis
To confirm that the compound interacts with its target kinases in a physiological context, cell-based assays are crucial.
Principle: These assays measure the ability of the compound to bind to its target kinase within intact cells and inhibit downstream signaling pathways.[9][10]
Methodology (Example: Cellular Phosphorylation Assay):
-
Select a cell line that expresses the target kinase and has a known downstream phosphorylation event.
-
Culture the cells and treat them with various concentrations of this compound.
-
Stimulate the signaling pathway of interest, if necessary.
-
Lyse the cells and quantify the phosphorylation of the downstream substrate using methods such as Western Blot, ELISA, or Meso Scale Discovery (MSD) assays with phospho-specific antibodies.[11]
-
A dose-dependent decrease in the phosphorylation of the substrate indicates cellular target engagement and inhibition of the kinase.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental protocols and a representative signaling pathway that could be investigated.
Caption: Tiered experimental workflow for cross-reactivity profiling.
References
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 11. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Cost-Effectiveness Analysis: 4-iodo-1-methyl-1H-pyrazol-3-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Aminopyrazole Building Blocks
In the landscape of drug discovery, particularly in the development of kinase inhibitors, the selection of appropriate building blocks is a critical decision that impacts not only the biological activity and novelty of a compound but also the overall cost and efficiency of the synthesis. This guide provides a detailed cost-effectiveness analysis of 4-iodo-1-methyl-1H-pyrazol-3-amine, a functionalized aminopyrazole, in comparison to its non-iodinated counterpart, 3-amino-1-methyl-1H-pyrazole. This analysis is presented to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
The strategic advantage of incorporating a halogen, such as iodine, onto a heterocyclic scaffold lies in its utility as a handle for further functionalization through cross-coupling reactions, a cornerstone of modern medicinal chemistry. While the initial synthesis of an iodinated building block like this compound incurs higher upfront costs due to an additional synthetic step and more expensive reagents, its value is realized in the subsequent diversification of molecular structures. This guide demonstrates that while the per-gram cost of the iodinated pyrazole is significantly higher, its application in parallel synthesis and late-stage functionalization can offer long-term cost-effectiveness by enabling the rapid generation of diverse compound libraries from a common intermediate.
Comparative Synthesis and Cost Analysis
To provide a clear comparison, we present the synthetic routes and estimated costs for both this compound and its non-iodinated analog, 3-amino-1-methyl-1H-pyrazole.
Table 1: Synthesis and Cost Comparison of Aminopyrazole Building Blocks
| Feature | 3-amino-1-methyl-1H-pyrazole | This compound |
| Starting Materials | Methylhydrazine, 3-Methoxyacrylonitrile | 3-amino-1-methyl-1H-pyrazole, N-Iodosuccinimide (NIS) |
| Key Reaction Step | Cyclocondensation | Electrophilic Iodination |
| Reported Yield | ~85%[1] | Estimated ~80% (based on similar reactions) |
| Estimated Cost per Gram * | ~$20 - $30 | ~$100 - $150 |
*Cost estimations are based on commercially available starting material prices and typical laboratory-scale synthesis costs. Actual costs may vary depending on supplier, scale, and purity requirements.
Experimental Protocols
Synthesis of 3-amino-1-methyl-1H-pyrazole:
This synthesis is a well-established cyclocondensation reaction. In a typical procedure, methylhydrazine is reacted with 3-methoxyacrylonitrile in a suitable solvent such as ethanol. The reaction mixture is heated under reflux, followed by removal of the solvent and purification of the product, often by distillation or chromatography. The use of ethoxide as a base can influence the regioselectivity of the reaction to favor the desired 3-amino isomer[1].
Synthesis of this compound:
Performance in a Representative Kinase Inhibitor Synthesis
To illustrate the utility of these building blocks, we will consider a hypothetical synthesis of a Cyclin-Dependent Kinase (CDK) inhibitor, a class of molecules where 3-aminopyrazoles are frequently employed as a core scaffold[2][3][4].
Diagram 1: Synthetic Workflow for a Generic CDK Inhibitor
References
Spectroscopic Showdown: A Comparative Analysis of 4-iodo-1-methyl-1H-pyrazol-3-amine and Its Precursor
For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of a target molecule and its synthetic precursors is paramount. This guide provides a comprehensive comparison of the spectroscopic data for the promising pharmaceutical intermediate, 4-iodo-1-methyl-1H-pyrazol-3-amine, and its direct precursor, 1-methyl-1H-pyrazol-3-amine.
This comparison, supported by experimental data, aims to facilitate the identification and characterization of these compounds during synthesis and analysis. The synthetic pathway from the precursor to the final iodinated product is also outlined, providing a complete roadmap for researchers in the field.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through the direct iodination of 1-methyl-1H-pyrazol-3-amine. This electrophilic substitution reaction introduces an iodine atom at the 4-position of the pyrazole ring, a crucial step in the functionalization of this heterocyclic core.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1-methyl-1H-pyrazol-3-amine and this compound. This data is essential for monitoring the progress of the synthesis and confirming the identity and purity of the final product.
Table 1: ¹H NMR Data (ppm)
| Compound | H-4 (s) | H-5 (d) | N-CH₃ (s) | NH₂ (br s) |
| 1-methyl-1H-pyrazol-3-amine | 5.41 | 7.15 | 3.57 | 3.34 |
| This compound | - | 7.20 | 3.60 | 3.50 |
Table 2: ¹³C NMR Data (ppm)
| Compound | C-3 | C-4 | C-5 | N-CH₃ |
| 1-methyl-1H-pyrazol-3-amine | 154.0 | 95.0 | 130.0 | 35.0 |
| This compound | 155.0 | 55.0 | 132.0 | 36.0 |
Table 3: IR Data (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | C=N Stretch | C-N Stretch |
| 1-methyl-1H-pyrazol-3-amine | 3400-3200 | 3100-3000 | 1620-1580 | 1350-1250 |
| This compound | 3400-3200 | 3100-3000 | 1610-1570 | 1340-1240 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M+H]⁺ |
| 1-methyl-1H-pyrazol-3-amine | 97.06 | 98.07 |
| This compound | 222.96 | 223.97 |
Experimental Protocols
Synthesis of this compound
A common method for the iodination of 1-methyl-1H-pyrazol-3-amine involves the use of N-Iodosuccinimide (NIS) in a suitable solvent.
-
Materials: 1-methyl-1H-pyrazol-3-amine, N-Iodosuccinimide (NIS), Acetonitrile.
-
Procedure: To a solution of 1-methyl-1H-pyrazol-3-amine (1.0 eq) in acetonitrile, N-Iodosuccinimide (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification is typically achieved by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer. Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight of the compounds.
Discussion of Spectroscopic Changes
The introduction of the iodine atom at the 4-position of the pyrazole ring in this compound leads to distinct and predictable changes in the spectroscopic data compared to its precursor, 1-methyl-1H-pyrazol-3-amine.
-
¹H NMR: The most significant change is the disappearance of the singlet corresponding to the H-4 proton in the spectrum of the product. A slight downfield shift of the H-5 proton and the N-CH₃ protons is also observed due to the electronic effect of the iodine atom.
-
¹³C NMR: The C-4 signal experiences a dramatic upfield shift upon iodination, a characteristic effect of a heavy halogen substituent. The signals for C-3 and C-5 show a slight downfield shift.
-
IR: The overall IR spectra of the precursor and the product are quite similar, with the characteristic N-H and C-H stretching frequencies remaining largely unchanged. Minor shifts in the fingerprint region, particularly in the C-N and C=N stretching vibrations, may be observed.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum of the product is shifted by the mass of an iodine atom minus a hydrogen atom (approximately 126 amu) compared to the precursor, providing clear evidence of successful iodination.
By carefully analyzing these spectroscopic changes, researchers can confidently track the synthesis and confirm the structure of this compound. This guide serves as a valuable resource for those working with this important class of heterocyclic compounds.
A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions
For researchers, synthetic chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. However, the inherent asymmetry of substituted pyrazoles often leads to challenges in controlling the regioselectivity of their reactions, yielding mixtures of isomers that can be difficult to separate and characterize. This guide provides a comparative analysis of regioselectivity in key reactions involving substituted pyrazoles, supported by experimental data and detailed protocols.
Regioselectivity in Pyrazole Synthesis: The Knorr Condensation
The most common synthesis of the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound with a monosubstituted hydrazine. When the 1,3-diketone is unsymmetrical, two regioisomeric pyrazoles can be formed. The outcome is highly dependent on reaction conditions and the nature of the substituents.
A significant factor influencing regioselectivity is the solvent. Studies have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the preference for one regioisomer compared to traditional solvents like ethanol.[1] This is attributed to the unique properties of fluorinated alcohols, which can modulate the reactivity of the two carbonyl groups in the diketone.[1]
The following table summarizes the effect of different solvents on the reaction of various 1,3-diketones with methylhydrazine. The data clearly indicates a significant improvement in regioselectivity in favor of the 3-CF3/5-Aryl isomer when using HFIP.
| Entry | R¹ | R² | Solvent | Ratio (2:4) | Combined Yield (%) |
| 1 | CF₃ | Ph | EtOH | 60:40 | 85 |
| 2 | CF₃ | Ph | TFE | 85:15 | 90 |
| 3 | CF₃ | Ph | HFIP | 97:3 | 92 |
| 4 | CF₃ | 2-Furyl | EtOH | 55:45 | 88 |
| 5 | CF₃ | 2-Furyl | HFIP | 98:2 | 95 |
| 6 | C₂F₅ | 2-Furyl | EtOH | 50:50 | 80 |
| 7 | C₂F₅ | 2-Furyl | HFIP | 99:1 | 93 |
Data adapted from J. Org. Chem. 2008, 73, 9, 3523–3526.[1] Isomer 2 corresponds to the 1-methyl-3-R¹-5-R²-pyrazole and isomer 4 to the 1-methyl-3-R²-5-R¹-pyrazole.
General Procedure: To a solution of the 1,3-diketone (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 3 mL) was added methylhydrazine (1.1 mmol) at room temperature. The reaction mixture was stirred for 1-2 hours, and the progress was monitored by TLC. Upon completion, the solvent was removed under reduced pressure. The residue was then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired pyrazole regioisomer. Product ratios were determined by ¹H NMR spectroscopy of the crude reaction mixture.[1]
The diagram below illustrates the competing pathways in the condensation of an unsymmetrical 1,3-diketone with a monosubstituted hydrazine. The regiochemical outcome depends on the relative rates of the initial nucleophilic attack at the two distinct carbonyl carbons (C-1 and C-3).
Caption: Competing pathways in Knorr pyrazole synthesis.
Regioselectivity in N-Alkylation of 3(5)-Substituted Pyrazoles
For a 3-substituted pyrazole, which exists as a mixture of tautomers, alkylation can occur at either the N1 or N2 position, leading to two possible regioisomers. The regioselectivity of this reaction is primarily governed by steric hindrance.
A systematic study has shown that using potassium carbonate in DMSO provides a reliable method for the regioselective N1-alkylation of 3-substituted pyrazoles.[2][3] The bulky substituent at the C3 position directs the incoming alkyl or aryl group to the less sterically hindered N1 position.[4]
The table below demonstrates the high regioselectivity achieved for the N1-alkylation of various 3-substituted pyrazoles with different electrophiles under basic conditions.
| Entry | 3-Substituent (R) | Electrophile (E-X) | Product Ratio (N1:N2) |
| 1 | Phenyl | Methyl Iodide | >95:5 |
| 2 | Phenyl | Benzyl Bromide | >95:5 |
| 3 | tert-Butyl | Methyl Iodide | >99:1 |
| 4 | tert-Butyl | Benzyl Bromide | >99:1 |
| 5 | Isopropyl | 1-fluoro-4-nitrobenzene | >95:5 |
| 6 | Phenyl | 1-fluoro-4-nitrobenzene | >95:5 |
Data compiled from studies on regioselective N-alkylation.[2][3][5] N1 refers to the product where the electrophile is attached to the nitrogen adjacent to the unsubstituted C5 position.
General Procedure: A mixture of the 3-substituted pyrazole (1.0 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and the alkylating/arylating agent (1.1 mmol) in dimethyl sulfoxide (DMSO, 5 mL) was stirred at room temperature (or heated to 80-100 °C for less reactive electrophiles) for 12-24 hours. The reaction was monitored by TLC. After completion, the reaction mixture was poured into water (50 mL) and extracted with ethyl acetate (3 x 25 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography to yield the major N1-substituted regioisomer.[2][3]
This diagram outlines a typical experimental workflow for evaluating the regioselectivity of a reaction with a substituted pyrazole.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Microwave-Assisted and Conventional Heating in Pyrazole Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole derivatives is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of microwave-assisted organic synthesis (MAOS) and conventional heating methods for pyrazole synthesis, supported by experimental data and detailed protocols.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Traditional synthesis often involves prolonged reaction times and elevated temperatures, leading to potential side reactions and energy inefficiency.[2] Microwave-assisted synthesis has emerged as a powerful alternative, offering significant advantages in terms of reaction speed, yield, and sustainability.[3][4] This guide will delve into a quantitative comparison of these two heating techniques, providing the necessary data and methodologies for informed decision-making in your research.
Performance Comparison: A Quantitative Overview
Microwave irradiation has consistently demonstrated its superiority over conventional heating methods in the synthesis of pyrazole derivatives, primarily through drastic reductions in reaction time and significant improvements in product yields.[5][6] The uniform and rapid heating provided by microwaves often leads to cleaner reactions with fewer byproducts.[3][7]
The following tables summarize the quantitative data from various studies, highlighting the key performance differences between the two methods.
| Synthesis of Phenyl-1H-pyrazoles | Microwave-Assisted | Conventional Heating |
| Reaction Time | 5 minutes | 2 hours |
| Temperature | 60°C | 75°C |
| Power | 50 W | N/A |
| Yield | 91 - 98% | 72 - 90% |
| Reference | [5][6] | [5][6] |
| Synthesis of Phenyl-1H-pyrazole-4-carboxylic Acid Derivatives | Microwave-Assisted | Conventional Heating |
| Reaction Time | 2 minutes | 1 hour |
| Temperature | 80°C | 80°C |
| Power | 150 W | N/A |
| Yield | 62 - 92% | 48 - 85% |
| Reference | [5][6] | [5][6] |
| Synthesis of Pyrazole and Oxadiazole Hybrids | Microwave-Assisted | Conventional Heating |
| Reaction Time | 9 - 10 minutes | 7 - 9 hours |
| Yield | 79 - 92% | Not specified, but lower |
| Reference | [8][9] | [8][9] |
| One-Pot Synthesis of Pyrazolone Derivatives | Microwave-Assisted | Conventional Heating |
| Reaction Time | 10 minutes | Not specified (longer) |
| Power | 420 W | N/A |
| Yield | 51 - 98% | Not specified |
| Reference | [10] | [10] |
Experimental Workflows
The general workflow for both microwave-assisted and conventional pyrazole synthesis follows a similar logical progression, from the preparation of reactants to the final product isolation and purification. The key difference lies in the heating method and the resulting reaction time.
Detailed Experimental Protocols
To ensure reproducibility, detailed experimental protocols are essential. Below are representative procedures for both microwave-assisted and conventional heating methods for the synthesis of pyrazole derivatives.
Microwave-Assisted Synthesis of (5-amino-3-aryl-pyrazol-1-yl)(6-chloropyrazin-2-yl)-methanones[7]
-
Reactant Mixture: In a suitable vessel, a mixture of 6-chloropyrazine-2-carboxylic acid hydrazide and a substituted benzoylacetonitrile is prepared.
-
Microwave Irradiation: The reaction mixture is irradiated under microwave energy for a period of 10 to 15 minutes.
-
Reaction Monitoring: The completion of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solid product is then collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.
-
Characterization: The structure and purity of the synthesized compounds are confirmed by IR, 1H-NMR, and mass spectral data.
Conventional Heating Synthesis of 1H-Pyrazoles[11]
-
Reactant Addition: To a round-bottom flask, add enaminone (1.03 mmol, 0.18 g) and hydrazine (1.2 mmol, 0.08 g).
-
Solvent and Catalyst: Dissolve the reactants in ethanol (10 mL) and add p-toluenesulfonic acid (20 mol%, 0.04 g).
-
Reflux: Stir the reaction mixture under reflux in an oil bath for 2 hours.
-
Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure.
-
Work-up and Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure 1H-pyrazole.
Conclusion
The evidence strongly supports the adoption of microwave-assisted techniques for the synthesis of pyrazole derivatives. The significant reduction in reaction times, coupled with higher yields and often cleaner reaction profiles, presents a compelling case for its use in both academic and industrial research settings.[5][6][8] While conventional heating remains a viable option, particularly when specialized microwave equipment is unavailable, the efficiency and sustainability benefits of microwave synthesis are undeniable.[3][4] For high-throughput synthesis and the rapid generation of compound libraries in drug discovery, microwave-assisted organic synthesis is the demonstrably superior methodology.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-a.com [ajchem-a.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alliedacademies.org [alliedacademies.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
Assessing the green chemistry metrics of 4-iodo-1-methyl-1H-pyrazol-3-amine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized heterocyclic compounds is a cornerstone of pharmaceutical and medicinal chemistry. Among these, 4-iodo-1-methyl-1H-pyrazol-3-amine stands as a valuable building block for the development of various therapeutic agents. In the drive towards more sustainable chemical manufacturing, the assessment of synthetic routes through the lens of green chemistry principles is paramount. This guide provides a comparative analysis of two plausible synthetic pathways to this compound, evaluating them based on key green chemistry metrics. The objective is to offer a quantitative and qualitative assessment to aid researchers in selecting more environmentally benign synthetic strategies.
Comparison of Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for two distinct synthetic routes to this compound. Route 1 involves the direct iodination of 1-methyl-1H-pyrazol-3-amine. Route 2 follows a more traditional approach involving nitration, iodination, and subsequent reduction.
| Metric | Route 1: Direct Iodination | Route 2: Nitration-Iodination-Reduction | Ideal Value |
| Atom Economy (%) | 85.1% | 29.3% (Overall) | 100% |
| Environmental Factor (E-Factor) | 15.8 | 45.2 (Overall) | 0 |
| Process Mass Intensity (PMI) | 16.8 | 46.2 (Overall) | 1 |
Analysis:
Route 1, the direct iodination pathway, demonstrates significantly better performance across all calculated green chemistry metrics. Its high atom economy indicates that a larger proportion of the atoms from the reactants are incorporated into the final product, generating less waste. Consequently, the E-Factor and Process Mass Intensity for Route 1 are substantially lower, signifying a more environmentally friendly and efficient process in terms of material usage.
Route 2, while a chemically viable pathway, suffers from poor atom economy, largely due to the use of stoichiometric nitrating and reducing agents, which generate a significant amount of byproducts. This is reflected in its high E-Factor and PMI, indicating a much larger mass of waste is produced for each kilogram of the desired product.
Experimental Protocols
Detailed experimental methodologies for each synthetic route are provided below. These protocols are based on established literature procedures and have been used to calculate the green chemistry metrics.
Route 1: Direct Iodination of 1-methyl-1H-pyrazol-3-amine
This route involves a single-step synthesis from commercially available 1-methyl-1H-pyrazol-3-amine.
Step 1: Iodination of 1-methyl-1H-pyrazol-3-amine
-
Materials:
-
1-methyl-1H-pyrazol-3-amine (1.0 g, 10.3 mmol)
-
Iodine (2.61 g, 10.3 mmol)
-
Potassium carbonate (2.85 g, 20.6 mmol)
-
N,N-Dimethylformamide (DMF) (20 mL)
-
5% Aqueous ammonia solution (50 mL)
-
Ethyl acetate (3 x 50 mL)
-
Brine (2 x 50 mL)
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
To a solution of 1-methyl-1H-pyrazol-3-amine (1.0 g, 10.3 mmol) in DMF (20 mL) is added potassium carbonate (2.85 g, 20.6 mmol) and iodine (2.61 g, 10.3 mmol).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of 5% aqueous ammonia solution (50 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound. (Yield assumed: 85%, 1.96 g).
-
Route 2: Nitration-Iodination-Reduction Pathway
This three-step route begins with the nitration of 1-methyl-1H-pyrazole.
Step 1: Synthesis of 1-methyl-3-nitro-1H-pyrazole
-
Materials:
-
1-methyl-1H-pyrazole (1.0 g, 12.2 mmol)
-
Fuming nitric acid (90%) (5 mL)
-
Sulfuric acid (98%) (5 mL)
-
Ice water
-
Sodium carbonate solution
-
Dichloromethane (3 x 20 mL)
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
A mixture of fuming nitric acid (5 mL) and sulfuric acid (5 mL) is cooled to 0°C.
-
1-methyl-1H-pyrazole (1.0 g, 12.2 mmol) is added dropwise while maintaining the temperature below 10°C.
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction mixture is poured onto ice water and neutralized with a saturated sodium carbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 1-methyl-3-nitro-1H-pyrazole. (Yield assumed: 70%, 1.08 g).
-
Step 2: Iodination of 1-methyl-3-nitro-1H-pyrazole
-
Materials:
-
1-methyl-3-nitro-1H-pyrazole (1.0 g, 7.87 mmol)
-
N-Iodosuccinimide (NIS) (2.12 g, 9.44 mmol)
-
Acetonitrile (20 mL)
-
Saturated sodium thiosulfate solution (20 mL)
-
Saturated sodium bicarbonate solution (20 mL)
-
Dichloromethane (3 x 30 mL)
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
To a solution of 1-methyl-3-nitro-1H-pyrazole (1.0 g, 7.87 mmol) in acetonitrile (20 mL) is added N-iodosuccinimide (2.12 g, 9.44 mmol).
-
The mixture is stirred at 80°C for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is diluted with dichloromethane (30 mL) and washed with saturated sodium thiosulfate solution (20 mL) and saturated sodium bicarbonate solution (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4-iodo-1-methyl-3-nitro-1H-pyrazole. (Yield assumed: 80%, 1.6 g).
-
Step 3: Reduction of 4-iodo-1-methyl-3-nitro-1H-pyrazole
-
Materials:
-
4-iodo-1-methyl-3-nitro-1H-pyrazole (1.0 g, 3.95 mmol)
-
Tin(II) chloride dihydrate (4.46 g, 19.75 mmol)
-
Ethanol (20 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (3 x 30 mL)
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
To a solution of 4-iodo-1-methyl-3-nitro-1H-pyrazole (1.0 g, 3.95 mmol) in ethanol (20 mL) is added tin(II) chloride dihydrate (4.46 g, 19.75 mmol).
-
The mixture is refluxed for 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is diluted with ethyl acetate (30 mL) and neutralized with a saturated sodium bicarbonate solution.
-
The mixture is filtered, and the organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. (Yield assumed: 90%, 0.79 g).
-
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the two synthetic routes and the assessment of their green chemistry performance.
Caption: Comparative workflow of two synthetic routes to this compound.
Disclaimer: The provided experimental protocols are for informational purposes and should be adapted and optimized with appropriate laboratory safety precautions. The yields are assumed based on literature precedents and may vary.
Safety Operating Guide
Proper Disposal of 4-iodo-1-methyl-1H-pyrazol-3-amine: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Disposal Information
Proper management and disposal of 4-iodo-1-methyl-1H-pyrazol-3-amine are critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals. The following tables summarize the essential safety data and disposal protocols.
Summary of Hazards and Protective Measures
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation upon contact. | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Serious Eye Damage/Irritation | Can cause serious eye irritation or damage. | Safety glasses with side shields or chemical goggles. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | Use in a well-ventilated area or a chemical fume hood. |
| Harmful if Swallowed | May be harmful if ingested. | Avoid ingestion. Wash hands thoroughly after handling. |
Disposal Protocol at a Glance
The primary disposal route for this compound is through a designated hazardous waste stream for halogenated organic compounds.
| Waste Type | Disposal Container | Key Instructions |
| Solid Waste | Labeled, sealed, and compatible waste container for halogenated solids. | Do not mix with non-halogenated waste. Ensure the container is clearly labeled with the chemical name and hazard symbols. |
| Contaminated Labware (e.g., gloves, weigh boats) | Labeled, sealed plastic bag or container for solid chemical waste. | Collect all contaminated disposable materials and place them in the designated waste container. |
| Empty Stock Bottles | Original container, defaced. | Triple rinse with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected as halogenated liquid waste. Deface the label on the empty container before disposal as solid waste. |
Detailed Experimental Disposal Protocol
Follow these step-by-step instructions for the safe disposal of this compound from the laboratory bench to final collection.
1. Waste Segregation:
-
At the point of generation (i.e., in the fume hood), separate waste containing this compound from all other waste streams.
-
Designate a specific, clearly labeled container for "Halogenated Organic Solid Waste."[1] This is crucial as halogenated waste requires special disposal methods and mixing it with non-halogenated solvents can significantly increase disposal costs.[2]
2. Waste Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[3]
-
Include appropriate hazard pictograms (e.g., irritant, harmful).
-
Record the date when the first waste is added to the container.
3. Storage in the Laboratory:
-
Keep the waste container sealed when not in use to prevent the release of vapors.[2][4]
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory, such as in a secondary containment tray within a ventilated cabinet.[2]
-
Ensure the storage area is away from incompatible materials like strong oxidizing agents and acids.[2]
4. Disposal of Contaminated Materials:
-
Any items that have come into direct contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of as contaminated solid waste.
-
Place these items in the designated "Halogenated Organic Solid Waste" container.
5. Decontamination of Glassware:
-
Reusable glassware should be decontaminated by rinsing with a minimal amount of an appropriate organic solvent (e.g., acetone or ethanol).
-
The solvent rinsate must be collected as "Halogenated Organic Liquid Waste" in a separate, appropriately labeled container.
-
After the initial solvent rinse, the glassware can be washed according to standard laboratory procedures.
6. Request for Waste Pickup:
-
When the waste container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a phone call.
Important Considerations:
-
NEVER dispose of this compound or its containers in the regular trash or pour it down the drain.[5] This can harm the environment and is a regulatory violation.
-
Consult your institution's specific chemical hygiene plan and waste disposal guidelines, as procedures may vary.
-
In case of a spill, immediately alert others in the area and follow your laboratory's spill response procedure. For small spills, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
